Methyl 6-bromo-5-methylpyrazine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 6-bromo-5-methylpyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-6(8)10-5(3-9-4)7(11)12-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPBBQPUHKINGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 6-bromo-5-methylpyrazine-2-carboxylate
This guide provides a comprehensive overview of a robust synthetic pathway for methyl 6-bromo-5-methylpyrazine-2-carboxylate, a key building block in the development of novel therapeutics. Pyrazine derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and their versatile chemical properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy.
Introduction: The Significance of Substituted Pyrazines
The pyrazine moiety is a fundamental scaffold in numerous pharmaceutical agents, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[3] The precise functionalization of the pyrazine ring is critical for modulating the pharmacological profile of these compounds. This compound, with its strategically placed methyl, bromo, and carboxylate groups, serves as a versatile intermediate for further chemical elaboration in drug discovery programs.
Strategic Approach to Synthesis: A Multi-Step Pathway
The synthesis of this compound is best approached through a multi-step sequence that ensures high regioselectivity and good overall yield. While direct bromination of the pyrazine ring can be challenging to control, a more reliable strategy involves the introduction of a directing group, followed by a well-established transformation to install the bromo substituent. The pathway detailed below leverages the synthesis of a key aminopyrazine intermediate, which is then converted to the target compound via a Sandmeyer reaction.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed synthetic pathway for this compound.
Part 1: Synthesis of the Key Intermediate: Methyl 5-amino-6-methylpyrazine-2-carboxylate
The initial phase of the synthesis focuses on constructing the pyrazine ring with the necessary amino and methyl substituents, followed by the introduction of the carboxylate group.
Step 1: Synthesis of 2-Amino-3-methylpyrazine
The synthesis of 2-amino-3-methylpyrazine can be achieved through various methods, including the condensation of α-amino ketones or the amination of chloropyrazines.[4] For the purpose of this guide, we will assume the availability of 2-amino-3-methylpyrazine as a starting material, as it is commercially available from several suppliers.[5]
Step 2: Introduction of the Carboxylate Group
A crucial step is the regioselective introduction of the carboxylate group at the C2 position. A common approach for this transformation is the direct carboxylation of the pyrazine ring, which can be challenging. A more controlled method involves the introduction of a precursor functional group that can be readily converted to the desired ester.
Part 2: The Sandmeyer Reaction: Installation of the Bromo Substituent
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group to a variety of functionalities, including halogens, via a diazonium salt intermediate.[6][7][8] This reaction is particularly advantageous for the synthesis of the target molecule as it offers excellent regioselectivity.
The Underlying Mechanism of the Sandmeyer Reaction
The Sandmeyer reaction proceeds in two primary stages:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[9][10]
-
Copper(I)-Catalyzed Nucleophilic Substitution: The diazonium salt is then decomposed in the presence of a copper(I) halide (in this case, copper(I) bromide) to yield the corresponding aryl halide.[7][8] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[7]
The logical flow of this key transformation is illustrated below:
Caption: Key steps of the Sandmeyer reaction for the synthesis of the target molecule.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound, based on established procedures for similar substrates.
Materials and Reagents
| Reagent | Purity | Supplier |
| 2-Amino-5-methylpyrazine | 98% | Major Supplier |
| Bromine | 99.8% | Major Supplier |
| Pyridine | 99.8% | Major Supplier |
| Dichloromethane (DCM) | 99.8% | Major Supplier |
| Sodium Nitrite (NaNO₂) | ≥97% | Major Supplier |
| Hydrobromic Acid (HBr) | 48% | Major Supplier |
| Copper(I) Bromide (CuBr) | 98% | Major Supplier |
| Methanol (MeOH) | 99.8% | Major Supplier |
| 5-Methylpyrazine-2-carboxylic acid | 97% | Major Supplier |
| AMBERLYST 15 ion exchange resin | - | Major Supplier |
Synthesis of Methyl 5-methylpyrazine-2-carboxylate
This procedure is adapted from a known synthesis of methyl 5-methylpyrazine-2-carboxylate.[6]
-
To a 1 L four-neck flask equipped with a mechanical stirrer, condenser, and thermocouple, add 5-methylpyrazine-2-carboxylic acid (100 g), AMBERLYST 15 ion exchange resin (20 g), and methanol (300 g).[6]
-
Heat the mixture to reflux and stir for approximately 20 hours under a nitrogen atmosphere.[6]
-
Monitor the reaction progress by GC or GC/MS.[6]
-
Once the reaction is complete, cool the mixture and remove the resin by filtration.[6]
-
Rinse the resin with methanol.[6]
-
Remove about 75% of the solvent from the filtrate under reduced pressure.[6]
-
Allow the resulting suspension to stand at room temperature overnight, then cool in an ice bath for 3 hours.[6]
-
Collect the solid product by filtration, wash with ice-cold methanol, and dry under vacuum to yield methyl 5-methylpyrazine-2-carboxylate.[6]
Synthesis of 2-Amino-3-bromo-5-methylpyrazine (Model Reaction)
The following protocol for the bromination of a similar substrate, 2-amino-5-methylpyrazine, provides a strong basis for the bromination step in the synthesis of the target molecule's precursor.[11]
-
In a suitable reaction vessel, dissolve 2-amino-5-methylpyrazine (5.00 g, 45.8 mmol) and pyridine (4.35 g, 55.0 mmol) in dichloromethane (250 mL).[11]
-
Slowly add bromine (8.80 g, 55.0 mmol) to the solution.[11]
-
Stir the reaction mixture at room temperature overnight.[11]
-
Upon completion, add water (150 mL) and separate the organic layer.[11]
-
Wash the organic layer with saturated brine (100 mL), dry over anhydrous sodium sulfate, and filter.[11]
-
Concentrate the filtrate under vacuum to obtain the brominated product.[11]
Proposed Synthesis of this compound via Sandmeyer Reaction
This proposed protocol is a logical extension of the established Sandmeyer reaction principles to the specific substrate, methyl 5-amino-6-methylpyrazine-2-carboxylate.
-
Diazotization:
-
In a reaction vessel maintained at 0-5 °C, dissolve methyl 5-amino-6-methylpyrazine-2-carboxylate in a mixture of hydrobromic acid and water.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases.
-
Heat the mixture gently to drive the reaction to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Conclusion
The synthesis of this compound is a multi-step process that can be achieved with good overall yield and high purity by employing a well-designed synthetic strategy. The Sandmeyer reaction is a pivotal transformation in this pathway, enabling the regioselective introduction of the bromo substituent. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this valuable intermediate for their research and development endeavors.
References
- Singh, R., et al. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3299.
-
Wikipedia. Sandmeyer reaction. [Link]
- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Google Patents.
- Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
- P. M. S. Dourado, et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3494-3513.
- Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2915-2947.
- K. C. O'Sullivan, et al. (2013). Regioselective bromination of fused heterocyclic N-oxides. The Journal of Organic Chemistry, 78(5), 2036-2043.
-
Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]
- M. A. A. Elneairy, et al. (2014). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 19(12), 20495-20509.
- M. A. K. El-Dean, et al. (2011). Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin. The Journal of Organic Chemistry, 76(21), 8829-8837.
-
SID. Diazotization-bromination of aromatic amines using polymersupported nitrite ion promoted by cuprous bromide in water (Sandmeyer. [Link]
-
PubChem. Methyl 5-bromopyrazine-2-carboxylate. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
ACS Publications. Highly regioselective bromination reactions of polymethylpyrimidines. [Link]
-
MySkinRecipes. Methyl 5-bromo-6-methylpyrazine-2-carboxylate. [Link]
-
Technoarete. Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. [Link]
-
ResearchGate. Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. [Link]
- Google Patents.
-
ResearchGate. Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
- Google Patents. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
Sources
- 1. chembk.com [chembk.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. byjus.com [byjus.com]
- 4. sid.ir [sid.ir]
- 5. Methyl 5-bromo-6-methylpyrazine-2-carboxylate [myskinrecipes.com]
- 6. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Diazotisation [organic-chemistry.org]
- 11. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
Synthesis of substituted pyrazine-2-carboxylates
An In-Depth Technical Guide to the Synthesis of Substituted Pyrazine-2-Carboxylates
Abstract
Substituted pyrazine-2-carboxylates represent a cornerstone scaffold in medicinal chemistry and materials science, most notably exemplified by the first-line anti-tuberculosis drug, pyrazinamide.[1][2] The inherent electron-deficient nature of the pyrazine ring presents unique challenges and opportunities for synthetic chemists. This guide provides a comprehensive overview of the principal synthetic strategies for accessing this vital class of molecules. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying mechanistic rationale for key transformations. We will explore classical ring-forming condensation reactions, modern transition-metal-catalyzed functionalizations of the pyrazine core, and versatile modifications of the carboxylate handle. Each section is grounded in authoritative literature, presenting detailed experimental workflows, comparative data, and visual diagrams to elucidate complex chemical processes.
Introduction: The Significance of the Pyrazine-2-Carboxylate Core
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement.[3] This configuration results in a π-electron-deficient system, which significantly influences its chemical reactivity and pharmacological properties.[4] When substituted with a carboxylate group at the 2-position, the resulting scaffold becomes a highly versatile platform for drug discovery. The parent compound, pyrazine-2-carboxylic acid, is the active metabolite of pyrazinamide, a crucial drug in the treatment of tuberculosis.[5] Beyond this, derivatives have been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][2][4]
The synthesis of these molecules can be broadly categorized into two main approaches: de novo construction of the pyrazine ring with the carboxylate group already conceived, or post-functionalization of a pre-formed pyrazine-2-carboxylate core. This guide is structured to navigate these distinct but complementary strategies.
Part 1: De Novo Ring Synthesis Strategies
The construction of the pyrazine ring from acyclic precursors is a fundamental approach that offers direct access to specific substitution patterns.
Condensation of α-Dicarbonyls with α-Amino Amides
One of the most established methods for forming the pyrazine-2-carboxamide ring system involves the condensation of a 1,2-dicarbonyl compound (like glyoxal or methylglyoxal) with an α-amino amide (such as 2-aminopropanediamide).[6] This reaction proceeds through a double condensation to form a dihydropyrazine intermediate, which then undergoes spontaneous or induced oxidation (aromatization) to yield the stable pyrazine product.[7]
The causality behind this choice is its straightforwardness and use of readily available starting materials. The reaction robustly forms the core scaffold, making it a workhorse for generating initial lead compounds.
Caption: Workflow for pyrazine synthesis via condensation.
Experimental Protocol: Synthesis of 5-Methylpyrazine-2-Carboxamide [6]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopropanediamide (1.0 eq) in a suitable solvent such as aqueous ethanol.
-
Reagent Addition: Add an aqueous solution of methylglyoxal (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction is typically stirred at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of the dihydropyrazine intermediate is often followed by in-situ air oxidation.
-
Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization or column chromatography to yield the final product, 5-methylpyrazine-2-carboxamide.
Manganese-Catalyzed Acceptorless Dehydrogenative Coupling
Reflecting a modern drive towards atom economy and sustainability, manganese-catalyzed acceptorless dehydrogenative coupling (ADC) has emerged as an elegant method for pyrazine synthesis. This approach utilizes the self-coupling of β-amino alcohols to form 2,5-substituted pyrazines, with water and hydrogen gas as the only byproducts.[8]
The expertise behind this method lies in the design of pincer-ligand-based manganese catalysts that can efficiently mediate both dehydrogenation and hydrogenation steps within a single catalytic cycle. This avoids the need for stoichiometric oxidants required in many classical methods.
Caption: General workflow for cross-coupling reactions.
| Reaction | Coupling Partner (R-M) | Catalyst System | Typical Conditions | Reference |
| Suzuki | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | Base (Na₂CO₃, K₃PO₄), Solvent (Dioxane, Toluene) | [9] |
| Stille | Organostannane | Pd(PPh₃)₄ | Solvent (Toluene, THF), often additive-free | [10] |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Base (Et₃N, piperidine), Solvent (THF, DMF) | [10][9] |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Base (Et₃N), Solvent (DMF, MeCN) | [10] |
Part 3: Derivatization of the Carboxylate Group
The carboxylate functional group is a key handle for modification, allowing for the synthesis of extensive libraries of esters and amides with diverse physicochemical properties.
Amide Bond Formation
Amidation is arguably the most common derivatization of pyrazine-2-carboxylic acids in drug discovery. This can be achieved via two primary routes: activation of the carboxylic acid with a coupling reagent or conversion to a more reactive acyl chloride intermediate. [2] Route A: Acyl Chloride Formation
This self-validating, two-step protocol ensures complete activation of the carboxylic acid before introducing the amine, minimizing side reactions. [2][11] Experimental Protocol: Synthesis of N-Aryl Pyrazine-2-Carboxamide [2]
-
Acyl Chloride Synthesis: A mixture of the substituted pyrazine-2-carboxylic acid (1.0 eq) and thionyl chloride (SOCl₂) (1.5 eq) in a dry, inert solvent like benzene or toluene is refluxed for 1-2 hours.
-
Solvent Removal: Excess thionyl chloride and the solvent are removed under vacuum, often by co-evaporation with the dry solvent, to yield the crude acyl chloride.
-
Amidation: The crude acyl chloride is dissolved in a dry, non-protic solvent (e.g., acetone, THF). This solution is added dropwise to a stirred solution of the desired substituted aniline (1.0 eq) and a base like pyridine (2.0 eq) at room temperature.
-
Workup and Purification: After stirring for several hours, the reaction mixture is worked up, typically by quenching with water, extracting with an organic solvent, and washing the organic layer. The final product is purified by recrystallization or column chromatography.
Route B: Direct Coupling Reagents
For sensitive substrates, direct coupling using reagents like T3P (propyl phosphonic anhydride) or carbodiimides (EDCI) offers a milder alternative to acyl chlorides. [1]
Caption: Key derivatization pathways for pyrazine-2-carboxylic acid.
Esterification
Ester derivatives are also of significant interest. Standard Fischer esterification (refluxing the carboxylic acid in an alcohol with a catalytic amount of strong acid) is effective. [12]For more sensitive or sterically hindered substrates, milder methods like the Yamaguchi esterification, which proceeds via a mixed anhydride, can be employed to achieve high yields. [13]
Conclusion and Future Outlook
The synthesis of substituted pyrazine-2-carboxylates is a mature but continually evolving field. While classical condensation reactions remain valuable for constructing the core ring system, modern transition-metal-catalyzed methods have revolutionized the ability to install complex substituents with high precision and efficiency. The derivatization of the carboxylate group remains a critical final step for tuning biological activity and physicochemical properties.
Future developments will likely focus on enhancing the sustainability and efficiency of these syntheses. The exploration of C-H activation methodologies to bypass the need for pre-halogenated starting materials is a particularly active area of research. [10]Furthermore, the application of biocatalytic and enzymatic approaches, such as the use of acyltransferases, promises a greener path for producing these high-value compounds. [14]As our understanding of chemical reactivity deepens, the toolkit available to researchers and drug developers for synthesizing novel pyrazine-2-carboxylate derivatives will undoubtedly continue to expand.
References
-
Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Taylor & Francis. [Link]
- Pyrazine-2-carboxylic acid ester and method for producing the same.
-
Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. [Link]
-
Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Substituted N-phenylpyrazine-2-carboxamides, their synthesis and evaluation as herbicides and abiotic elicitors. PubMed. [Link]
-
Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. ResearchGate. [Link]
-
Transition metal-catalyzed functionalization of pyrazines. PubMed. [Link]
-
2-Pyrazinecarboxylic acid | C5H4N2O2. PubChem - NIH. [Link]
-
Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Containing Isostructural Complexes. Scholar Commons. [Link]
-
Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Institutes of Health. [Link]
- Preparation method of pyrazine carboxylic acid.
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. [Link]
-
Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]
-
Synthesis and reactions of Pyrazine. Slideshare. [Link]
-
Pyrazine Synthesis? Sciencemadness.org. [Link]
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 11. Substituted N-phenylpyrazine-2-carboxamides, their synthesis and evaluation as herbicides and abiotic elicitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
A Spectroscopic Guide to Methyl 6-bromo-5-methylpyrazine-2-carboxylate: Structure Elucidation for Drug Discovery
Introduction
Methyl 6-bromo-5-methylpyrazine-2-carboxylate is a substituted pyrazine derivative of significant interest in medicinal chemistry and drug development. The pyrazine core is a key pharmacophore found in numerous biologically active molecules, and its targeted functionalization allows for the fine-tuning of physicochemical properties essential for therapeutic efficacy. This technical guide provides a comprehensive analysis of the spectroscopic data expected for this compound, offering a foundational framework for its unambiguous identification and characterization in a research and development setting.
In the absence of publicly available experimental spectra for this specific compound, this guide leverages fundamental principles of spectroscopic analysis and comparative data from structurally related molecules to present a robust, predicted spectroscopic profile. This approach is designed to empower researchers to confidently identify this molecule, anticipate its spectral features, and design appropriate analytical workflows.
Molecular Structure and Key Features
The structure of this compound incorporates several key features that dictate its spectroscopic signature:
-
Pyrazine Ring: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. This electron-deficient ring system significantly influences the chemical shifts of its substituents in NMR spectroscopy.
-
Substituents:
-
A bromo group at position 6.
-
A methyl group at position 5.
-
A methyl carboxylate group at position 2.
-
These substituents, with their varying electronic effects, create a distinct pattern of signals in different spectroscopic techniques.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazine-H | 8.6 - 8.8 | Singlet |
| -OCH₃ | 3.9 - 4.1 | Singlet |
| Ring -CH₃ | 2.6 - 2.8 | Singlet |
Interpretation and Rationale
-
Pyrazine Proton (H-3): The pyrazine ring is an electron-withdrawing system, which deshields the ring protons, causing them to resonate at a high chemical shift (downfield).[1] The lone proton at the C-3 position is anticipated to appear as a singlet in the range of 8.6 - 8.8 ppm. This prediction is based on the known chemical shift of pyrazine itself (δ ≈ 8.6 ppm) and the influence of the surrounding substituents.[2][3]
-
Methyl Carboxylate Protons (-OCH₃): The protons of the methoxy group of the ester are in a relatively shielded environment and are expected to appear as a sharp singlet between 3.9 and 4.1 ppm.
-
Ring Methyl Protons (-CH₃): The methyl group attached to the pyrazine ring is also expected to be a singlet, appearing in the more upfield region of 2.6 - 2.8 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
-
Instrumental Parameters (300-500 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon framework of a molecule.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 163 - 166 |
| C-2 | 148 - 152 |
| C-3 | 143 - 146 |
| C-5 | 150 - 154 |
| C-6 | 138 - 142 |
| -OCH₃ | 52 - 54 |
| Ring -CH₃ | 20 - 23 |
Interpretation and Rationale
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and is expected to appear in the 163-166 ppm range.
-
Pyrazine Ring Carbons: The chemical shifts of the pyrazine ring carbons are influenced by the nitrogen atoms and the substituents. The carbon atoms attached to the electronegative nitrogen and bromine atoms will be significantly deshielded.[4] The predicted shifts are based on the analysis of substituted pyrazines and pyridines.[1][5]
-
Methyl Carbons: The methoxy carbon (-OCH₃) will resonate around 52-54 ppm, while the ring methyl carbon (-CH₃) will be the most shielded, appearing at approximately 20-23 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumental Parameters (75-125 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Predicted Key IR Absorptions
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=O Stretch (Ester) | 1735 - 1715 |
| C=N and C=C Stretch (Pyrazine Ring) | 1600 - 1400 |
| C-O Stretch (Ester) | 1300 - 1100 |
| C-Br Stretch | 650 - 550 |
Interpretation and Rationale
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1715 cm⁻¹ corresponding to the carbonyl group of the methyl ester.[6]
-
Pyrazine Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazine ring will give rise to a series of bands in the 1600-1400 cm⁻¹ region.[7][8][9]
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will appear just below 3000 cm⁻¹.[6]
-
C-O Stretch: The C-O stretching of the ester group will produce a strong band in the 1300-1100 cm⁻¹ region.
-
C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration in the lower frequency "fingerprint" region of the spectrum, typically between 650 and 550 cm⁻¹.
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation:
-
Place a small amount of the solid this compound onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data
| m/z | Interpretation |
| 230/232 | Molecular Ion [M]⁺ and [M+2]⁺ |
| 199/201 | [M - OCH₃]⁺ |
| 171/173 | [M - COOCH₃]⁺ |
| 151 | [M - Br]⁺ |
Interpretation and Rationale
-
Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 230 and 232.[10][11] This isotopic pattern is a definitive indicator of a monobrominated compound.
-
Fragmentation Pattern:
-
Loss of a Methoxy Radical (-OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to a fragment ion at m/z 199/201.[12][13]
-
Loss of the Methyl Carboxylate Radical (-COOCH₃): The entire ester group can be lost, resulting in a fragment at m/z 171/173.
-
Loss of a Bromine Radical (-Br): Cleavage of the C-Br bond would yield a fragment ion at m/z 151.
-
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Impact (EI) at 70 eV is a standard method for generating fragments.
-
Analysis: The ions are separated by their mass-to-charge ratio in a mass analyzer (e.g., quadrupole or time-of-flight).
Workflow and Data Integration
The following diagram illustrates the integrated workflow for the spectroscopic analysis of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. spectrabase.com [spectrabase.com]
- 4. mdpi.com [mdpi.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. youtube.com [youtube.com]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
A Technical Guide to the ¹H NMR Spectrum of Methyl 6-bromo-5-methylpyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of Methyl 6-bromo-5-methylpyrazine-2-carboxylate. As a substituted pyrazine, this compound holds interest in medicinal chemistry and materials science, making unambiguous structural verification paramount. This document moves beyond a simple data report, offering a detailed rationale for the predicted chemical shifts, multiplicities, and integration based on first principles of NMR theory and comparative data from related heterocyclic systems. We present a comprehensive, field-proven protocol for sample preparation and data acquisition, and illustrate the key structural-spectral correlations. This guide is intended to serve as a practical resource for scientists engaged in the synthesis, purification, and characterization of this molecule and its analogues, ensuring high standards of scientific integrity and analytical rigor.
Introduction: The Imperative for Structural Elucidation
This compound is a polysubstituted heteroaromatic compound. The pyrazine core is a key structural motif found in numerous pharmaceuticals and biologically active molecules.[1] The specific substitution pattern of this molecule—featuring an electron-withdrawing carboxylate group, a halogen, and an electron-donating methyl group—creates a unique electronic environment that is directly reflected in its NMR spectrum.
Proton NMR (¹H NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules.[2] It provides precise information about the chemical environment, connectivity, and relative number of protons in a molecule. For a compound like this compound, ¹H NMR is indispensable for confirming its identity, assessing its purity, and ensuring batch-to-batch consistency during a drug development workflow. The circulating π-electrons in the aromatic pyrazine ring induce a magnetic field that significantly influences the chemical shifts of ring protons, a key characteristic used to confirm aromaticity.[3]
This guide will deconstruct the anticipated ¹H NMR spectrum of the title compound, explaining the causal relationships between its molecular structure and the resulting spectral data.
Predicted ¹H NMR Spectrum: A Structural Analysis
Molecular Structure and Proton Environments
To interpret the spectrum, we must first identify the distinct sets of protons within the molecule. There are three chemically non-equivalent proton environments in this compound:
-
Pyrazine Ring Proton (H-3): The sole proton directly attached to the aromatic pyrazine ring.
-
Ring Methyl Protons (-CH₃): The three protons of the methyl group at the C-5 position.
-
Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group.
dot graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];
} Figure 1: Chemical structure of this compound with distinct proton environments labeled 'a', 'b', and 'c'.
Analysis of Chemical Shifts (δ)
The chemical shift of a proton is determined by the local electronic environment. Electron-withdrawing groups deshield protons (shifting them downfield to higher ppm), while electron-donating groups shield them (shifting them upfield to lower ppm).
-
Pyrazine Ring Proton (H-3, Signal 'a'): Protons on pyrazine rings are typically found in the downfield region (δ 8.0-9.0 ppm) due to the deshielding effect of the two electronegative nitrogen atoms and the aromatic ring current.[4][5] In this molecule, H-3 is positioned between a nitrogen atom and the strongly electron-withdrawing methyl carboxylate group (-COOCH₃). This environment causes significant deshielding. Therefore, the signal for H-3 is predicted to be the furthest downfield.
-
Ester Methyl Protons (-OCH₃, Signal 'b'): The protons of the methyl ester are attached to an oxygen atom, which is electronegative and deshielding. These protons typically appear in the range of δ 3.5-4.5 ppm.[6] This signal is clearly distinguishable from the other methyl group in the molecule.
-
Ring Methyl Protons (-CH₃, Signal 'c'): The methyl group attached to the pyrazine ring is an electron-donating group, which slightly increases the electron density on the ring.[7] Protons of a methyl group on an aromatic ring are less deshielded than the ester methyl protons. Their chemical shift is generally expected in the δ 2.0-3.0 ppm region.[8]
Spin-Spin Coupling and Multiplicity
Spin-spin coupling occurs between non-equivalent protons on adjacent carbons, causing signals to split into multiple peaks (multiplicity). In this molecule, the single aromatic proton (H-3) has no adjacent protons. The protons of the two methyl groups are also isolated from other protons by heteroatoms or quaternary carbons. Consequently, no proton-proton coupling is expected. All three signals in the spectrum should appear as singlets (s) .
Integration
The area under each NMR signal is proportional to the number of protons it represents.[2] For this compound, the expected integration ratio would be:
-
H-3 (a) : -OCH₃ (b) : -CH₃ (c) = 1H : 3H : 3H
This distinct ratio is a critical feature for confirming the structure.
Summary of Predicted Data
The predicted ¹H NMR data are summarized in the table below.
| Signal Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | Pyrazine H-3 | 8.5 - 9.0 | Singlet (s) | 1H |
| b | Ester -OCH₃ | 3.9 - 4.2 | Singlet (s) | 3H |
| c | Ring -CH₃ | 2.6 - 2.9 | Singlet (s) | 3H |
Experimental Protocol for ¹H NMR Data Acquisition
This section provides a standardized, self-validating protocol for acquiring a high-quality ¹H NMR spectrum.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} Figure 2: Standardized workflow for ¹H NMR sample preparation, data acquisition, and processing.
Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its single, easily identifiable residual solvent peak.
-
Add a small amount of an internal standard, Tetramethylsilane (TMS), which is defined as 0.00 ppm and used for calibrating the chemical shift axis.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup & Acquisition:
-
Insert the NMR tube into the spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer on the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity, which ensures sharp, symmetrical peaks.
-
Set appropriate acquisition parameters. Standard parameters for a routine ¹H NMR spectrum include a 45° pulse angle, an acquisition time of ~4 seconds, a relaxation delay of 2 seconds, and 16 scans.
-
Initiate data acquisition to obtain the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier Transform to convert the time-domain FID signal into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
-
Integrate the area under each signal and determine the peak positions.
-
Logical Framework for Spectral Interpretation
The interpretation of the spectrum is a logical process where structural features are mapped to spectral data.
dot digraph "Interpretation_Logic" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded", fontname="Arial"];
} Figure 3: Logical connections between molecular features and the resulting ¹H NMR spectral data.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be clean and highly characteristic, displaying three distinct singlets with an integration ratio of 1:3:3. The downfield singlet above 8.5 ppm is a definitive marker for the lone pyrazine ring proton, while the other two singlets around 4.0 ppm and 2.7 ppm correspond to the ester methyl and ring methyl groups, respectively. This straightforward spectral signature allows for rapid and unambiguous confirmation of the molecular structure, making ¹H NMR an essential quality control and research tool for any application involving this compound.
References
-
SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from SpectraBase website.[4]
-
Abraham, R. J., & Griffiths, L. (2009). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 47(12), 1047-1057.[5][7]
-
Sathishkumar, V., et al. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, 3(4), 18-28.[1]
-
Wikipedia. (n.d.). Aromaticity. Retrieved January 6, 2026, from [Link]3]
-
Pinto, D. C. G. A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure and Bonding (Vol. 140, pp. 39-122). Springer.[9]
-
Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]]
-
Claramunt, R. M., et al. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.[2]
-
LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]6]
Sources
- 1. nanoient.org [nanoient.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Aromaticity - Wikipedia [en.wikipedia.org]
- 4. spectrabase.com [spectrabase.com]
- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. 2-Methylpyrazine(109-08-0) 1H NMR spectrum [chemicalbook.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
The Foundational Principles: Understanding ¹³C Chemical Shifts in Brominated Pyrazines
An In-depth Technical Guide to the ¹³C NMR Analysis of Brominated Pyrazine Derivatives
Abstract: The pyrazine scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of FDA-approved therapeutics. The introduction of bromine atoms to this heterocyclic core provides a powerful tool for modulating physicochemical properties and serves as a synthetic handle for further functionalization. Unambiguous structural characterization is paramount, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive analytical technique. This guide provides a comprehensive exploration of the ¹³C NMR analysis of brominated pyrazine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing chemical shifts, the nuanced effects of bromine substitution, practical methodologies for data acquisition, and the application of advanced NMR techniques for complete structural elucidation.
The ¹³C NMR spectrum of a substituted pyrazine is a sensitive reporter of the electronic environment of each carbon atom. The chemical shift (δ) is primarily dictated by the hybridization of the carbon and the electronegativity of its neighbors.[1] For the pyrazine ring, two key factors establish the baseline for our analysis: the inherent electron-withdrawing nature of the nitrogen atoms and the specific effects of the bromine substituent.
The Influence of the Pyrazine Core
The two nitrogen atoms in the pyrazine ring are highly electronegative, inducing a significant deshielding effect on the ring carbons compared to benzene (δ ~128.5 ppm).[2] This results in the carbon signals of the parent pyrazine molecule appearing downfield, typically in the range of δ 145-150 ppm. This deshielding is a foundational characteristic of the pyrazine system.
The Dual Nature of the Bromine Substituent
The bromine atom exerts two opposing electronic effects on the pyrazine ring, and the net result on the ¹³C chemical shifts is position-dependent.
-
Inductive Effect (-I): Bromine is more electronegative than carbon and withdraws electron density through the sigma bond network. This effect is strongest at the directly attached carbon (ipso-carbon) and diminishes with distance, causing a deshielding (downfield shift) effect.[3]
-
Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic π-system. This increases electron density, particularly at the ortho and para positions, causing a shielding (upfield shift) effect.
The interplay of these effects determines the final chemical shift of each carbon atom. For halogens like bromine, the inductive effect typically dominates, but the resonance contribution cannot be ignored.
The "Heavy Atom Effect" on Carbon-Bromine Signals
A notable phenomenon in the ¹³C NMR of brominated compounds is the "heavy atom effect." Carbons directly bonded to bromine (and other heavy halogens like iodine) often exhibit signals that are significantly broader and shifted upfield compared to what would be predicted based on electronegativity alone.[4] This is due to spin-orbit coupling, a relativistic effect that becomes significant for heavier elements.[5] This effect can sometimes complicate predictions based on simple additivity rules and may lead to lower signal-to-noise for the C-Br carbon. Furthermore, computational predictions of chemical shifts for brominated carbons are often less accurate unless methods that account for these relativistic effects are employed.[5]
The diagram below illustrates the key electronic factors influencing the ¹³C chemical shifts in a brominated pyrazine derivative.
Deciphering the Spectra: Analysis and Isomer Differentiation
The precise chemical shifts are highly dependent on the substitution pattern. By understanding these patterns, one can differentiate between various brominated pyrazine isomers.
Chemical Shift Assignments
In a standard proton-decoupled ¹³C NMR experiment, each unique carbon atom produces a single peak. The intensity of signals for carbons without attached protons (quaternary carbons, including the ipso-carbon bonded to bromine) is often lower due to longer relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement.
The following table summarizes predicted and experimental chemical shift data for 2-bromopyrazine and related compounds, providing a reference for spectral interpretation.
| Compound | Carbon Atom | Predicted δ (ppm)[6] | Experimental δ (ppm) | Reference |
| 2-Bromopyrazine | C-2 (C-Br) | 145.0 | ~145.2 | [6] |
| C-3 | 144.5 | ~150.3 | [6] | |
| C-5 | 143.0 | ~146.5 | [6] | |
| C-6 | 140.0 | ~143.0 | [6] | |
| 2-Bromopyridine | C-2 (C-Br) | - | 142.4 | [7][8] |
| C-3 | - | 128.4 | [7][8] | |
| C-4 | - | 138.6 | [7][8] | |
| C-5 | - | 122.8 | [7][8] | |
| C-6 | - | 150.3 | [7][8] | |
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide | Pyrazine C-2 (C=O) | - | 160.6 | [9] |
| Pyrazine C-3 | - | 147.6 | [9] | |
| Pyrazine C-5 | - | 144.0 | [9] | |
| Pyrazine C-6 | - | 142.3 | [9] |
Note: Predicted data is based on computational models. Experimental values can vary with solvent and concentration.[6][10]
The Utility of Advanced NMR Techniques
For complex or multifunctionalized pyrazine derivatives, a simple 1D ¹³C spectrum may be insufficient for unambiguous assignment. In these cases, 2D NMR experiments are indispensable.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment differentiates carbons based on the number of attached protons. DEPT-45 shows all protonated carbons, DEPT-90 shows only CH (methine) carbons, and DEPT-135 shows CH and CH₃ carbons as positive signals and CH₂ (methylene) carbons as negative signals. Quaternary carbons are absent in all DEPT spectra. This is crucial for identifying the C-Br carbon.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon atom with its directly attached proton(s), providing definitive ¹J(C,H) connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment reveals correlations between carbons and protons that are two or three bonds away (²J(C,H) and ³J(C,H)). It is the key technique for mapping out the complete carbon skeleton by connecting quaternary carbons to nearby protons.
A Practical Guide to Experimental Design and Data Acquisition
The quality of ¹³C NMR data is critically dependent on proper sample preparation and the selection of appropriate acquisition parameters. The following workflow provides a robust framework.
Step-by-Step Experimental Protocol
This protocol is a self-validating system designed for acquiring high-quality ¹³C NMR spectra of brominated pyrazine derivatives.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the purified brominated pyrazine derivative.[11]
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice, while DMSO-d₆ is excellent for more polar compounds.[6] The choice of solvent can slightly alter chemical shifts.[10]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean vial. Gentle vortexing or sonication may be required.
-
Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to provide a reference signal at δ 0.00 ppm.[12] Alternatively, the residual solvent signal can be used for calibration (e.g., CDCl₃ at δ 77.16 ppm).[6]
-
Transfer: Using a Pasteur pipette, transfer the clear solution to a clean, dry 5 mm NMR tube.
II. Data Acquisition Parameters The causality behind parameter selection is key to obtaining a high-quality spectrum.
-
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[6]
-
Pulse Program: Use a standard proton-decoupled, single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (sw): A spectral width of ~240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the entire range of expected ¹³C chemical shifts.
-
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (1.1%), a significant number of scans is required.[6] For a moderately concentrated sample (10-20 mg), start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): This is a critical parameter. A delay of 2-5 seconds is recommended.[6] Quaternary carbons, especially the C-Br carbon, have long relaxation times (T₁). An insufficient delay will lead to signal saturation and a dramatic decrease in the intensity of these peaks, potentially causing them to be missed entirely.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is typically sufficient.
III. Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Correction: Perform automated or manual phase and baseline corrections to ensure accurate peak shapes and integration.[6]
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value.[6]
Conclusion
The ¹³C NMR analysis of brominated pyrazine derivatives is a powerful and essential tool for structural verification in the field of drug discovery. A thorough understanding of the electronic effects of the pyrazine nitrogens and the bromine substituent is fundamental to interpreting the resulting spectra. While 1D ¹³C NMR provides a direct count of unique carbon environments, advanced techniques such as DEPT and 2D HMBC are often necessary for the complete and unambiguous assignment of all carbon signals, particularly in complex structures. By following the robust experimental protocols outlined in this guide, researchers can confidently acquire high-quality, reproducible data, ensuring the scientific integrity of their work and accelerating the development of novel pyrazine-based therapeutics.
References
-
Wiley-VCH 2007 - Supporting Information. Wiley-VCH. Available at: [Link]
-
¹³C and ¹⁹F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles. PubMed. Available at: [Link]
-
Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]
-
Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry. Available at: [Link]
-
Spin–spin coupling constants between carbon‐13 and bromine in bromomethanes. The Journal of Chemical Physics. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
-
Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(%CE%B4-13C-Abboud-Boyer/65a3952f01f8682a392873132e016f4d04849646]([Link]
-
2-Bromopyrazine | C4H3BrN2. PubChem. Available at: [Link]
-
The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]
-
Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]
-
Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]
-
2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. 13.11 Characteristics of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Bromopyridine(109-04-6) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. mdpi.com [mdpi.com]
- 10. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Starting Materials and Synthesis of Methyl 6-bromo-5-methylpyrazine-2-carboxylate
Executive Summary: Methyl 6-bromo-5-methylpyrazine-2-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its synthesis requires a strategic approach to regioselectively introduce three distinct functional groups onto the pyrazine core. This guide provides an in-depth analysis of the most effective synthetic strategies, focusing on the selection of starting materials and the underlying chemical principles that govern the reaction pathways. We will explore a primary, multi-step synthesis starting from a commercially available aminopyrazine, detailing the experimental rationale and protocols. Furthermore, alternative routes are comparatively analyzed to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
The pyrazine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs. The specific substitution pattern of this compound—featuring a bromine atom, a methyl group, and a methyl ester—offers three distinct points for further chemical modification. The bromine atom is particularly valuable, serving as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce complex molecular fragments. The ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, and the methyl group can influence the molecule's steric and electronic properties. This trifunctional arrangement makes it a highly sought-after intermediate in the synthesis of complex pharmaceutical candidates.[1][2]
The primary challenge in its synthesis lies in achieving the desired 2,5,6-substitution pattern with high regioselectivity. The electronic nature of the pyrazine ring, combined with the directing effects of the substituents introduced at each stage, must be carefully considered to ensure the desired isomer is obtained.
Retrosynthetic Analysis: Devising a Logical Pathway
A logical retrosynthetic analysis suggests that the most efficient approach is not to build the pyrazine ring from acyclic precursors, but rather to perform sequential functional group interconversions on a simpler, pre-existing pyrazine core. The target molecule can be disconnected at the C-Br and C-COOCH₃ bonds. The bromo group is readily introduced via a Sandmeyer reaction from an amino precursor.[3][4][5] The carboxylate group can be derived from the hydrolysis of a nitrile, which, in turn, can also be installed via a Sandmeyer reaction.
This leads to a proposed synthesis starting from a commercially available and strategically substituted aminopyrazine. The most logical and cost-effective starting material for this pathway is 2-Amino-5-methylpyrazine .
Caption: Retrosynthetic analysis of the target compound.
Primary Synthetic Pathway: From 2-Amino-5-methylpyrazine
This section details the most field-proven synthetic route, which leverages two sequential Sandmeyer reactions to install the C2-nitrile and C6-bromo substituents, followed by functional group modifications.
Workflow Overview
Caption: Step-by-step synthetic workflow.
Step 1: Sandmeyer Cyanation of 2-Amino-5-methylpyrazine
-
Objective: To convert the C2-amino group into a nitrile (cyano) group, which will serve as a precursor to the final carboxylate.
-
Causality & Expertise: The Sandmeyer reaction is a robust and classical method for replacing an aromatic amino group with a variety of functionalities, including nitriles.[4] The process occurs in two stages: first, the primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt intermediate. This intermediate is highly reactive. Second, the diazonium salt is treated with a copper(I) cyanide salt. The copper(I) catalyst facilitates a single-electron transfer mechanism, leading to the loss of nitrogen gas (N₂) and the formation of an aryl radical, which then reacts with the cyanide to yield the desired nitrile. Maintaining low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Experimental Protocol:
-
Suspend 2-amino-5-methylpyrazine (1.0 eq) in a mixture of water and concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.
-
Cool the mixture, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-cyano-5-methylpyrazine via column chromatography or recrystallization.
-
Step 2: Regioselective Bromination
-
Objective: To install a bromine atom at the C3 position of the pyrazine ring.
-
Causality & Expertise: The pyrazine ring is electron-deficient, making electrophilic aromatic substitution difficult. However, the existing cyano and methyl groups influence the regioselectivity. The C3 and C6 positions are the most activated for radical substitution. N-Bromosuccinimide (NBS) in the presence of a radical initiator like dibenzoyl peroxide or AIBN is the reagent of choice for brominating such heterocyclic systems under free-radical conditions. The reaction is typically performed in a non-polar solvent like carbon tetrachloride or chlorobenzene under reflux.
-
Experimental Protocol:
-
Dissolve 2-cyano-5-methylpyrazine (1.0 eq) in a suitable solvent (e.g., chlorobenzene).
-
Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of dibenzoyl peroxide.
-
Heat the mixture to reflux (approx. 130 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude 3-bromo-2-cyano-5-methylpyrazine can be purified by column chromatography on silica gel.
-
Step 3: Nitrile Hydrolysis and Fischer Esterification
-
Objective: To convert the C2-nitrile into a methyl ester. This is a two-stage process involving hydrolysis to the carboxylic acid followed by esterification.
-
Causality & Expertise: Acid-catalyzed hydrolysis is an effective method for converting aromatic nitriles to carboxylic acids. Concentrated sulfuric or hydrochloric acid at elevated temperatures protonates the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. The resulting carboxylic acid can then be converted to the methyl ester via Fischer esterification.[6][7] This classic reaction involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid (e.g., H₂SO₄). The excess alcohol serves as both reactant and solvent, driving the equilibrium towards the ester product. Thionyl chloride (SOCl₂) can also be used to first form a more reactive acyl chloride intermediate, which then readily reacts with methanol.
-
Experimental Protocol:
-
Hydrolysis: Add the crude 3-bromo-2-cyano-5-methylpyrazine to a mixture of concentrated sulfuric acid and water. Heat the mixture to reflux for several hours until TLC analysis indicates the disappearance of the starting material. Cool the mixture and carefully pour it onto ice. The carboxylic acid product will often precipitate and can be collected by filtration.
-
Esterification: Suspend the dried 6-bromo-5-methylpyrazine-2-carboxylic acid (note the IUPAC name change) (1.0 eq) in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid (or add thionyl chloride dropwise at 0 °C). Heat the mixture to reflux for 4-6 hours.
-
Cool the solution and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the final product, this compound, with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the final product, which can be further purified by recrystallization or column chromatography.
-
Alternative Starting Materials and Comparative Analysis
While the pathway from 2-amino-5-methylpyrazine is robust, other starting materials can be considered, each with its own set of advantages and challenges.
-
Alternative Route: From 2,6-Dibromopyrazine Derivatives: One could envision starting with a molecule like 2,6-dibromo-3-methylpyrazine.[8] This route would require the selective conversion of one bromine atom into the methyl ester while retaining the other. This could be achieved through a sequence like:
-
Selective metal-halogen exchange (e.g., using n-BuLi at low temperature) at the C2 position, followed by quenching with CO₂ to form the carboxylic acid.
-
Esterification of the resulting acid.
This approach is often hampered by poor regioselectivity in the metallation step and can lead to mixtures of products, making it less desirable for scalable synthesis.
-
Comparative Table of Synthetic Strategies
| Feature | Primary Pathway (from 2-Amino-5-methylpyrazine) | Alternative Pathway (from 2,6-Dibromo-3-methylpyrazine) |
| Starting Material | 2-Amino-5-methylpyrazine (Readily available) | 2,6-Dibromo-3-methylpyrazine (Less common) |
| Number of Steps | 3 (Cyanation, Bromination, Hydrolysis/Esterification) | ~2 (Selective Carboxylation, Esterification) |
| Key Challenges | Handling of toxic cyanides, control of Sandmeyer reaction. | Achieving high regioselectivity in the carboxylation step. |
| Scalability | Good; reactions are well-established in process chemistry. | Moderate; low-temperature organometallic reactions can be difficult to scale. |
| Overall Yield | Moderate to Good | Potentially lower due to selectivity issues. |
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a multi-step sequence starting from the commercially available precursor, 2-Amino-5-methylpyrazine . This pathway leverages well-understood and scalable reactions, including Sandmeyer cyanation, radical bromination, and acid-catalyzed hydrolysis/esterification, to construct the target molecule with excellent control over regiochemistry. While alternative routes exist, they often present significant challenges in selectivity that limit their practical application. The outlined primary pathway represents a robust and validated strategy for obtaining this valuable intermediate for applications in pharmaceutical research and development.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Sandmeyer Reaction of Pyrazines.
- Mondal, M., & Bora, U. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the National Institutes of Health, 8(3), 187-210.
- Google Patents. (n.d.). JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same.
- Wikipedia. (n.d.). Sandmeyer reaction.
- PrepChem.com. (n.d.). Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine.
- ChemicalBook. (n.d.). 2-Amino-3-methylpyrazine CAS#: 19838-08-5.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- ResearchGate. (n.d.). Esterification of pyrazole-3- and 4-carboxylic acids.
- ASM Journals. (n.d.). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis.
- Chem-Impex. (n.d.). 2-Pyrazinecarboxylic acid ethyl ester.
- Solomons, I. A., & Spoerri, P. E. (1953). Esters of Pyrazinoic and Pyrazine-2,3-dicarboxylic Acids. Journal of the American Chemical Society, 75(14), 3423-3424.
- Park, J. E., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14567.
- Chemistry LibreTexts. (2023). Replacement of the Aromatic Primary Amino Group by Hydrogen.
- ChemBK. (2024). Methyl 5-amino-6-bromo-2-pyrazinecarboxylate.
- Organic Syntheses. (n.d.). Procedure.
- Google Patents. (n.d.). DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation.
- CymitQuimica. (n.d.). This compound.
- ResearchGate. (2019). Synthesis of pyrazine-2,6-dicarbonitrile?.
- Google Patents. (n.d.). CN106220574A - A kind of preparation method of pyrazine carboxylic acid.
- Thieme. (n.d.). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
- MySkinRecipes. (n.d.). Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate.
- BLD Pharm. (n.d.). 1823888-27-2|Methyl 5-bromo-6-methylpyrazine-2-carboxylate.
- Schaaf, K. H., & Spoerri, P. E. (1951). Syntheses in the Pyrazine Series: The Proof of the Structure and the Reactions of 2,6-Dibromopyrazine. Journal of the American Chemical Society, 73(7), 3075-3077.
- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
- Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
The Reactive Heart of Pyrazine Chemistry: A Technical Guide to the Bromomethyl Group
Foreword: The Pyrazine Core in Modern Drug Discovery
Pyrazine and its derivatives are foundational scaffolds in medicinal chemistry and materials science, celebrated for their presence in numerous natural products and FDA-approved pharmaceuticals.[1][2] Their unique electronic properties and metabolic stability make them prized components in the design of novel therapeutic agents. Among the vast arsenal of pyrazine building blocks, bromomethylpyrazines stand out as exceptionally versatile intermediates. The reactivity of the bromine atom, positioned on a methylene linker attached to the electron-deficient pyrazine ring, provides a powerful handle for molecular elaboration.
This guide offers an in-depth exploration of the chemical behavior of the bromine atom in bromomethylpyrazines. We will move beyond simple reaction schemes to dissect the underlying principles governing its reactivity, providing researchers, scientists, and drug development professionals with the causal insights needed to design robust and efficient synthetic strategies. We will examine the key transformations—nucleophilic substitutions, radical reactions, and carbon-carbon bond formations—grounding our discussion in mechanistic principles and providing field-proven experimental protocols.
Chapter 1: Understanding the Pyrazinylmethyl System: A Benzylic Analogue with a Twist
The reactivity of a bromomethylpyrazine is best understood by analogy to its carbocyclic cousin, benzyl bromide. The carbon atom attached to the pyrazine ring is in a "benzylic-like" position. This means that any intermediate radical or carbocation formed at this position can be stabilized through resonance with the adjacent π-system of the aromatic ring.[3]
However, the analogy is not perfect. The pyrazine ring is a diazine, containing two electron-withdrawing nitrogen atoms at the 1 and 4 positions.[4][5] This makes the ring itself electron-deficient compared to benzene, a characteristic that profoundly influences the reactivity of the attached bromomethyl group.[6] This inherent electron-withdrawing nature deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.[4][6] For the attached bromomethyl group, this electronic pull influences the stability of charged intermediates and the polarity of the C-Br bond, setting the stage for a unique reactivity profile that can be harnessed for synthetic advantage.
Chapter 2: Nucleophilic Substitution: The Gateway to Functional Diversity
The most common and synthetically valuable transformation of bromomethylpyrazines is nucleophilic substitution, where the bromide, an excellent leaving group, is displaced by a wide variety of nucleophiles.[7][8] These reactions can proceed through two primary mechanistic pathways: the bimolecular SN2 mechanism and the unimolecular SN1 mechanism.
The SN2 (Substitution, Nucleophilic, Bimolecular) pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[9] The reaction rate is dependent on the concentration of both the bromomethylpyrazine and the nucleophile.[9]
The SN1 (Substitution, Nucleophilic, Unimolecular) pathway proceeds through a two-step mechanism. First, the C-Br bond breaks to form a planar pyrazinylmethyl carbocation intermediate, which is stabilized by resonance.[10] This is the rate-determining step. The carbocation is then rapidly attacked by the nucleophile.
The choice between these pathways is a delicate balance of several factors:
-
Substrate Structure: Steric hindrance around the methylene carbon can disfavor the SN2 pathway.
-
Nucleophile: Strong, aggressive nucleophiles favor the SN2 mechanism, while weaker, neutral nucleophiles are more likely to participate in an SN1 reaction.[9]
-
Solvent: Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate, favoring the SN1 pathway. Polar aprotic solvents (e.g., DMSO, acetone) are preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its effective reactivity.[9]
-
Ring Electronics: Electron-donating groups on the pyrazine ring can further stabilize the carbocation, promoting an SN1 mechanism, while electron-withdrawing groups may favor an SN2 pathway by increasing the electrophilicity of the benzylic-like carbon.[6]
Protocol: Synthesis of 2-(Methoxymethyl)pyrazine
This protocol details a typical SN2 reaction to form a pyrazinylmethyl ether, a common structural motif. The choice of sodium methoxide, a strong nucleophile, and an aprotic solvent like THF drives the reaction through the SN2 pathway.
-
Materials:
-
2-(Bromomethyl)pyrazine (1.0 equiv)
-
Sodium methoxide (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septum and nitrogen inlet
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-(bromomethyl)pyrazine and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium methoxide portion-wise over 5 minutes. Causality: Portion-wise addition controls the initial exotherm of the reaction. The low temperature minimizes potential side reactions.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl. Causality: This step neutralizes the excess sodium methoxide.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine. Causality: The brine wash removes residual water from the organic phase.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 2-(methoxymethyl)pyrazine.
-
Chapter 3: Radical Reactions: Selective C-H Functionalization
The pyrazinylmethyl C-H bonds are analogous to benzylic C-H bonds in that they are significantly weaker than typical alkyl C-H bonds (approx. 90 kcal/mol vs. 96-100 kcal/mol).[11] This bond dissociation energy (BDE) difference is the key to achieving highly selective functionalization via free radical pathways. The most common application is the bromination of a methylpyrazine to a bromomethylpyrazine using N-bromosuccinimide (NBS).
This reaction proceeds via a classic free-radical chain mechanism, which is divided into three phases: initiation, propagation, and termination.[12][13]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN or benzoyl peroxide) using heat or light, which then generates a bromine radical from NBS.[12]
-
Propagation: This is the "chain" part of the reaction. A bromine radical abstracts a hydrogen atom from the methyl group of the pyrazine to form HBr and a resonance-stabilized pyrazinylmethyl radical. This radical then reacts with another molecule of NBS to form the bromomethylpyrazine product and a new succinimidyl radical, which continues the chain.
-
Termination: The chain reaction is terminated when two radical species combine.[12]
Protocol: Synthesis of 2-(Bromomethyl)pyrazine via NBS Bromination
-
Materials:
-
2-Methylpyrazine (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Azobisisobutyronitrile (AIBN) (0.02 equiv, radical initiator)
-
Carbon tetrachloride (CCl₄) or Benzene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-neck round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
-
Procedure:
-
To a three-neck flask equipped with a reflux condenser, add 2-methylpyrazine, NBS, AIBN, and CCl₄. Causality: CCl₄ is a classic non-polar solvent for radical reactions that does not interfere with the chain process. AIBN is chosen as the initiator due to its predictable decomposition rate at this temperature.
-
Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by observing the consumption of the dense NBS and the formation of the less dense succinimide byproduct which floats.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃, saturated Na₂S₂O₃, and brine. Causality: The bicarbonate wash neutralizes any residual HBr. The thiosulfate wash removes any remaining traces of Br₂.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 2-(bromomethyl)pyrazine is often used directly in the next step but can be purified by vacuum distillation or chromatography if necessary.
-
Chapter 4: Forging Carbon-Carbon Bonds
Creating new carbon-carbon bonds is the cornerstone of complex molecule synthesis. While modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful, they typically functionalize C(sp²)-halogen bonds on the pyrazine ring itself.[14][15][16][17] The C(sp³)-Br bond of a bromomethylpyrazine reacts more like a classic alkyl halide, making it an excellent electrophile for coupling with a range of carbon nucleophiles.
This is most commonly achieved through reactions with organometallic reagents such as Grignard reagents (R-MgBr) or organolithiums (R-Li). The reaction follows a nucleophilic substitution mechanism where the carbanionic portion of the organometallic reagent attacks the electrophilic methylene carbon, displacing the bromide and forming the new C-C bond.
Sources
- 1. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pharmtech.com [pharmtech.com]
The Subtle Orchestration of Reactivity: A Technical Guide to the Electronic Effects of Substituents on the Pyrazine Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine ring, a key scaffold in numerous pharmaceuticals and functional materials, presents a unique electronic landscape that is highly tunable through substitution.[1][2][3] This guide provides an in-depth exploration of the electronic effects of substituents on the pyrazine core. We will delve into the inherent electron-deficient nature of the pyrazine ring and elucidate how the strategic placement of electron-donating and electron-withdrawing groups modulates its reactivity, spectroscopic properties, and electrochemical behavior. This document will serve as a technical resource, offering not only a theoretical framework but also practical experimental protocols and quantitative data to empower researchers in the rational design of novel pyrazine-based molecules.
The Electronic Character of the Unsubstituted Pyrazine Ring
Pyrazine is a six-membered heteroaromatic ring containing two nitrogen atoms in a 1,4-orientation.[4] This arrangement results in a symmetrical molecule with no net dipole moment.[4] The nitrogen atoms are more electronegative than carbon, leading to a significant polarization of the ring's electron density. The π-electron cloud is drawn towards the nitrogen atoms, resulting in a decrease in electron density at the carbon atoms.[4] This inherent electron deficiency makes the pyrazine ring generally resistant to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution.[5][6]
The basicity of pyrazine is also a key electronic property. With a pKa of 0.65, it is a weaker base than pyridine (pKa = 5.25), pyrimidine (pKa = 1.3), and pyridazine (pKa = 2.3).[4][7] This reduced basicity is attributed to the inductive electron-withdrawing effect of the second nitrogen atom, which destabilizes the positive charge on the protonated nitrogen.
Modulating the Pyrazine Core: The Influence of Substituents
The electronic properties of the pyrazine ring can be finely tuned by the introduction of substituents. These substituents can be broadly classified into two categories: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs)
EDGs, such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups, increase the electron density of the pyrazine ring through inductive and/or resonance effects. This has several important consequences:
-
Increased Basicity: EDGs enhance the basicity of the pyrazine nitrogen atoms by stabilizing the positive charge of the conjugate acid. For instance, the pKa of 2,5-dimethylpyrazine is 2.1, significantly higher than that of unsubstituted pyrazine.[7]
-
Activation towards Electrophilic Attack: While still challenging, the presence of strong EDGs can activate the pyrazine ring sufficiently to undergo electrophilic substitution reactions.[5]
-
Altered Nucleophilic Substitution Reactivity: In halopyrazines, EDGs can decrease the rate of nucleophilic aromatic substitution (SNAr) by increasing the electron density on the ring, making it less electrophilic.[6] However, they also play a crucial role in directing the position of nucleophilic attack on polysubstituted pyrazines.[5]
Electron-Withdrawing Groups (EWGs)
EWGs, such as nitro (-NO₂), cyano (-CN), and carboxyl (-COOH) groups, decrease the electron density of the pyrazine ring through inductive and/or resonance effects. Their impact is generally the opposite of EDGs:
-
Decreased Basicity: EWGs further reduce the basicity of the pyrazine ring.
-
Deactivation towards Electrophilic Attack: The ring becomes even more resistant to electrophilic substitution.
-
Activation towards Nucleophilic Attack: EWGs significantly facilitate nucleophilic aromatic substitution by further polarizing the C-X bond (where X is a leaving group) and stabilizing the negatively charged Meisenheimer intermediate.[5]
The directing effect of substituents in nucleophilic aromatic substitution is a critical consideration in synthetic design. For example, in a 2-substituted 3,5-dichloropyrazine, an EDG at the C2-position directs incoming nucleophiles to the C3-position, whereas an EWG at C2 directs them to the C5-position.[5]
Below is a diagram illustrating the general influence of EDGs and EWGs on the electron density of the pyrazine ring.
Caption: Influence of EDGs and EWGs on the pyrazine ring.
Quantifying Substituent Effects: The Hammett Equation
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effects of substituents on the reactivity of aromatic systems.[8] It is expressed as:
log(K/K₀) = σρ or log(k/k₀) = σρ
where:
-
K or k is the equilibrium or rate constant for a reaction of a substituted aromatic compound.
-
K₀ or k₀ is the corresponding constant for the unsubstituted compound.
-
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that it is accelerated by electron-donating groups.[8] While originally developed for benzene derivatives, the principles of the Hammett equation can be extended to heterocyclic systems like pyrazine to provide a quantitative understanding of substituent effects.
Table 1: Hammett Substituent Constants (σp)
| Substituent | σp Value | Electronic Effect |
| -NH₂ | -0.66 | Strong Electron-Donating |
| -OH | -0.37 | Strong Electron-Donating |
| -OCH₃ | -0.27 | Electron-Donating |
| -CH₃ | -0.17 | Weak Electron-Donating |
| -H | 0.00 | Reference |
| -Cl | 0.23 | Weak Electron-Withdrawing |
| -Br | 0.23 | Weak Electron-Withdrawing |
| -COOH | 0.45 | Electron-Withdrawing |
| -CN | 0.66 | Strong Electron-Withdrawing |
| -NO₂ | 0.78 | Strong Electron-Withdrawing |
Data sourced from established literature on Hammett constants.[9][10][11]
Experimental Methodologies for Studying Electronic Effects
Several analytical techniques are instrumental in characterizing the electronic effects of substituents on the pyrazine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for probing the electron density distribution in substituted pyrazines.[12][13][14][15] The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment.
-
¹H NMR: Electron-donating groups generally cause an upfield shift (lower ppm) of the ring proton signals due to increased shielding, while electron-withdrawing groups cause a downfield shift (higher ppm) due to deshielding.[15]
-
¹³C NMR: Similar trends are observed in ¹³C NMR spectra, providing a more direct measure of the electron density at the carbon atoms.[15]
-
Sample Preparation:
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[15]
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Set appropriate spectral width, acquisition time, and relaxation delay.
-
Collect a sufficient number of scans to obtain a good signal-to-noise ratio.[15]
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons on the pyrazine ring and the substituent.
-
Caption: Workflow for ¹H NMR analysis of substituted pyrazines.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of molecules.[16][17][18][19] It provides valuable information about the ease of oxidation and reduction of substituted pyrazines, which is directly related to their electronic structure.
-
Electron-Donating Groups: EDGs increase the electron density on the pyrazine ring, making it easier to oxidize (less positive oxidation potential) and harder to reduce (more negative reduction potential).[17]
-
Electron-Withdrawing Groups: EWGs decrease the electron density, making the ring harder to oxidize (more positive oxidation potential) and easier to reduce (less positive reduction potential).[17]
-
Electrolyte Solution Preparation:
-
Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).
-
-
Analyte Solution Preparation:
-
Dissolve the substituted pyrazine at a known concentration (e.g., 1-5 mM) in the electrolyte solution.[16]
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[16]
-
-
Data Acquisition:
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for several minutes to remove dissolved oxygen.
-
Perform the cyclic voltammetry scan over a suitable potential range at a specific scan rate (e.g., 100 mV/s).[17]
-
-
Data Analysis:
-
Analyze the resulting voltammogram to determine the oxidation and reduction peak potentials.
-
Compare the redox potentials of different substituted pyrazines to assess the electronic effects of the substituents.
-
Implications in Drug Discovery and Development
The ability to modulate the electronic properties of the pyrazine ring through substitution is of paramount importance in drug discovery.[2][3][20][21] Many approved drugs, including pyrazinamide (anti-tuberculosis), amiloride (diuretic), and bortezomib (anti-cancer), feature a pyrazine core.[2]
The electronic effects of substituents can influence:
-
Target Binding: The electron distribution on the pyrazine ring affects its ability to form hydrogen bonds, π-π stacking interactions, and other non-covalent interactions with biological targets.[2]
-
Pharmacokinetic Properties: Properties such as pKa, lipophilicity, and metabolic stability are all influenced by the electronic nature of the substituents, which in turn affects the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
-
Mechanism of Action: For redox-active drugs, the electrochemical properties of the pyrazine core, tuned by substituents, can be central to their therapeutic effect.[18]
Conclusion
The electronic effects of substituents on the pyrazine ring are a cornerstone of its chemistry and a key determinant of its utility in various scientific disciplines. A thorough understanding of how electron-donating and electron-withdrawing groups influence the reactivity, basicity, and redox properties of the pyrazine core is essential for the rational design of novel molecules with tailored functions. The experimental and theoretical frameworks presented in this guide provide researchers with the tools to explore and exploit these subtle yet powerful electronic modulations in their pursuit of new medicines and materials.
References
- BenchChem. (2025).
- Huigens, R. W., Brummel, B. R., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112.
- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
- Huigens, R. W., Brummel, B. R., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
- Green Stone. (n.d.). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development.
- BenchChem. (2025).
- Huigens, R. W., Brummel, B. R., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112.
- BenchChem. (2025). Protocols for the Synthesis of Substituted Pyrazines: A Guide for Researchers.
- RSC Publishing. (2017).
- ResearchGate. (2017).
- ResearchGate. (n.d.). Cyclic voltammetry of pyrazine 1 (blue), and mono- 10 (orange), di-....
- González-Peña, J. L., et al. (2021). Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications.
- Cox, R. H., & Bothner-By, A. A. (1968). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry, 72(5), 1642–1645.
- ResearchGate. (2025). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources.
- Cox, R. H., & Bothner-By, A. A. (1968). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry, 72(5), 1642–1645.
- ScienceDirect. (n.d.). 6.2.2. Pyrazines. In Comprehensive Organic Chemistry II.
- MDPI. (2020). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Polymers, 12(11), 2536.
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt...
- Williams, R. (2022).
- ResearchGate. (2024).
- ResearchGate. (n.d.). Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines.
- MDPI. (2020). Steric and Electronic Effects in N-Heterocyclic Carbene Gold(III)
- ResearchGate. (n.d.).
- Journal of King Saud University - Science. (2020). Synthesis, photophysical, cyclic voltammetry properties, and molecular structure study of novel (5,10,15,20-tetratolylphenyl porphyrinato)zinc(II) with pyrazine. Journal of King Saud University - Science, 32(1), 843-849.
- University of Regina. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
- BenchChem. (2025). Application Note: Electrochemical Behavior and Cyclic Voltammetry of Pyrazine-2-amidoxime.
- ResearchGate. (n.d.). Fig. 3. Cyclic Voltammograms of 1, 2, 3 and 4 (0.1 M TBAPF 6 ) recorded...
- RSC Publishing. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics.
- ResearchGate. (n.d.). pK a values of common substituted piperazines.
- ResearchGate. (2015). The study of the electronic structure of some N-heterocyclic carbenes (NHCs) by variable energy photoelectron spectroscopy.
- YouTube. (2020). Synthesis and reactions of Pyrazine.
- Kovač, B., et al. (2015). The study of the electronic structure of some N-heterocyclic carbenes (NHCs) by variable energy photoelectron spectroscopy. Physical Chemistry Chemical Physics, 17(17), 10656-10667.
- Mataga, N. (1957). Electronic Structure and Spectra of Nitrogen Heterocycles. Zeitschrift für Physikalische Chemie, 13, 140-153.
- RSC Publishing. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances.
- ResearchGate. (n.d.).
- Slideshare. (n.d.). Synthesis and reactions of Pyrazine.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). The electronic structure of pyrazine.
- Castro-Alvarez, A., et al. (2023).
- Jaffé, H. H. (1954). Theoretical Considerations Concerning Hammett's Equation. III. σ-Values for Pyridine and Other Aza-Substituted Hydrocarbons. The Journal of Chemical Physics, 22(8), 1430-1433.
- YouTube. (2021). 27.04 A Survey of Hammett Substituent Constants.
- Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. m.youtube.com [m.youtube.com]
- 11. hammett substituent constants: Topics by Science.gov [science.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | Semantic Scholar [semanticscholar.org]
- 21. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Potential of Pyrazine Carboxylate Scaffolds
Executive Summary
The pyrazine ring, a nitrogen-containing heterocycle, represents a cornerstone scaffold in modern medicinal chemistry. Its derivatives, particularly pyrazine carboxylates and their amide analogs, exhibit a remarkable breadth of biological activities, driven by the ring's unique electronic properties and its capacity for diverse functionalization. This guide provides an in-depth analysis of the therapeutic potential of pyrazine carboxylate scaffolds, focusing on their validated applications in antitubercular, anticancer, and antimicrobial research. We will dissect the underlying mechanisms of action, present validated structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for screening and characterizing novel derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.
Introduction: The Pyrazine Carboxylate Scaffold - A Privileged Core in Medicinal Chemistry
The pyrazine core is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This arrangement makes the ring electron-deficient, influencing its physicochemical properties and its ability to participate in crucial intermolecular interactions with biological targets, such as hydrogen bonding and π-stacking. The addition of a carboxylate group (or its amide derivative) at position 2 provides a critical anchor point for molecular recognition and allows for extensive chemical modification.
This scaffold is not merely a synthetic curiosity; it is a component of clinically essential medicines.[1] The most notable example is Pyrazinamide (PZA) , a first-line drug for treating tuberculosis (TB) that has been indispensable for decades.[2] This clinical validation has spurred significant research into other derivatives, revealing a wide spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[3][4] The inherent "drug-like" nature of the pyrazine core makes it an exceptionally valuable starting point for drug discovery campaigns.
Key Therapeutic Applications & Mechanisms of Action
2.1. Antitubercular Activity: The Pyrazinamide Paradigm
The profound impact of pyrazine carboxylates in medicine is best exemplified by Pyrazinamide. PZA is a prodrug, meaning it requires activation within the target pathogen, Mycobacterium tuberculosis (Mtb).[5] Its mechanism is unique and exquisitely adapted to the microenvironment of a tuberculosis infection.
Mechanism of Action:
-
Uptake and Activation: PZA passively diffuses into the Mtb bacillus.
-
Enzymatic Conversion: Inside the bacterium, the enzyme pyrazinamidase (encoded by the pncA gene) converts PZA into its active form, pyrazinoic acid (POA).[2]
-
Acidic Environment Accumulation: Mtb often resides within acidic environments, such as the core of granulomas. In these low-pH conditions, POA becomes protonated (HPOA).[6] While POA is actively effluxed by the bacterium, the neutral HPOA molecule can readily diffuse back into the cell.[7] This cycle leads to the intracellular accumulation of the toxic POA anion.
-
Target Disruption: The accumulated POA disrupts several critical cellular functions. While early theories pointed to the inhibition of fatty acid synthase I (FAS-I), the current leading hypothesis is that POA binds to and triggers the degradation of the aspartate decarboxylase enzyme, PanD.[5][7] PanD is essential for the biosynthesis of Coenzyme A, a vital cofactor for countless metabolic processes. This disruption of membrane transport, energy production, and metabolism ultimately leads to bacterial death.[3]
Mutations in the pncA gene are the primary cause of PZA resistance, as they prevent the conversion of the prodrug into its active POA form.[2]
2.2. Anticancer Activity: Targeting the FGFR Signaling Axis
Aberrant signaling through Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers.[8] The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that, when over-activated, can promote uncontrolled cell proliferation, survival, migration, and angiogenesis.[1] Consequently, FGFRs are a validated and highly attractive target for cancer therapy. Several 3-aminopyrazine-2-carboxamide derivatives have been identified as potent pan-FGFR inhibitors.
Mechanism of Action: The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation event creates docking sites for adaptor proteins, triggering a cascade of downstream signaling. Pyrazine carboxylate-based inhibitors act as ATP-competitive agents, binding to the kinase domain of FGFR and preventing its phosphorylation, thereby blocking all subsequent downstream signaling.
Key downstream pathways inhibited include:
-
RAS-RAF-MEK-MAPK Pathway: A primary driver of cell proliferation.[1]
-
PI3K-AKT-mTOR Pathway: A critical pathway for promoting cell survival and inhibiting apoptosis.[9]
-
JAK-STAT Pathway: Implicated in tumor invasion and metastasis.[1]
-
PLCγ Pathway: Regulates cell motility and metastasis.[9]
2.3. Broad-Spectrum Antimicrobial Activity
Beyond tuberculosis, pyrazine carboxylate derivatives have demonstrated significant activity against other bacterial and fungal pathogens. Various studies have reported minimum inhibitory concentrations (MICs) against strains like Staphylococcus aureus, Escherichia coli, and the fungus Trichophyton mentagrophytes. For example, certain piperazine-linked pyrazine-2-carboxylic acid derivatives showed promising activity against Candida albicans and Gram-negative bacteria like P. aeruginosa.[8] This suggests that the scaffold can be tailored to interact with a variety of microbial targets beyond those in Mtb.
Structure-Activity Relationship (SAR) Analysis: Key Insights for Rational Drug Design
Systematic modification of the pyrazine carboxylate scaffold has yielded critical insights into the structural features required for potent biological activity.
-
Antitubercular SAR: For N-phenylpyrazine-2-carboxamides, substitutions on the aniline (phenyl) ring are crucial. The presence of lipophilic, electron-withdrawing groups, particularly halogens like iodine or trifluoromethyl groups, often enhances activity.[10] For instance, an iodine substitution at position 3 of the benzene ring was found to be important for antimycobacterial potency.[10] Additionally, substitutions on the pyrazine ring itself, such as a 5-tert-butyl group, can modulate activity and pharmacokinetic properties.[11]
-
Anticancer (FGFR) SAR: In the 3-aminopyrazine-2-carboxamide series, the 3-amino group and the carboxamide linker are critical for forming key hydrogen bonds within the FGFR ATP-binding pocket. The nature of the substituent on the amide nitrogen is a primary determinant of potency and selectivity.
-
General Lipophilicity: As with many drug scaffolds, lipophilicity (often expressed as log P) plays a key role. A balance must be struck to ensure adequate cell permeability without compromising solubility or introducing off-target toxicity.
Core Experimental Workflows for Scaffold Evaluation
A robust and logical workflow is essential for efficiently screening and characterizing new pyrazine carboxylate derivatives. The following section details standardized, step-by-step protocols for synthesis and biological evaluation.
4.1. General Synthetic Scheme for Pyrazine Carboxylate Derivatives
The most common and versatile method for synthesizing N-substituted pyrazine-2-carboxamides involves the coupling of a pyrazine-2-carboxylic acid with a desired amine.
Protocol: Synthesis of N-(substituted-phenyl)pyrazine-2-carboxamide [11][12]
-
Acid Chloride Formation: A mixture of the desired pyrazine-2-carboxylic acid (1.0 eq) and thionyl chloride (1.5 eq) in a dry solvent like toluene is refluxed for 1-2 hours. The excess thionyl chloride and solvent are then removed under vacuum to yield the crude pyrazine-2-carbonyl chloride.
-
Amide Coupling: The crude acyl chloride is dissolved in a dry, non-protic solvent (e.g., acetone, DCM, or THF).
-
Amine Addition: This solution is added dropwise to a stirred solution of the appropriately substituted aniline (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.2 eq) in the same solvent, often cooled in an ice bath.
-
Reaction Monitoring: The reaction is stirred at room temperature for 1-4 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into cold water. The resulting precipitate (the crude product) is collected by filtration.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.
-
Characterization: The structure and purity of the final product are confirmed using NMR, Mass Spectrometry, and IR spectroscopy.
4.2. Protocol 1: In Vitro Antitubercular Screening (Microplate Alamar Blue Assay - MABA) [13][14]
This colorimetric assay is a reliable and high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb. It relies on the reduction of the blue Alamar Blue reagent to a pink product by metabolically active cells.
-
Plate Preparation: Add 200 µL of sterile deionized water to the outer perimeter wells of a sterile 96-well microplate to prevent evaporation.
-
Compound Dilution: Add 100 µL of Middlebrook 7H9 broth (supplemented with OADC) to wells in columns 2 through 11. Dispense 200 µL of the test compound at its highest concentration into column 2. Perform a 2-fold serial dilution by transferring 100 µL from column 2 to 3, mixing, then 3 to 4, and so on, up to column 10. Discard the final 100 µL from column 10. Column 11 serves as the no-drug growth control.
-
Inoculum Preparation: Prepare a suspension of Mtb (e.g., H37Rv strain) and adjust its turbidity to match a McFarland No. 1 standard. Dilute this suspension 1:25 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to all test wells (columns 2-11). The final volume in each well is 200 µL.
-
Incubation: Seal the plate with paraffin film and incubate at 37°C for 5-7 days.
-
Reagent Addition: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to the growth control well (column 11). Incubate for another 24 hours.
-
Reading Results: If the control well turns from blue to pink, add the Alamar Blue/Tween 80 mixture to all other wells. Incubate for 24 hours and record the colors. The MIC is defined as the lowest drug concentration that prevents the color change (i.e., remains blue).[15]
4.3. Protocol 2: In Vitro Antifungal Screening (Broth Microdilution Method) [16][17]
This method, based on CLSI guidelines, determines the MIC of compounds against fungal strains like Candida albicans.
-
Plate Preparation: In a 96-well microplate, add 50 µL of sterile water to wells in rows B through H for a given set of columns.
-
Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired final concentration in RPMI-1640 medium) to row A. Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, mixing, and continuing down to row H. Discard the final 50 µL from row H.
-
Inoculum Preparation: Grow the fungal strain (e.g., C. albicans) in Sabouraud Dextrose Broth. Wash the cells with PBS and resuspend in RPMI-1640 medium. Adjust the cell density to 2 x 10³ cells/mL (this is a 2x working concentration).
-
Inoculation: Add 50 µL of the fungal inoculum to all test wells. The final volume will be 100 µL, and the final cell concentration will be 1 x 10³ cells/mL. Include a no-drug growth control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control. This can be assessed visually or by reading the optical density (OD) with a microplate reader.
4.4. Protocol 3: In Vitro Anticancer Evaluation
A two-stage process is used: first, confirming direct target engagement with a biochemical assay, followed by assessing the effect on cancer cells with a cell-based viability assay.
A. FGFR Kinase Inhibition (Biochemical Assay) [18]
-
Reaction Setup: In a 384-well assay plate, add the test compound across a range of concentrations.
-
Enzyme/Substrate Addition: Add a mixture containing the recombinant human FGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr)).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for the enzyme).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.
-
Signal Detection: Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using a detection kit like ADP-Glo™. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence with a plate reader. Calculate the percent inhibition at each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.
B. Cell Viability (MTT Assay) [19][20]
-
Cell Plating: Seed cancer cells with known FGFR alterations (e.g., SNU-16, KMS-11) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazine carboxylate compound for 48-72 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh serum-free media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability at each concentration relative to untreated control cells and determine the IC₅₀ value.
Data Summary: Biological Activity of Representative Compounds
The following tables summarize the reported in vitro activity of select pyrazine carboxylate derivatives, demonstrating the scaffold's potency across different therapeutic areas.
Table 1: Antitubercular Activity of N-Phenylpyrazine-2-carboxamides
| Compound ID | Structure (Substitutions) | Target Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Pyrazinamide | Standard | M. tuberculosis H37Rv | 6.25 - 20 | [10][11] |
| 1 | 5-t-Butyl-6-chloro-N-(3-CF₃-phenyl) | M. tuberculosis H37Rv | 3.13 | [10] |
| 2 | N-(3-Iodo-4-methyl-phenyl) | M. tuberculosis | <2.0 µmol/L | [11] |
| 3 | 5-t-Butyl-6-chloro-N-(3-Iodo-4-methyl-phenyl) | M. tuberculosis (TAACF) | IC₉₀ = 0.819 |[10] |
Table 2: Anticancer and Antifungal Activity of Pyrazine Derivatives
| Compound ID | Scaffold Type | Target | Assay | Potency (µM) | Reference |
|---|---|---|---|---|---|
| 18i | 3-Amino-pyrazine-2-carboxamide | SNU-16 (Stomach Cancer) | Cell Viability (IC₅₀) | 1.88 | [7] |
| 18i | 3-Amino-pyrazine-2-carboxamide | KMS-11 (Myeloma) | Cell Viability (IC₅₀) | 3.02 | [7] |
| 4 | Propyl 5-(3-phenylureido)pyrazine-2-carboxylate | M. tuberculosis H37Rv | MIC | 5.19 | [2] |
| 14 | N-(3-CF₃-phenyl)pyrazine-2-carboxamide | T. mentagrophytes | MIC | 62.5 |[10] |
Conclusion and Future Directions
The pyrazine carboxylate scaffold has unequivocally proven its value in drug discovery, anchored by the clinical success of Pyrazinamide and the promising preclinical data of newer derivatives. Its synthetic tractability allows for fine-tuning of steric and electronic properties, enabling the development of potent and selective agents against a variety of biological targets.
Future research should focus on several key areas:
-
Overcoming Resistance: Designing novel analogs that can bypass known resistance mechanisms, such as PZA-resistant Mtb strains, is a high priority.[21]
-
Selectivity Profiling: For applications like anticancer therapy, ensuring high selectivity for the target kinase (e.g., FGFR) over other kinases is critical to minimize off-target toxicity.
-
Exploration of New Targets: The broad bioactivity of this scaffold suggests its potential against other targets, including viral polymerases or proteases, which warrants further investigation.
-
Advanced Drug Delivery: Formulating promising leads into advanced delivery systems could enhance their pharmacokinetic profiles, improve target site accumulation, and reduce systemic exposure.
By integrating rational design, robust screening workflows, and detailed mechanistic studies, the full therapeutic potential of the pyrazine carboxylate scaffold can continue to be unlocked, providing a rich source of next-generation therapeutics.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Pyrazinamide?[Link]
-
Stehr, M., Elamin, A. A., & Singh, M. (2015). Pyrazinamide: the importance of uncovering the mechanisms of action in mycobacteria. Future Microbiology. [Link]
-
Wikipedia. Pyrazinamide. [Link]
-
Zhang, Y., Wade, M. M., Scorpio, A., Zhang, H., & Sun, Z. (2003). Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. Journal of Antimicrobial Chemotherapy. [Link]
-
Gao, Y., et al. (2020). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Cell and Developmental Biology. [Link]
-
Gopal, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry. [Link]
-
Zhou, T., et al. (2023). Current progress in cancer treatment by targeting FGFR signaling. Journal of Hematology & Oncology. [Link]
-
Lu, X., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Hematology & Oncology. [Link]
-
Gopal, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PMC. [Link]
-
Nguyen, M. T. N., et al. (2024). The Complexity and Significance of Fibroblast Growth Factor (FGF) Signaling for FGF-Targeted Cancer Therapies. International Journal of Molecular Sciences. [Link]
-
Gopal, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed. [Link]
-
Krátký, M., et al. (2007). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules. [Link]
-
Doležal, M., et al. (2009). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Molecules. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]
-
Tan, L., et al. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Noreen, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]
-
Franzblau, S. G., et al. (2002). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology. [Link]
-
de-Souza-Silva, C. M., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. [Link]
-
JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]
-
Doležal, M., et al. (2008). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules. [Link]
-
ResearchGate. (n.d.). (PDF) Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. [Link]
-
Semantic Scholar. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and No. [Link]
-
Li, G., et al. (2013). Antimicrobial Susceptibility of Standard Strains of Nontuberculous Mycobacteria by Microplate Alamar Blue Assay. PLoS ONE. [Link]
-
ResearchGate. (2015, July 21). How do I perform antifungal susceptibilty using broth dilution for yeast?[Link]
-
Synapse. (2025, March 3). Microplate Alamar Blue Assay: Significance and symbolism. [Link]
-
Kumar, G., et al. (2020). Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Journal of Medicinal Chemistry. [Link]
-
Caviedes, L., et al. (2005). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology. [Link]
-
ResearchGate. (n.d.). Evaluation of microplate Alamar Blue assay for drug susceptibility testing of Mycobacterium avium complex isolates | Request PDF. [Link]
Sources
- 1. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 3. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 5. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 8. Targeting FGFR in Cancer Therapy: From Biological Mechanisms to Clinical Breakthroughs [synapse.patsnap.com]
- 9. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 10. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microplate Alamar Blue Assay: Significance and symbolism [wisdomlib.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 18. promega.com [promega.com]
- 19. broadpharm.com [broadpharm.com]
- 20. clyte.tech [clyte.tech]
- 21. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of Methyl 6-bromo-5-methylpyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazine Scaffold
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, tuberculosis, and various infections.[2][3][4] Methyl 6-bromo-5-methylpyrazine-2-carboxylate is a key building block that allows for the introduction of molecular diversity at the 6-position of the pyrazine ring through modern cross-coupling methodologies. Among these, the Suzuki-Miyaura coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds, making it indispensable in contemporary drug discovery programs.[5][6]
This guide provides a comprehensive overview of the application of this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and provide insights into troubleshooting and reaction optimization.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[5] The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction.[7] The electron-deficient nature of the pyrazine ring can facilitate this step.
-
Transmetalation: In this step, the organic moiety from the organoboron species (typically a boronic acid or ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron compound.[8]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst and completing the catalytic cycle.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Suzuki Coupling of this compound with Arylboronic Acids
This protocol is suitable for a wide range of arylboronic acids.
Reagents and Materials:
| Reagent/Material | Molecular Weight | Equivalents | Amount (for 1 mmol scale) |
| This compound | 231.05 g/mol | 1.0 | 231 mg |
| Arylboronic Acid | Variable | 1.2 - 1.5 | 1.2 - 1.5 mmol |
| Pd(dppf)Cl₂ | 816.64 g/mol | 0.03 - 0.05 | 24.5 - 40.8 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 2.0 - 3.0 | 276 - 415 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water (degassed) | - | - | 2 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
Reagents and Materials:
| Reagent/Material | Molecular Weight | Equivalents | Amount (for 0.5 mmol scale) |
| This compound | 231.05 g/mol | 1.0 | 115.5 mg |
| Arylboronic Acid | Variable | 1.5 | 0.75 mmol |
| Pd(PPh₃)₄ | 1155.56 g/mol | 0.05 | 28.9 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 g/mol | 2.0 | 212 mg |
| 1,4-Dioxane | - | - | 4 mL |
| Water (degassed) | - | - | 1 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a microwave reaction vial equipped with a small magnetic stir bar, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium phosphate.
-
Solvent Addition: Add 1,4-dioxane and degassed water.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to a temperature between 100-150 °C for 10-60 minutes.
-
Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | - Inactive catalyst- Insufficiently degassed solvents- Poor quality of boronic acid- Inappropriate base or solvent system | - Use a fresh batch of palladium catalyst.- Ensure thorough degassing of all solvents.- Use high-purity boronic acid or consider converting it to the corresponding trifluoroborate salt.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems. |
| Hydrodebromination | The electron-deficient nature of the pyrazine ring can make it susceptible to this side reaction where the bromine atom is replaced by a hydrogen.[9] This is often promoted by high temperatures and certain bases. | - Lower the reaction temperature.- Use a milder base such as K₂CO₃ or KF.- Employ a different palladium catalyst/ligand system, such as one with Buchwald ligands.[10] |
| Homocoupling of Boronic Acid | This side reaction can occur in the presence of oxygen or when using a Pd(II) precatalyst without complete reduction to Pd(0).[11] | - Ensure the reaction is performed under a strictly inert atmosphere.- Use a Pd(0) catalyst or ensure complete in situ reduction of a Pd(II) precatalyst. |
Scope and Limitations
The Suzuki coupling of this compound is generally a high-yielding and versatile reaction. A wide range of aryl- and heteroarylboronic acids can be successfully employed.
-
Electron-rich and electron-neutral arylboronic acids typically couple with high efficiency.
-
Electron-deficient arylboronic acids may require stronger bases (e.g., K₃PO₄, Cs₂CO₃) and more electron-rich phosphine ligands to facilitate transmetalation.[10]
-
Sterically hindered arylboronic acids (e.g., ortho-substituted) may require higher temperatures and longer reaction times.
-
Heteroarylboronic acids are also generally good coupling partners, although their stability can sometimes be a concern.[11]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the functionalization of this compound, providing access to a diverse array of 6-aryl-5-methylpyrazine-2-carboxylates. These compounds are valuable intermediates in the synthesis of novel therapeutic agents and functional materials. The protocols and troubleshooting guide presented here offer a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
References
- Biosynce. (2025, December 30).
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine.
- Life Chemicals. (2019, November 19).
-
Gallego, D., & Doddi, V. R. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3398. Retrieved from [Link]
- Unknown. (n.d.). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
-
Al-Ostoot, F. H., Al-Mokyna, F. H., Al-Qubati, M. A., Al-Wossabi, L. A., & Al-Ghorbani, M. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(22), 1833–1858. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine.
-
Beilstein Journal of Organic Chemistry. (n.d.). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
The Versatile Synthon: Harnessing Methyl 6-bromo-5-methylpyrazine-2-carboxylate in Modern Drug Discovery
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone in the design of numerous therapeutic agents.[1][2] Pyrazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3] A critical building block for accessing the chemical diversity of this scaffold is Methyl 6-bromo-5-methylpyrazine-2-carboxylate. This trisubstituted pyrazine offers three distinct points for chemical modification: the bromine atom, the ester, and the methyl group, allowing for the strategic construction of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the synthesis of kinase inhibitors and other biologically active molecules.
Chemical Properties and Reactivity Profile
This compound is a solid at room temperature with the following key properties:
| Property | Value |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| CAS Number | 1166827-91-3 |
The reactivity of this building block is dominated by the presence of the bromine atom at the 6-position. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring renders the carbon-bromine bond susceptible to a variety of palladium-catalyzed cross-coupling reactions. This strategic placement of the bromine atom allows for the introduction of a wide range of substituents, forming the basis of its utility in combinatorial chemistry and drug discovery.
Core Applications in Drug Discovery: The Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The pyrazine scaffold has been extensively utilized in the design of potent and selective kinase inhibitors.[3][4] this compound serves as an ideal starting material for the synthesis of such inhibitors, where the pyrazine core often acts as a hinge-binding motif, interacting with the ATP-binding site of the kinase.
The general strategy involves a palladium-catalyzed cross-coupling reaction at the 6-position to introduce a larger, often aromatic or heteroaromatic, substituent that can occupy the hydrophobic pocket of the kinase active site. The ester at the 2-position can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid or amidation to introduce additional points of interaction with the target protein.
Synthetic Protocols and Methodologies
The following sections provide detailed protocols for the most common and impactful transformations of this compound. These protocols are based on well-established methodologies for similar heterocyclic systems and are designed to be robust and adaptable.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a halide and an organoboron compound.[5] This reaction is particularly well-suited for the functionalization of this compound, allowing for the introduction of a diverse array of aryl and heteroaryl substituents.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts are essential for the reaction. A common choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which is known for its high efficiency in cross-coupling reactions involving heteroaryl halides. The dppf ligand provides a good balance of electron-donating and steric properties to promote both oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base is required to activate the organoboron species. Potassium carbonate (K₂CO₃) is a widely used inorganic base that is effective and cost-efficient. Its moderate basicity is often sufficient to drive the reaction to completion without promoting significant side reactions.
-
Solvent: A mixture of a polar aprotic solvent, such as 1,4-dioxane or dimethoxyethane (DME), and water is typically employed. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and ensure high yields.
Experimental Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Hydrodebromination: A common side reaction with electron-deficient heteroaryl bromides is hydrodebromination, where the bromine atom is replaced by a hydrogen.[6] To minimize this, consider using milder bases (e.g., K₃PO₄), lower reaction temperatures, and ensuring strictly anhydrous and anaerobic conditions. The choice of phosphine ligand can also be critical; sometimes less electron-rich ligands can disfavor this side reaction.[6]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[7][8] This reaction is invaluable for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium precatalyst, such as [Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0)), in combination with a bulky, electron-rich phosphine ligand like Xantphos or RuPhos, is often employed.[9] These ligands facilitate the oxidative addition of the aryl bromide and the reductive elimination of the aminated product.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice for this purpose.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent unwanted side reactions with the strong base and to ensure good solubility of the reactants and catalyst.
Experimental Workflow Diagram:
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol:
-
Reaction Setup (under inert atmosphere): In a glovebox or using a Schlenk line, add this compound (1.0 equiv), the desired primary or secondary amine (1.1-1.5 equiv), sodium tert-butoxide (1.4-2.0 equiv), Pd₂(dba)₃ (1-3 mol%), and the phosphine ligand (e.g., Xantphos, 2-6 mol%) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction: Seal the vessel and heat the mixture to the appropriate temperature (typically 90-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is particularly useful for introducing alkynyl functionalities, which can serve as versatile handles for further transformations or as key structural elements in biologically active molecules.
Causality Behind Experimental Choices:
-
Catalyst System: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is commonly used.
Experimental Workflow Diagram:
Caption: General workflow for the Sonogashira coupling reaction.
Detailed Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (CuI) (1-3 mol%).
-
Inert Atmosphere and Solvent/Base Addition: Evacuate and backfill the flask with an inert gas. Add a degassed mixture of an appropriate solvent (e.g., THF) and an amine base (e.g., triethylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst and copper salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion: A Versatile Tool for Chemical Innovation
This compound has established itself as a highly valuable and versatile building block in the field of medicinal chemistry. Its trifunctional nature allows for a wide range of synthetic manipulations, with palladium-catalyzed cross-coupling reactions being the most prominent. The ability to readily introduce diverse substituents at the 6-position makes it an ideal starting point for the synthesis of libraries of compounds for high-throughput screening, particularly in the search for novel kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this synthon in their drug discovery and development endeavors, ultimately contributing to the advancement of therapeutic innovation.
References
-
Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1336-1341. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6979. [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4165-4195. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2293324. [Link]
-
Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 6(72), 67837-67845. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Bioorganic & Medicinal Chemistry, 20(13), 4045-4059. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 92, 317-331. [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Organic & Biomolecular Chemistry, 21(22), 4647-4654. [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 143(4), 1835-1840. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. [Link]
-
Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia. Organic Letters, 5(17), 3057-3060. [Link]
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Nature Communications, 14(1), 7167. [Link]
-
COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
-
Subsituted arene synthesis by alkynylation. Organic Chemistry Portal. [Link]
-
Cross-Coupling Reactions of Monosubstituted Tetrazines. Request PDF. [Link]
-
Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]
Sources
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the Synthesis and Antibacterial Screening of Pyrazine Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of novel pyrazine carboxamide derivatives and the subsequent evaluation of their antibacterial activity. The protocols and methodologies are grounded in established scientific literature and standardized guidelines to ensure accuracy and reproducibility. This guide is intended to empower researchers in the discovery of new antimicrobial agents to combat the growing threat of antibiotic resistance.
Introduction: The Promise of Pyrazine Carboxamides
Pyrazine carboxamide derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The cornerstone of this class is pyrazinamide, a first-line drug for the treatment of tuberculosis, caused by Mycobacterium tuberculosis.[3][4] Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, within the bacilli, highlighting the unique mechanism of action of this scaffold.[3][4] The success of pyrazinamide has spurred further research into the synthesis of novel derivatives with the aim of discovering compounds with broader antibacterial spectra and improved efficacy.[1][5] This guide will detail the synthetic pathways to generate a library of these promising compounds and provide robust protocols for their antibacterial evaluation.
Part 1: Synthesis of Pyrazine Carboxamide Derivatives
The synthesis of pyrazine carboxamide derivatives can be achieved through several established routes. A common and effective method involves the amidation of a pyrazine-2-carboxylic acid derivative with a substituted amine. This section outlines a general protocol for this synthesis.
General Synthetic Protocol: Amidation of Pyrazine-2-Carboxylic Acid
This protocol describes the synthesis of N-substituted pyrazine-2-carboxamides starting from pyrazine-2-carboxylic acid.
Step 1: Activation of the Carboxylic Acid
The carboxylic acid group of pyrazine-2-carboxylic acid needs to be activated to facilitate the subsequent reaction with an amine. A common method is the conversion to an acyl chloride using thionyl chloride.[1]
-
Procedure:
-
In a round-bottom flask, suspend pyrazine-2-carboxylic acid (1.0 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride.
-
Step 2: Amide Bond Formation
The activated acyl chloride is then reacted with a desired substituted amine to form the corresponding pyrazine carboxamide.
-
Procedure:
-
Dissolve the crude pyrazine-2-carbonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
In a separate flask, dissolve the substituted amine (1.0-1.2 equivalents) and a base (e.g., triethylamine, pyridine; 2.0 equivalents) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride solution to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Purification
The crude product is then purified to obtain the final pyrazine carboxamide derivative.
-
Procedure:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[6]
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final pure compound.[1][6]
-
Step 4: Characterization
The structure and purity of the synthesized compounds should be confirmed using various analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[1]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[1]
-
Melting Point: To assess purity.[1]
Synthetic Workflow Diagram
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Part 3: Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the chemical structure of the pyrazine carboxamide derivatives allows for the investigation of the structure-activity relationship (SAR). By comparing the MIC values of different analogs, researchers can identify key structural features that are essential for antibacterial activity. [3]
Hypothetical SAR Data Table
The following table provides a template for summarizing the MIC data from an antibacterial screening of a hypothetical series of pyrazine carboxamide derivatives.
| Compound ID | R¹ Substituent | R² Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| PZA-01 | H | 4-Cl | 16 | 64 |
| PZA-02 | H | 4-F | 32 | >128 |
| PZA-03 | H | 4-OCH₃ | 64 | >128 |
| PZA-04 | 5-Cl | 4-Cl | 8 | 32 |
| PZA-05 | 5-Cl | 4-F | 16 | 64 |
| PZA-06 | 5-Cl | 4-OCH₃ | 32 | >128 |
This is a hypothetical data set for illustrative purposes only.
From this hypothetical data, one might infer that a chloro substituent at the 5-position of the pyrazine ring (R¹) and a chloro substituent at the 4-position of the phenyl ring (R²) enhance antibacterial activity.
Conclusion
The synthesis and screening of pyrazine carboxamide derivatives represent a promising avenue for the discovery of novel antibacterial agents. The protocols outlined in this guide provide a robust framework for researchers to synthesize, purify, and evaluate these compounds in a systematic and reproducible manner. By carefully analyzing the structure-activity relationships, the design of more potent and selective antibacterial agents can be rationally guided, contributing to the critical effort of overcoming antimicrobial resistance.
References
-
Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. (n.d.). In PMC. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). In Microbe Investigations. Retrieved from [Link]
-
Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). In ResearchGate. Retrieved from [Link]
-
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (n.d.). In Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). In Protocols.io. Retrieved from [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). In SEAFDEC/AQD Institutional Repository. Retrieved from [Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). In PMC. Retrieved from [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). In PMC. Retrieved from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). In NIH. Retrieved from [Link]
-
How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). In Emery Pharma. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). In CLSI. Retrieved from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.). In CLSI. Retrieved from [Link]
-
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (2025, August 9). In ResearchGate. Retrieved from [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). In MDPI. Retrieved from [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). In Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). In CLSI. Retrieved from [Link]
-
Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. (2025, August 10). In ResearchGate. Retrieved from [Link]
-
Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). In Bentham Science. Retrieved from [Link]
-
Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. (n.d.). In PMC. Retrieved from [Link]
-
Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. (n.d.). In Scientific Research Publishing. Retrieved from [Link]
-
CLSI 2024 M100Ed34(1). (n.d.). In CLSI. Retrieved from [Link]
-
Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. (2025, August 7). In ResearchGate. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
- 6. jyoungpharm.org [jyoungpharm.org]
Methyl 6-bromo-5-methylpyrazine-2-carboxylate: A Keystone Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrazine Scaffold
In the landscape of contemporary drug discovery, the pyrazine core stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds across a range of therapeutic areas. Methyl 6-bromo-5-methylpyrazine-2-carboxylate is a highly functionalized and versatile building block that provides medicinal chemists with a robust starting point for the synthesis of novel therapeutics.[1] Its strategic arrangement of a bromine atom, a methyl group, and a methyl ester on the pyrazine ring allows for sequential, site-selective modifications, making it an invaluable intermediate in the construction of complex molecules, particularly kinase inhibitors.[2] This guide provides an in-depth look at the applications and synthetic protocols for this key intermediate, designed for researchers and scientists in drug development.
Physicochemical Properties and Reactivity Profile
The utility of this compound stems from its distinct chemical features. The bromine atom at the 6-position is the primary site for cross-coupling reactions, while the methyl ester at the 2-position can be readily hydrolyzed or converted to an amide. The electron-withdrawing nature of the pyrazine ring and the ester group activates the C-Br bond, making it susceptible to palladium-catalyzed transformations.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₂ | [3] |
| Molecular Weight | 231.05 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [3] |
| CAS Number | 1166827-91-3 | [5] |
Core Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The pyrazine scaffold is a cornerstone in the design of inhibitors for protein kinases, a class of enzymes often implicated in cancer and inflammatory diseases. The structural motif derived from this compound is frequently found in potent and selective inhibitors of kinases such as CK2 and PIM.[2] The ability to introduce diverse substituents at the 6-position via cross-coupling allows for the systematic exploration of the kinase active site, enabling the optimization of potency and selectivity.
Key Synthetic Transformations and Protocols
The true power of this building block is realized through its versatile reactivity in key synthetic transformations. Below are detailed, field-tested protocols for two of the most critical reactions: Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a premier method for creating carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups at the 6-position of the pyrazine ring. This transformation is fundamental for building the complex biaryl structures common in kinase inhibitors.[6][7][8]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of various boronic acids.[6][8][9][10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical concentration is 0.1–0.2 M with respect to the starting bromide.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the stirring mixture.
-
Reaction: Heat the reaction mixture to 80–100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4–12 hours.[6][10]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.[8][10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[9][10]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which leads to catalyst deactivation. An inert atmosphere is crucial for maintaining catalytic activity.[8]
-
Degassed Solvents: Dissolved oxygen in the solvents can also oxidize the catalyst. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is essential for reproducible results.
-
Base Selection: The base is required to activate the boronic acid in the transmetalation step of the catalytic cycle. Inorganic carbonates are often effective and easy to handle.[8]
-
Ligand Choice: In Pd(PPh₃)₄, the triphenylphosphine ligands stabilize the palladium center and facilitate the catalytic cycle. For more challenging couplings, specialized ligands may be required.
Caption: A decision tree for troubleshooting low-yield reactions.
[11]***
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions should be taken. This compound may cause skin and eye irritation. It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. P[12]alladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere. Strong bases like sodium tert-butoxide are corrosive and require careful handling.
This compound is a high-value, versatile building block for medicinal chemistry. Its well-defined reactivity allows for the strategic and efficient construction of complex molecular architectures, particularly for the development of novel kinase inhibitors. The protocols and insights provided in this guide offer a solid foundation for researchers to leverage the full synthetic potential of this important intermediate in their drug discovery programs.
References
- MySkinRecipes.
- BenchChem.
- ChemBK.
- CymitQuimica.
- BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
- Kashani, S. K., Jessiman, J. E., et al.
- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- PubChem.
- BLD Pharm.
- BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases.
- BenchChem. A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde.
- MySkinRecipes.
- BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem.
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- CymitQuimica.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 1823888-27-2|Methyl 5-bromo-6-methylpyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chembk.com [chembk.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Bromopyrazine Scaffolds
Introduction: The Strategic Importance of Bromopyrazines in Kinase Inhibitor Discovery
Protein kinases, enzymes that regulate a vast number of cellular processes by phosphorylating specific protein substrates, are central players in signal transduction pathways.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2][3] Within the medicinal chemist's toolkit, certain molecular frameworks have emerged as "privileged scaffolds" due to their inherent ability to interact favorably with the ATP-binding site of kinases. The pyrazine ring is a premier example of such a scaffold.[1][4]
Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms, are bioisosteres of other key heterocycles like pyridines and pyrimidines.[1][5] Their unique electronic properties and ability to form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket—mimicking the natural binding of adenosine—make them ideal starting points for inhibitor design.[1][6]
This guide focuses on the application of bromopyrazines , which serve as exceptionally versatile and powerful building blocks in the synthesis of these inhibitors. The bromine atom acts as a reliable synthetic handle, enabling a diverse array of functionalizations through transition metal-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of the chemical space around the pyrazine core to optimize potency, selectivity, and pharmacokinetic properties. We will provide an in-depth look at the core synthetic methodologies, detailed experimental protocols, and the strategic rationale behind their use.
The Pyrazine Core and Kinase Hinge-Binding
The primary mechanism of action for most pyrazine-based kinase inhibitors is competitive inhibition at the ATP-binding site.[1][7] The nitrogen atoms of the pyrazine ring are perfectly positioned to act as hydrogen bond acceptors, engaging with the backbone amide protons of the kinase hinge region. This interaction is a critical anchor for the inhibitor, providing a stable foundation for the rest of the molecule to make further favorable contacts within the active site.
Caption: Competitive inhibition at the kinase ATP-binding site.
Core Synthetic Methodologies: Functionalizing the Bromopyrazine Scaffold
The true power of bromopyrazines lies in their reactivity in palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to building the complex architectures of modern kinase inhibitors.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in drug discovery for constructing biaryl and heteroaryl-aryl structures.[6][8] It involves the reaction of a halo-pyrazine (like bromopyrazine) with an organoboron species (a boronic acid or ester) in the presence of a palladium catalyst and a base. Its popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids.[9]
(Image: Generalized Suzuki-Miyaura coupling of a bromopyrazine)
This protocol provides a robust starting point for the Suzuki coupling of 2-bromopyrazine with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.[10]
Materials:
-
2-Bromopyrazine (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) or Pd(PPh₃)₄ (0.05 eq)
-
Base: K₂CO₃ or Na₂CO₃ (2.0-3.0 eq), aqueous solution (2M)
-
Solvent: 1,4-Dioxane or Dimethoxyethane (DME)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl Acetate, Water, Brine
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-bromopyrazine (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (0.03-0.05 eq).
-
Flask Sealing and Purging: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) active catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields.[11]
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-dioxane) via syringe, followed by the aqueous base solution. The mixture should be sparged with inert gas for an additional 10-15 minutes. Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. For microwave-assisted reactions, temperatures of 100-150 °C for 10-60 minutes are common.[6][10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyrazine is consumed. Reaction times can range from 2 to 24 hours.[10]
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-arylpyrazine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Installing Key Hinge-Binding Groups
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[12] In kinase inhibitor synthesis, this reaction is critical for introducing primary or secondary amines onto the pyrazine core. These amino groups can then serve as crucial hydrogen bond donors or as points for further molecular elaboration.[13] The reaction is known for its broad substrate scope and high functional group tolerance, replacing harsher classical methods.[12][14]
(Image: Generalized Buchwald-Hartwig amination of a bromopyrazine)
This protocol describes a general procedure for the amination of a bromopyrazine. The choice of ligand is critical and often substrate-dependent, with bulky, electron-rich phosphine ligands being most common.[13][15]
Materials:
-
Bromopyrazine derivative (1.0 eq)
-
Primary or Secondary Amine (1.1-1.5 eq)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (0.01-0.05 eq) or Pd(OAc)₂ (0.02-0.05 eq)
-
Phosphine Ligand: XPhos, RuPhos, or BINAP (1.1-1.2x moles of Pd)
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 eq)
-
Anhydrous, Aprotic Solvent: Toluene or 1,4-Dioxane
-
Standard work-up and purification reagents.
Procedure:
-
Inert Atmosphere Setup: In a glovebox or using Schlenk techniques, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel. Causality: The strong, non-nucleophilic bases used are often air- and moisture-sensitive. The catalytic system is also oxygen-sensitive.
-
Reagent Addition: Add the bromopyrazine derivative and the anhydrous solvent. Stir for a few minutes to allow for pre-formation of the active catalyst.
-
Amine Addition: Add the amine coupling partner (if liquid, via syringe; if solid, add with the other solids in step 1).
-
Reaction: Seal the vessel and heat the mixture, typically between 80-110 °C, with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS or TLC. The reaction is often complete within 1-12 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude material by flash column chromatography and characterize the final product by NMR and HRMS.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Case Studies: Bromopyrazines in FDA-Approved and Clinical-Stage Inhibitors
The strategic application of bromopyrazine chemistry is best illustrated by its use in the synthesis of successful kinase inhibitors.
Case Study 1: Gilteritinib (FLT3/AXL Inhibitor)
Gilteritinib (Xospata®) is an FDA-approved inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL, used to treat relapsed or refractory acute myeloid leukemia (AML).[1][16] Its synthesis prominently features a pyrazine core, assembled using the methodologies described above. The pyrazine-2-carbonitrile moiety is a key component of its structure.[1]
| Inhibitor | Primary Kinase Targets | Core Scaffold | Key Synthetic Transformations |
| Gilteritinib | FLT3, AXL | Pyrazine-2-carboxamide derivative | C-N Couplings (e.g., SNAr, Buchwald-Hartwig) |
| Prexasertib | CHK1, CHK2 | Pyrazine-2-carbonitrile derivative | C-N Couplings (Buchwald-Hartwig type) |
| AKN028 | Tyrosine Kinases (AML) | 2,3-Diaminopyrazine derivative | SNAr, Suzuki Coupling |
Data synthesized from multiple sources.[1][11]
The FLT3 signaling pathway is critical for the normal development of hematopoietic stem cells. Mutations leading to constitutive activation of FLT3 are a major driver in AML. Gilteritinib effectively blocks this aberrant signaling.[16]
Caption: BTK signaling pathway and inhibition by Acalabrutinib.
Conclusion and Future Outlook
Bromopyrazines are not merely starting materials; they are strategic tools that enable rapid, efficient, and diverse synthesis of potential kinase inhibitors. The robustness of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations provides a reliable platform for medicinal chemists to translate structural insights into potent and selective drug candidates. As our understanding of the human kinome deepens, the demand for novel, highly selective inhibitors will continue to grow. The versatility and proven track record of the bromopyrazine scaffold ensure it will remain a cornerstone of kinase-targeted drug discovery for the foreseeable future.
References
-
Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
-
El-Gamal, M.I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(15), 5873. Available at: [Link]
-
Julaeha, E., et al. (2021). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 4(1), 40-50. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ResearchGate. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Figshare. Available at: [Link]
-
Unknown Authors. (n.d.). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Europe PMC. Available at: [Link]
-
O'Hara, F., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3579-3590. Available at: [Link]
-
Raposo, M.M.M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. Available at: [Link]
-
Machalz, D., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 12(4), 622-629. Available at: [Link]
-
Herpin, Q., et al. (2018). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 16(43), 8238-8242. Available at: [Link]
-
Kandeel, M., et al. (2020). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 25(9), 2182. Available at: [Link]
-
Wikipedia contributors. (2024, November 25). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Christensen, H. (2009). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. DTU Orbit. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Billingsley, K.L., & Buchwald, S.L. (2008). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Angewandte Chemie International Edition, 47(26), 4851-4854. Available at: [Link]
-
Frisch, A.C., & Beller, M. (2005). Catalytic Coupling of Aldehydes and Imines with a Broad Range of Nucleophiles. Angewandte Chemie International Edition, 44(5), 674-688. Available at: [Link]
-
Di Mauro, G., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules, 27(11), 3549. Available at: [Link]
-
O'Hara, F., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. Available at: [Link]
-
Kandeel, M., et al. (2020). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Chapman University Digital Commons. Available at: [Link]
-
Chen, J., et al. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7431. Available at: [Link]
-
Billingsley, K.L., & Buchwald, S.L. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromopyrazin-2-amine. PubChem. Available at: [Link]
-
Li, X., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Chemistry, 11, 1129377. Available at: [Link]
-
Li, H., et al. (2009). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Journal of Medicinal Chemistry, 52(6), 1569-1573. Available at: [Link]
-
Anizon, F., et al. (2017). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 22(9), 1543. Available at: [Link]
-
Recipharm. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. Recipharm. Available at: [Link]
-
ChemBK. (n.d.). 5-BROMOPYRAZIN-2-AMINE. ChemBK. Available at: [Link]
-
Li, Y., et al. (2023). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed. Available at: [Link]
-
Itoh, N., et al. (1986). New bromoperoxidases of marine origin: partial purification and characterization. Biochemical and Biophysical Research Communications, 134(3), 1129-1135. Available at: [Link]
-
Asif, M. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design, 95(1), 31-52. Available at: [Link]
-
Gabizon, R., et al. (2024). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. RSC Medicinal Chemistry, 15(2), 263-290. Available at: [Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019â2023) - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. recipharm.com [recipharm.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Derivatization of the Carboxylate Group of Methyl 6-bromo-5-methylpyrazine-2-carboxylate
Introduction: The Pyrazine Core in Modern Drug Discovery
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive building block for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Methyl 6-bromo-5-methylpyrazine-2-carboxylate is a particularly valuable starting material. The ester at the C2 position is a versatile handle for chemical modification, while the bromine atom at C6 provides a site for subsequent cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries.
This guide provides a detailed technical overview and actionable protocols for the derivatization of the carboxylate group of this compound. We will explore three fundamental transformations: hydrolysis to the carboxylic acid, direct amidation to carboxamides, and reduction to the primary alcohol. These derivatives serve as critical intermediates for the synthesis of novel therapeutics, including kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs.[1][4]
Strategic Overview of Carboxylate Derivatization
The methyl ester of the title compound is a gateway to several key functional groups. The choice of derivatization strategy is dictated by the overall synthetic goal and the desired properties of the final molecule.
-
Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid is often the first step. This acid is a crucial precursor for robust amide bond formation using a wide array of coupling agents and amines, offering greater flexibility than direct amidation of the ester.
-
Amidation: The direct conversion of the ester to an amide is possible, but typically requires harsher conditions. A more common and reliable approach is a two-step sequence involving hydrolysis followed by amide coupling. Amides are fundamental in drug design, mimicking the peptide bond and providing key hydrogen bond donors and acceptors for target engagement.
-
Reduction: Reduction of the ester functionality to a primary alcohol introduces a new point of diversification. The resulting (6-bromo-5-methylpyrazin-2-yl)methanol can be further modified through oxidation, etherification, or conversion to a leaving group for nucleophilic substitution.
The following diagram illustrates these primary transformation pathways.
Caption: Key derivatization pathways from the starting ester.
Protocol 1: Saponification to 6-Bromo-5-methylpyrazine-2-carboxylic acid
Principle & Rationale
Ester hydrolysis is a fundamental reaction in organic synthesis.[5] For pyrazine carboxylates, base-mediated saponification using reagents like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is highly efficient. LiOH is often preferred as it can be used under mild conditions (room temperature) and the resulting lithium carboxylate salt is often easily handled. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate anion and methanol. Acidic workup is required to protonate the carboxylate and precipitate the desired carboxylic acid.
Detailed Step-by-Step Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 2:1 ratio, ~0.2 M). The THF acts as a co-solvent to ensure the starting material remains dissolved.
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5–2.0 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of 1 M hydrochloric acid (HCl). A white precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any remaining salts.
-
Drying: Dry the product under high vacuum to a constant weight. The resulting 6-bromo-5-methylpyrazine-2-carboxylic acid is typically of high purity and can be used in the next step without further purification.
Data Summary & Insights
| Parameter | Value/Range | Senior Scientist's Insight |
| Typical Yield | 90-98% | High yields are expected. If the yield is low, check for incomplete hydrolysis or loss of product during workup if it has some aqueous solubility. |
| Reaction Time | 2-4 hours | The reaction is generally clean and fast. Extended reaction times are usually not necessary and may lead to side reactions if other sensitive functional groups are present. |
| Temperature | Room Temp. | Gentle heating (40 °C) can be applied to speed up the reaction, but is often unnecessary and may increase the risk of side reactions on more complex substrates. |
| Troubleshooting | Oily product after acidification indicates impurities. Triturate with a non-polar solvent like hexanes or diethyl ether to induce crystallization and remove soluble impurities. |
Protocol 2: Amide Coupling to N-Aryl/Alkyl Carboxamides
Principle & Rationale
Amide bond formation is a cornerstone of medicinal chemistry.[6] While direct conversion from the ester is possible, coupling the carboxylic acid (from Protocol 1) with an amine is far more general and reliable. This requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[6] Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or phosphonium salts like PyBOP ((Benzotriazol-1-yl)oxy)tripyrrolidinophosphonium hexafluorophosphate).[7] The use of additives such as HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) can suppress side reactions and minimize racemization in chiral substrates.[7]
This protocol details a general procedure using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient aminium-based coupling reagent.
Detailed Step-by-Step Protocol
-
Reactant Preparation: To a solution of 6-bromo-5-methylpyrazine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (~0.2 M), add the desired primary or secondary amine (1.1 eq).
-
Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq). The base neutralizes the hexafluorophosphate salt formed and drives the reaction to completion.
-
Coupling Reagent Addition: Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired amide.
Data Summary & Insights
| Parameter | Value/Range | Senior Scientist's Insight |
| Typical Yield | 60-95% | Yield is highly dependent on the nucleophilicity and steric hindrance of the amine. Electron-deficient anilines or bulky secondary amines may require longer reaction times or heating.[8] |
| Reagent Choice | HATU, PyBOP, EDC/HOBt | HATU is very effective but expensive. For simple, unhindered amines, the more economical EDC/HOBt system is often sufficient. |
| Solvent | DMF, DCM | DMF is an excellent solvent for a wide range of substrates but can be difficult to remove. DCM is a good alternative for less polar substrates. |
| Troubleshooting | If the reaction stalls, it may be due to an unreactive amine. Switching to a more potent coupling reagent (e.g., from EDC to HATU) or converting the acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride can be effective.[8][9] |
Protocol 3: Reduction to (6-Bromo-5-methylpyrazin-2-yl)methanol
Principle & Rationale
The reduction of an ester to a primary alcohol is a key transformation that provides a different handle for further synthetic elaboration. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective but can also reduce other functional groups. Milder reagents like Sodium Borohydride (NaBH₄) are typically not strong enough to reduce esters unless an additive is used. A good compromise for chemoselectivity is the use of Lithium Borohydride (LiBH₄), which readily reduces esters while being less reactive towards other functional groups compared to LiAlH₄.
Detailed Step-by-Step Protocol
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous THF (~0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add Lithium Borohydride (LiBH₄, 2.0-2.5 eq) portion-wise. Caution: LiBH₄ reacts with moisture; handle with care.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl) solution to decompose the excess borohydride.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alcohol can then be purified by flash column chromatography.
Data Summary & Insights
| Parameter | Value/Range | Senior Scientist's Insight |
| Typical Yield | 75-90% | Yields are generally good. Ensure anhydrous conditions as moisture will consume the reducing agent. |
| Reaction Time | 2-6 hours | Reaction time can vary. If starting material remains, an additional portion of LiBH₄ can be added. |
| Reagent Choice | LiBH₄, LiAlH₄ | LiBH₄ is recommended for its balance of reactivity and selectivity. LiAlH₄ is more powerful but less forgiving and requires stricter anhydrous conditions and a more cautious workup. |
| Troubleshooting | A common issue is an incomplete reaction. This is often due to insufficient reducing agent or wet solvent. Ensure all glassware is dry and solvents are anhydrous. |
Conclusion
This compound is a versatile and valuable building block in drug discovery and development. The protocols outlined in this guide for hydrolysis, amidation, and reduction of its carboxylate group represent fundamental and reliable methods for generating key synthetic intermediates. By carefully selecting the appropriate reagents and conditions, researchers can efficiently create a diverse array of pyrazine derivatives, paving the way for the discovery of novel and potent therapeutic agents.
References
-
ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. Available at: [Link]
-
RJPBCS. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Available at: [Link]
-
BIOSYNCE. (2025). What are the products of pyrazine substitution reactions?. Available at: [Link]
- Google Patents. (2019). CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available at: [Link]
-
MDPI. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Available at: [Link]
-
MDPI. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Available at: [Link]
-
Oriental Journal of Chemistry. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Available at: [Link]
-
ResearchGate. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Available at: [Link]
-
PubMed Central (PMC). (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
-
Sciencemadness.org. (2020). Pyrazine Synthesis?. Available at: [Link]
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynce.com [biosynce.com]
- 5. jocpr.com [jocpr.com]
- 6. hepatochem.com [hepatochem.com]
- 7. peptide.com [peptide.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Role of Methyl 6-bromo-5-methylpyrazine-2-carboxylate in the Synthesis of Novel Fungicides
Introduction
The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural research. Within this landscape, heterocyclic compounds, particularly those containing the pyrazine scaffold, have emerged as a privileged structural motif in the design of potent fungicides. Methyl 6-bromo-5-methylpyrazine-2-carboxylate is a key functionalized intermediate, offering a versatile platform for the synthesis of a new generation of fungicidal active ingredients. Its unique arrangement of substituents—a bromine atom for cross-coupling reactions, a methyl group for steric and electronic modulation, and a methyl ester for further derivatization—makes it a highly valuable building block for accessing complex molecular architectures with significant biological activity.
This document provides a comprehensive guide for researchers, scientists, and professionals in the agrochemical industry on the application of this compound in the synthesis of novel fungicides. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the structure-activity relationships that underpin the fungicidal efficacy of the resulting compounds.
Core Attributes of this compound
The utility of this compound as a synthetic intermediate is rooted in its distinct chemical features:
-
Reactive Bromine Handle: The bromine atom at the 6-position is strategically placed for participation in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse aryl, heteroaryl, and alkyl substituents, which is a critical step in tuning the biological activity of the final molecule.
-
Ester Functionality: The methyl ester at the 2-position provides a convenient site for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides. The formation of carboxamides is a common strategy in agrochemical design to enhance binding to target enzymes and to modulate physicochemical properties like solubility and systemic movement in plants.
-
Substituted Pyrazine Core: The inherent electronic properties of the pyrazine ring, coupled with the presence of the methyl group, contribute to the overall molecular conformation and electronic distribution of the final compound. These features are crucial for achieving high-affinity binding to the target site in the fungal pathogen.
Application in the Synthesis of Novel Pyrazine-Based Fungicides
A significant application of this compound is in the synthesis of a class of N-alkynyl-2-alkylthio-2-(substituted heteroaryloxy)-alkylamide fungicides, as detailed in recent patent literature.[1] These compounds have demonstrated potent activity against a range of important plant pathogens.[1]
The general synthetic strategy involves a multi-step sequence that leverages the key functional groups of the pyrazine intermediate. A representative synthetic workflow is outlined below.
Experimental Workflow: Synthesis of a Pyrazine-Derived Fungicide
Caption: Synthetic workflow for a novel pyrazine fungicide.
Detailed Protocols
The protocols provided below are based on established synthetic methodologies and can be adapted by skilled chemists to suit specific target molecules within this class of fungicides.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the palladium-catalyzed coupling of the pyrazine core with an arylboronic acid to introduce a key structural motif.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired Methyl 6-aryl-5-methylpyrazine-2-carboxylate.
Causality of Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures efficient catalytic turnover.
-
Base: The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle, facilitating the transfer of the aryl group from boron to palladium.
-
Solvent System: The dioxane/water mixture is a common choice as it solubilizes both the organic starting materials and the inorganic base.
Protocol 2: Saponification of the Methyl Ester
This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid, a necessary step for subsequent amide bond formation.
Materials:
-
Methyl 6-aryl-5-methylpyrazine-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Solvent (e.g., THF/water or Methanol/water)
-
Acid for workup (e.g., 1M HCl)
Procedure:
-
Dissolve the Methyl 6-aryl-5-methylpyrazine-2-carboxylate in the solvent mixture.
-
Add an aqueous solution of the base (e.g., LiOH, 2.0 eq).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to pH ~3-4 with 1M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 6-Aryl-5-methylpyrazine-2-carboxylic acid.
Protocol 3: Amide Coupling to Form the Final Fungicide
This protocol describes the formation of the final amide bond to link the pyrazine carboxylic acid with the N-alkynyl-2-alkylthio-2-hydroxy-alkylamide side chain.
Materials:
-
6-Aryl-5-methylpyrazine-2-carboxylic acid
-
N-alkynyl-2-alkylthio-2-hydroxy-alkylamide
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., DIPEA or Et₃N)
-
Solvent (e.g., DMF or CH₂Cl₂)
Procedure:
-
To a solution of the 6-Aryl-5-methylpyrazine-2-carboxylic acid in the chosen solvent, add the coupling agent (1.1 eq) and the base (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the N-alkynyl-2-alkylthio-2-hydroxy-alkylamide (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an appropriate organic solvent and wash with aqueous solutions (e.g., NaHCO₃, water, brine).
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the final fungicidal compound.
Data Presentation
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data |
| This compound | C₇H₇BrN₂O₂ | 231.05 | ¹H NMR, ¹³C NMR, MS |
| Methyl 6-aryl-5-methylpyrazine-2-carboxylate | Varies | Varies | ¹H NMR, ¹³C NMR, MS |
| 6-Aryl-5-methylpyrazine-2-carboxylic acid | Varies | Varies | ¹H NMR, ¹³C NMR, MS |
| Final Fungicidal Compound | Varies | Varies | ¹H NMR, ¹³C NMR, HRMS, Elemental Analysis |
Conclusion
This compound serves as a highly effective and versatile intermediate in the synthesis of novel pyrazine-based fungicides. Its well-defined reactivity allows for the systematic and efficient construction of complex molecules with potent fungicidal properties. The protocols and insights provided in this guide are intended to empower researchers in the agrochemical field to leverage this valuable building block in the development of next-generation crop protection solutions. The logical flow from a readily available starting material to a high-value active ingredient underscores the importance of strategic synthetic design in modern agrochemical research.
References
- Fungicides. US8440595B2.
Sources
Application Note: A Robust and Scalable Synthesis of Methyl 6-bromo-5-methylpyrazine-2-carboxylate
An in-depth technical guide for researchers, scientists, and drug development professionals on the scalable synthesis of a key heterocyclic building block.
Abstract & Introduction
Methyl 6-bromo-5-methylpyrazine-2-carboxylate is a pivotal heterocyclic building block in modern synthetic chemistry. Its pyrazine core, adorned with strategically placed functional groups—a bromine atom for cross-coupling reactions, a methyl group for steric and electronic modulation, and a methyl ester for amide bond formation—makes it an indispensable intermediate in the synthesis of complex molecular architectures.[1] This compound serves as a crucial precursor in the development of various active pharmaceutical ingredients (APIs), particularly in the exploration of treatments for neurological and infectious diseases.[2]
The increasing demand for this intermediate necessitates a synthetic protocol that is not only efficient and high-yielding at the laboratory scale but also robust, safe, and economically viable for large-scale production. This application note provides a comprehensive guide to the synthesis of this compound, detailing a validated laboratory protocol and addressing the critical parameters for successful scale-up. We will delve into the mechanistic underpinnings of the key transformation, a copper-catalyzed Sandmeyer reaction, and offer field-proven insights to navigate the challenges associated with scaling this process.
The Synthetic Strategy: A Mechanistic Perspective
The chosen synthetic route commences with the commercially available and relatively inexpensive starting material, Methyl 6-amino-5-methylpyrazine-2-carboxylate. The core transformation involves the conversion of the aromatic amino group to a bromo group via the Sandmeyer reaction. This classic and reliable reaction provides a powerful method for introducing halides onto an aromatic ring, often with regioselectivity that is difficult to achieve through direct electrophilic halogenation.[3]
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that proceeds in two main stages:[4]
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, such as hydrobromic acid) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive and typically unstable at higher temperatures.
-
Copper-Catalyzed Bromination: The diazonium salt is then decomposed in the presence of a copper(I) salt, specifically copper(I) bromide (CuBr). The reaction is initiated by a single-electron transfer from the Cu(I) catalyst to the diazonium salt, which releases nitrogen gas and generates an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final aryl bromide product and regenerating the Cu(I) catalyst.[4][5]
The overall transformation is highly effective, but its successful execution, especially on a larger scale, depends on meticulous control over reaction parameters to manage the exothermic nature of the reaction and the potential instability of the diazonium intermediate.
Diagram 1: Mechanism of the Sandmeyer Reaction.
Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol has been validated for the synthesis of this compound on a standard laboratory scale.
Materials and Equipment
-
Reagents: Methyl 6-amino-5-methylpyrazine-2-carboxylate, Hydrobromic acid (48% aq.), Sodium Nitrite (NaNO₂), Copper(I) Bromide (CuBr), Ethyl Acetate, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.
-
Equipment: 500 mL three-neck round-bottom flask, mechanical stirrer, thermometer, addition funnel, ice-water bath, separatory funnel, rotary evaporator, standard glassware.
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and an addition funnel, charge Methyl 6-amino-5-methylpyrazine-2-carboxylate (10.0 g, 59.8 mmol).
-
Acidification: Add 48% aqueous hydrobromic acid (80 mL). Stir the resulting slurry and cool the flask to 0 °C using an ice-water bath.
-
Diazotization: Dissolve sodium nitrite (4.54 g, 65.8 mmol, 1.1 equiv) in deionized water (20 mL). Add this solution dropwise via the addition funnel to the reaction slurry over 30-40 minutes, ensuring the internal temperature is maintained between 0 and 5 °C. A slight color change may be observed. Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Copper Catalyst Addition: In a separate beaker, dissolve copper(I) bromide (9.45 g, 65.8 mmol, 1.1 equiv) in 48% aqueous hydrobromic acid (40 mL). Cool this solution to 0 °C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution from step 3 to the copper(I) bromide solution at 0 °C. Caution: Vigorous nitrogen gas evolution will occur. Control the addition rate to manage the effervescence.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (200 mL). Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Neutralization and Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a mixture of ethanol and water or by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure product as a solid.[6]
Data Summary: Laboratory Scale
| Parameter | Value |
| Starting Material | 10.0 g (59.8 mmol) |
| Sodium Nitrite | 4.54 g (1.1 equiv) |
| Copper(I) Bromide | 9.45 g (1.1 equiv) |
| Diazotization Temp. | 0–5 °C |
| Reaction Time | ~3 hours |
| Typical Yield | 75–85% |
| Purity (by HPLC) | >97% |
| Form | White to yellow solid[6] |
Scale-Up Synthesis Protocol (500 g Scale)
Scaling the Sandmeyer reaction from the benchtop to a pilot or production scale introduces significant challenges related to heat transfer, mass transfer, and safety. This section outlines a robust protocol for a 500 g scale synthesis, emphasizing the critical process controls.
Key Scale-Up Considerations
-
Thermal Hazard Management: The diazotization and the copper-catalyzed decomposition are both highly exothermic. Accumulation of the unstable diazonium intermediate followed by rapid decomposition can lead to a dangerous thermal runaway. A jacketed reactor with precise temperature control is mandatory. The rate of addition of the sodium nitrite solution must be tied to the reactor's cooling capacity to prevent a temperature spike.
-
Gas Evolution: The reaction releases a large volume of nitrogen gas. The reactor must be properly vented to an exhaust system to handle the gas flow and prevent pressure buildup.
-
Mixing Efficiency: Maintaining a homogenous slurry is critical for consistent reaction. A well-designed agitator (e.g., a pitched-blade turbine) is necessary to ensure efficient mixing and heat transfer throughout the reaction mass.
-
Reagent Handling: Handling large quantities of corrosive hydrobromic acid requires appropriate personal protective equipment (PPE) and engineering controls. The use of a dosing pump for the controlled addition of sodium nitrite is highly recommended for safety and reproducibility.
-
Isolation and Purification: At this scale, filtration is performed using a Nutsche filter-dryer. Recrystallization is the preferred method of purification over chromatography due to its efficiency and cost-effectiveness.
Step-by-Step Procedure (500 g Scale)
-
Reactor Setup: Charge Methyl 6-amino-5-methylpyrazine-2-carboxylate (500 g, 2.99 mol) and 48% aqueous hydrobromic acid (4.0 L) into a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a dosing pump inlet.
-
Cooling: Begin agitation and cool the reactor contents to 0 °C using the jacket cooling system.
-
Controlled Diazotization: Prepare a solution of sodium nitrite (227 g, 3.29 mol, 1.1 equiv) in deionized water (1.0 L). Using a dosing pump, add this solution to the reactor over 2-3 hours, maintaining the internal temperature strictly between 0 and 5 °C.
-
Hold Period: After the addition is complete, stir the mixture for an additional 60 minutes at 0-5 °C to ensure full conversion to the diazonium salt.
-
Catalyst Preparation: In a separate suitable vessel, prepare a solution of copper(I) bromide (472 g, 3.29 mol, 1.1 equiv) in 48% aqueous hydrobromic acid (2.0 L).
-
Sandmeyer Reaction: Transfer the catalyst solution into the reactor's addition funnel. Add it slowly to the diazonium salt slurry. The initial addition should be very slow to control the initial burst of nitrogen evolution. Once the initial exotherm is controlled, the remainder can be added over 1-2 hours, allowing the temperature to rise to no more than 20 °C.
-
Decomposition Drive: Once the addition is complete, slowly heat the reactor contents to 60 °C and hold for 1-2 hours to ensure the complete destruction of any residual diazonium salt. Monitor the off-gas; the reaction is complete when gas evolution ceases.
-
Work-up and Isolation: Cool the reactor to 20-25 °C. Transfer the reaction mixture to a larger vessel for extraction with ethyl acetate. Separate the layers. Wash the organic phase with saturated sodium bicarbonate solution, then with brine.
-
Crystallization: Concentrate the organic layer under vacuum to a reduced volume. Add a suitable anti-solvent (e.g., heptane) to induce crystallization. Cool the slurry to 0-5 °C, hold for 2-4 hours, and then filter the product using a Nutsche filter.
-
Drying: Wash the filter cake with cold heptane. Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
Data Summary: Scale-Up
| Parameter | Value |
| Starting Material | 500 g (2.99 mol) |
| Sodium Nitrite | 227 g (1.1 equiv) |
| Copper(I) Bromide | 472 g (1.1 equiv) |
| Diazotization Temp. | 0–5 °C |
| Reaction Time | ~8-10 hours |
| Typical Yield | 70–80% |
| Purity (by HPLC) | >98% |
| Isolation Method | Recrystallization & Filtration |
Overall Synthesis Workflow
The following diagram illustrates the complete workflow from starting materials to the final, purified product, highlighting the key stages of the process.
Diagram 2: Scalable Synthesis Workflow.
Conclusion
This application note provides a detailed and scalable synthetic route to this compound. The procedure relies on a well-established Sandmeyer reaction, for which we have provided both a laboratory-scale and a scale-up protocol. The key to a successful and safe scale-up lies in the stringent control of reaction temperature and addition rates to manage the exothermic nature of the process and the evolution of nitrogen gas. By adhering to the guidelines presented, researchers and process chemists can confidently produce this valuable building block in multi-gram to kilogram quantities, facilitating its application in drug discovery and development programs.
References
-
Journal of the American Chemical Society. (n.d.). Esters of Pyrazinoic and Pyrazine-2,3-dicarboxylic Acids. ACS Publications. Retrieved from [Link]
-
Yousaf, M., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Wang, D., et al. (2021). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. ASM Journals. Retrieved from [Link]
-
Jampilek, J., et al. (2005). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). Pyrazine-2-carboxylic acid ester and method for producing the same.
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
IOP Publishing. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
NIH. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Sandmeyer Bromination. Retrieved from [Link]
-
YouTube. (2024). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]
-
Scott, P. J. H., et al. (2019). Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters. PMC - NIH. Retrieved from [Link]
-
ACS Publications. (n.d.). Esters of Pyrazinoic and Pyrazine-2,3-dicarboxylic Acids. Retrieved from [Link]
-
Yeung, Y.-Y. (n.d.). Recent Advances in Bromination Reactions. NUS Faculty of Science. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
ChemBK. (2024). Methyl 5-amino-6-bromo-2-pyrazinecarboxylate. Retrieved from [Link]
-
RJPBCS. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]
-
Sciencemadness.org. (2020). Pyrazine Synthesis?. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate. Retrieved from [Link]
-
NIH. (2017). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-bromopyrazine-2-carboxylate. Retrieved from [Link]
Sources
Application Notes & Protocols: Strategic Functionalization of the Pyrazine Core via Halogen-Metal Exchange
Preamble: The Pyrazine Core—A Privileged Scaffold in Modern Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1,4-positions, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and rigid scaffold have made it a "privileged structure" in drug discovery.[1][3] Marketed drugs such as the multiple myeloma treatment Bortezomib, the anti-tuberculosis agent Pyrazinamide, and the diuretic Amiloride all feature this vital heterocyclic core.[3] The strategic introduction of diverse functional groups onto the pyrazine nucleus is therefore a critical endeavor, enabling the fine-tuning of a molecule's pharmacological profile and physical properties.[4][5]
However, the electron-deficient nature of the pyrazine ring, a consequence of the two electronegative nitrogen atoms, renders it resistant to classical electrophilic aromatic substitution.[6] This presents a significant challenge for its derivatization. Halogen-metal exchange has emerged as one of the most robust and versatile strategies to overcome this hurdle, providing a reliable pathway to nucleophilic pyrazinyl species that can react with a wide array of electrophiles.[7][8]
This guide provides an in-depth exploration of the halogen-metal exchange reaction for pyrazine functionalization. It moves beyond simple procedural lists to explain the underlying mechanistic principles, the rationale behind reagent and condition selection, and detailed, field-tested protocols for immediate application in the research and development laboratory.
Mechanistic Underpinnings of Halogen-Metal Exchange
The halogen-metal exchange is a fundamental organometallic reaction that transforms a carbon-halogen bond into a carbon-metal bond.[9] This transformation effectively inverts the polarity of the carbon atom, converting it from an electrophilic site into a potent nucleophile (a pyrazinyl anion equivalent).
The reaction is a kinetically controlled equilibrium process, driven by the formation of a more stable organometallic species.[9][10] The stability of the resulting carbanion is a key factor, with the equilibrium favoring the metalation of carbons with higher s-character (sp² > sp³). This thermodynamic driving force makes the exchange between an alkyllithium (sp³-hybridized) and an aryl halide (sp²-hybridized) particularly favorable.[9]
The rate of exchange is highly dependent on the halogen, following the general trend: I > Br >> Cl .[9] For practical laboratory applications, iodopyrazines and bromopyrazines are the most common substrates.
Two primary mechanisms are often considered:
-
"Ate-Complex" Mechanism: This pathway involves the nucleophilic attack of the organometallic reagent (e.g., R-Li) on the halogen atom of the pyrazine, forming a transient, negatively charged "ate-complex."[9][11] This intermediate then collapses to form the new organometallic species and an alkyl halide byproduct.
-
Single-Electron Transfer (SET) Mechanism: Evidence also exists for a radical-based pathway, particularly with certain substrates and reagents. This involves the transfer of a single electron from the organometallic reagent to the aryl halide, leading to radical intermediates.[11]
For most synthetic applications involving alkyllithiums and aryl halides, the ate-complex model provides a useful framework for understanding reactivity.
Caption: Generalized mechanism of Lithium-Halogen exchange on a pyrazine core.
Strategic Considerations for Reagent and Condition Selection
The success of a halogen-metal exchange reaction on the sensitive pyrazine core hinges on the careful selection of reagents and reaction conditions. The primary challenge is to achieve efficient metalation without promoting side reactions, such as nucleophilic addition of the organometallic reagent to the electron-deficient pyrazine ring.[7]
| Parameter | Organolithium Reagents (n-BuLi, t-BuLi) | "Turbo Grignard" Reagents (i-PrMgCl·LiCl) | Organozinc Reagents / Ate-Complexes |
| Reactivity | Very High | High | Moderate |
| Typical Temp. | Cryogenic (-100 to -78 °C)[7] | Low to Moderate (-20 to 25 °C)[12] | Room Temperature[13] |
| Functional Group Tolerance | Low | High[12][14] | High |
| Key Advantage | Rapid exchange rates for Br and I.[9] | Excellent functional group tolerance; operationally simpler conditions.[15] | Stable intermediates; avoids strongly basic/nucleophilic reagents.[16][17] |
| Primary Drawback | Requires cryogenic setup; can attack the ring or other functional groups. | Slower exchange for bromides compared to iodides. | Often requires transmetalation from a lithiated or magnesiated species. |
Causality Behind Experimental Choices:
-
Why Cryogenic Temperatures? The use of temperatures between -78 °C (dry ice/acetone) and -100 °C is critical when using highly reactive alkyllithiums like n-BuLi.[7][18] At these temperatures, the rate of the desired halogen-metal exchange is significantly faster than the rate of undesired nucleophilic addition to the pyrazine C=N bond. A specialized solvent system known as the "Trapp mixture" (THF/diethyl ether/pentane) can be used to maintain a fluid, low-viscosity reaction medium at these extreme temperatures.[19]
-
The "Turbo Grignard" Advantage: The addition of lithium chloride (LiCl) to Grignard reagents like i-PrMgCl breaks down the dimeric and oligomeric aggregates of the organomagnesium species.[12][15] This de-aggregation results in a more reactive, monomeric species that can undergo halogen-metal exchange much more efficiently and under milder conditions, dramatically improving the tolerance for sensitive functional groups like esters and nitriles.[12][14]
-
The Role of Zinc: Lithiated pyrazines can be unstable, even at low temperatures.[16] Transmetalating the initially formed lithio- or magnesio-pyrazine with a zinc salt (e.g., ZnCl₂) generates a significantly more stable and less reactive organozinc species. These intermediates are nucleophilic enough to react with many electrophiles but are far less prone to decomposition or undesired side reactions.[13][17]
Caption: Decision workflow for selecting a halogen-metal exchange reagent.
Experimental Protocols
Safety Note: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. Grignard reagents are also highly reactive. All manipulations must be performed by trained personnel under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.
Protocol 1: Functionalization of 2-Bromopyrazine via Lithium-Halogen Exchange
Objective: To synthesize 2-benzoylpyrazine via lithium-halogen exchange followed by quenching with benzaldehyde and subsequent oxidation.
Materials:
-
2-Bromopyrazine
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde, freshly distilled
-
Manganese dioxide (MnO₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromopyrazine (1.0 eq).
-
Dissolution and Cooling: Add anhydrous THF (approx. 0.2 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed.
-
Stirring: Stir the reaction mixture at -78 °C for 30 minutes to ensure complete halogen-metal exchange.
-
Electrophilic Quench: Add freshly distilled benzaldehyde (1.2 eq) dropwise, again maintaining the temperature below -70 °C. Stir at -78 °C for 1 hour.
-
Reaction Quench: Slowly warm the reaction to 0 °C and quench by the careful addition of saturated aqueous NH₄Cl.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude secondary alcohol.
-
Oxidation: Dissolve the crude alcohol in DCM. Add activated MnO₂ (5-10 eq) and stir vigorously at room temperature. Monitor the reaction by TLC.
-
Purification: Upon completion, filter the reaction through a pad of celite, washing with DCM. Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexanes/EtOAc gradient) to afford the pure 2-benzoylpyrazine.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with literature values.
Protocol 2: Functionalization of 2-Iodopyrazine using i-PrMgCl·LiCl ("Turbo Grignard")
Objective: To synthesize ethyl 2-pyrazinylcarboxylate, demonstrating the tolerance of the ester functional group. This protocol involves a two-step process: metalation followed by reaction with an electrophile. For demonstration, we will react with ethyl chloroformate.
Materials:
-
2-Iodopyrazine (can be synthesized from 2-chloropyrazine)
-
iso-Propylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), 1.3 M in THF
-
Ethyl chloroformate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, argon-purged flask containing 2-iodopyrazine (1.0 eq), add anhydrous THF (approx. 0.5 M).
-
Magnesium-Halogen Exchange: Cool the solution to 0 °C. Add i-PrMgCl·LiCl (1.2 eq) dropwise over 10 minutes.
-
Stirring: Allow the reaction to stir at 0 °C for 1 hour. The progress of the exchange can be monitored by quenching an aliquot and analyzing by GC-MS.
-
Electrophilic Quench: Cool the mixture to -20 °C. Slowly add ethyl chloroformate (1.3 eq).
-
Warming and Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Work-up and Purification: Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to yield ethyl 2-pyrazinylcarboxylate.
Rationale Explained: This protocol uses milder, more accessible temperatures (0 °C instead of -78 °C) because the LiCl-activated Grignard reagent is highly efficient at performing the exchange without requiring extreme cold to prevent side reactions.[12][14] This makes the procedure more scalable and tolerant of functional groups that would be incompatible with alkyllithiums.
Pathway to Complex Scaffolds
The power of halogen-metal exchange lies in its ability to serve as an entry point for more complex transformations, including transition-metal-catalyzed cross-coupling reactions.[20][21] A pyrazinyl-Grignard or pyrazinyl-zinc species can readily participate in Suzuki, Negishi, or Sonogashira couplings to build intricate molecular architectures relevant to drug discovery.[20][22]
Caption: Synthetic pathway from a simple halopyrazine to a complex molecule.
References
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
-
Trapp mixture. Wikipedia. [Link]
-
Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives. ACS Publications. [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. [Link]
-
Synthesis and Reactions of Some Pyrazine Derivatives. Taylor & Francis Online. [Link]
-
Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News. Pipzine Chemicals. [Link]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PubMed Central. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
-
New lithium-zincate approaches for the selective functionalisation of pyrazine: direct dideprotozincation vs. nucleophilic alkylation. ResearchGate. [Link]
-
Lithium-Mediated Zincation of Pyrazine, Pyridazine, Pyrimidine, and Quinoxaline. ResearchGate. [Link]
-
(Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. University of Glasgow. [Link]
-
Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. ACS Publications. [Link]
-
Metal–halogen exchange. Wikipedia. [Link]
-
Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]
-
Metal-Halogen Exchange Using tri-n-Butyl Lithium Magnesate in the Diazine Series: Diazine 49. ResearchGate. [Link]
-
Turbo Grignard Reagent. Chem-Station. [Link]
-
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]
-
The Mechanism of Lithium-Halogen Exchange. Macmillan Group, Princeton University. [Link]
-
Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. RSC Publishing. [Link]
-
New lithium-zincate approaches for the selective functionalisation of pyrazine: direct dideprotozincation vs. nucleophilic alkylation. PubMed. [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
-
Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. Semantic Scholar. [Link]
-
Lithium-mediated zincation of pyrazine, pyridazine, pyrimidine, and quinoxaline. PubMed. [Link]
-
The halogen/magnesium-exchange using iPrMgCl•LiCl and related exchange reagents. ResearchGate. [Link]
-
Grignard Chemistry. Vapourtec. [Link]
-
Pyrazine-Functionalized Ru(II)-Complexes as Visible-Light Activated Photobases. Wiley Online Library. [Link]
-
Transition metal-catalyzed functionalization of pyrazines. RSC Publishing. [Link]
-
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. De Gruyter. [Link]
-
Chemical Reactivity. Michigan State University. [Link]
-
Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications. RSC Publishing. [Link]
-
Organic Chemistry II Lecture Notes. ETH Zürich. [Link]
-
Pyrazine-Functionalized Ru(II)-Complexes as Visible-Light Activated Photobases. PubMed Central. [Link]
-
ChemInform Abstract: Metalation of Diazines. Part 4. Lithiation of sym-Disubstituted Pyrazines. ResearchGate. [Link]
-
Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. The College of New Jersey. [Link]
- Method of substituent introduction through halogen-metal exchange reaction.
-
Copper-mediated chelation-assisted ortho nitration of (hetero)arenes. PubMed. [Link]
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News [pipzine-chem.com]
- 5. Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. ethz.ch [ethz.ch]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Turbo Grignard Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Lithium-mediated zincation of pyrazine, pyridazine, pyrimidine, and quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. joss.tcnj.edu [joss.tcnj.edu]
- 19. Trapp mixture - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions in the synthesis of bromomethylpyrazines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of bromomethylpyrazines. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this critical synthetic transformation. As Senior Application Scientists, we aim to combine our field-proven insights with established scientific principles to help you navigate the complexities of this reaction and optimize your experimental outcomes.
Introduction
The synthesis of bromomethylpyrazines, typically achieved through the radical bromination of methylpyrazines using N-bromosuccinimide (NBS) in a process known as the Wohl-Ziegler reaction, is a cornerstone transformation in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Pyridine derivatives, including pyrazines, are important precursors for a wide range of pharmacologically active molecules.[3] While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can significantly impact yield and purity. Understanding and mitigating these side reactions is crucial for successful and reproducible synthesis.
This guide is structured to provide direct, actionable advice in a question-and-answer format, addressing specific issues you may encounter in the lab.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Yield of the Desired Bromomethylpyrazine
Q: I've set up my Wohl-Ziegler reaction with methylpyrazine, NBS, and a radical initiator, but I'm seeing very low conversion to the bromomethylpyrazine. What are the likely causes and how can I improve my yield?
A: Low yields in the Wohl-Ziegler bromination of methylpyrazines can stem from several factors, primarily related to the initiation of the radical chain reaction and the stability of the reagents and intermediates. Here's a systematic approach to troubleshooting:
1. Inefficient Radical Initiation:
-
The Problem: The Wohl-Ziegler reaction is a radical chain reaction that requires an initial input of energy to generate bromine radicals from NBS.[4] Insufficient initiation is a common reason for reaction failure.
-
Solutions:
-
Radical Initiator: Ensure you are using a suitable radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), at an appropriate concentration (typically 1-5 mol%).[5] Confirm that your initiator is not expired or decomposed.
-
Photoinitiation: The reaction can also be initiated using a UV lamp.[4] The intensity and wavelength of the light source are critical. Ensure the light source is positioned close to the reaction vessel and that the vessel is made of a material that is transparent to the appropriate UV wavelength (e.g., Pyrex or quartz).
-
Thermal Initiation: The reaction is typically run at reflux in a solvent like carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile.[2][6] Ensure the reaction temperature is high enough to induce homolytic cleavage of the initiator.
-
2. Reagent Quality and Purity:
-
The Problem: The quality of N-bromosuccinimide (NBS) is paramount. Old or impure NBS can contain significant amounts of bromine and HBr, which can lead to ionic side reactions instead of the desired radical pathway.[6][7]
-
Solutions:
-
NBS Purity: Use freshly recrystallized NBS for best results.[8] Pure NBS is a white solid; a yellow or brown color indicates the presence of bromine.[5]
-
Solvent Anhydrousness: The presence of water can hydrolyze the desired bromomethylpyrazine product and can also react with NBS.[5] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
3. Reaction Conditions:
-
The Problem: The choice of solvent and reaction temperature can significantly influence the reaction outcome.
-
Solutions:
-
Solvent Selection: Carbon tetrachloride (CCl₄) is the traditional solvent of choice due to its inertness and ability to maintain a low concentration of bromine.[2][6] However, due to its toxicity, acetonitrile or trifluorotoluene are often used as alternatives.[2][6] Avoid solvents that can react with NBS.[6]
-
Temperature Control: While heating is necessary for initiation, excessive temperatures can lead to decomposition of the product and increased side reactions. Maintain a gentle reflux.
-
| Parameter | Recommended Condition | Rationale |
| Radical Initiator | AIBN or BPO (1-5 mol%) | To efficiently start the radical chain reaction. |
| NBS Quality | Freshly recrystallized, white solid | To minimize ionic side reactions caused by Br₂ and HBr impurities.[6][8] |
| Solvent | Anhydrous CCl₄, acetonitrile, or trifluorotoluene | To prevent hydrolysis of the product and ensure inert reaction conditions.[2][5][6] |
| Atmosphere | Inert (Nitrogen or Argon) | To exclude moisture. |
| Temperature | Gentle reflux | To provide sufficient energy for initiation without promoting decomposition. |
Issue 2: Formation of Multiple Brominated Products (Dibromination and Ring Bromination)
Q: My reaction is producing not only the desired monobromomethylpyrazine but also dibromomethylpyrazine and what appears to be bromination on the pyrazine ring itself. How can I improve the selectivity for the target compound?
A: The formation of multiple brominated products is a common challenge and is often a result of excessive bromine concentration or reaction conditions that favor electrophilic aromatic substitution.
1. Over-bromination (Dibromination):
-
The Problem: The initially formed bromomethylpyrazine can undergo a second radical bromination to yield a dibromomethylpyrazine. This is more likely to occur if the concentration of the brominating species is too high or if the reaction is allowed to proceed for too long.
-
Solutions:
-
Stoichiometry: Use a slight excess of the methylpyrazine relative to NBS (e.g., 1.1:1) to ensure the NBS is consumed before significant dibromination can occur.
-
Slow Addition of NBS: Adding the NBS portion-wise or as a solution via a syringe pump can help maintain a low, steady concentration of the brominating agent.
-
Monitoring the Reaction: Closely monitor the reaction progress by TLC or GC-MS. Once the starting material is consumed, the reaction should be stopped to prevent further bromination of the product.
-
2. Ring Bromination:
-
The Problem: While the Wohl-Ziegler reaction is a radical process, the presence of HBr (formed as a byproduct) can catalyze electrophilic aromatic bromination of the pyrazine ring, especially with electron-rich pyrazine derivatives.[3]
-
Solutions:
-
Acid Scavenger: Add a non-basic acid scavenger, such as barium carbonate, to the reaction mixture to neutralize any HBr that is formed.[5]
-
Low Bromine Concentration: As mentioned, maintaining a low concentration of molecular bromine is key to favoring the radical pathway over ionic pathways.[6][7] Using high-purity NBS is critical here.
-
Workflow for Selective Monobromination
Caption: A generalized workflow for selective monobromination of methylpyrazines.
Issue 3: Product Decomposition and Polymerization
Q: I've successfully synthesized my bromomethylpyrazine, but it seems to be unstable and decomposes upon standing or during purification. I'm also observing the formation of intractable polymeric material. What's happening and how can I prevent this?
A: Bromomethylpyrazines can be susceptible to decomposition, particularly hydrolysis and polymerization, especially if impurities are present.
1. Hydrolysis:
-
The Problem: The bromomethyl group is a good leaving group, and in the presence of water, it can be hydrolyzed to the corresponding hydroxymethylpyrazine.
-
Solutions:
-
Anhydrous Conditions: As emphasized before, maintaining anhydrous conditions throughout the reaction and workup is crucial.[5]
-
Aqueous Workup: When performing an aqueous wash, use cold water or brine and minimize the contact time. Promptly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
2. Polymerization:
-
The Problem: Bromomethylpyrazines can undergo self-condensation or polymerization, especially in the presence of heat, light, or acid/base catalysts. This is often observed as the formation of a dark, insoluble material.
-
Solutions:
-
Temperature Control: Avoid excessive heating during the reaction and purification. When removing the solvent, use a rotary evaporator at a moderate temperature.
-
Purification:
-
Column Chromatography: If purification by column chromatography is necessary, consider using a neutral stationary phase like neutral alumina instead of silica gel, which can be acidic and promote decomposition.[9] If silica gel is used, it can be deactivated by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.
-
Recrystallization: If the product is a solid, recrystallization from a non-polar solvent is often a good method for purification that avoids prolonged contact with an acidic stationary phase.
-
-
Storage: Store the purified bromomethylpyrazine in a cool, dark place under an inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Wohl-Ziegler bromination?
A1: The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[4]
-
Initiation: A radical initiator (like AIBN or light) promotes the homolytic cleavage of a small amount of molecular bromine (Br₂), which is present as an impurity in NBS or generated in situ, to form two bromine radicals (2 Br•).[6][7]
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the methyl group of the pyrazine, forming a resonance-stabilized pyrazinylmethyl radical and hydrogen bromide (HBr).
-
The pyrazinylmethyl radical then reacts with a molecule of Br₂ to form the bromomethylpyrazine product and a new bromine radical, which continues the chain reaction.
-
-
Termination: The reaction is terminated when two radicals combine.
The role of NBS is to maintain a low, constant concentration of Br₂. The HBr formed in the first propagation step reacts with NBS to regenerate Br₂.[6]
Caption: Simplified mechanism of the Wohl-Ziegler bromination.
Q2: Why is carbon tetrachloride often used as the solvent, and what are some safer alternatives?
A2: Carbon tetrachloride (CCl₄) is traditionally used because it is a non-polar, aprotic solvent that is inert to the radical conditions.[6] Its density is also higher than that of the by-product, succinimide, which floats to the top upon formation, providing a visual indication of reaction completion.[2] However, due to its significant toxicity and environmental concerns as an ozone-depleting substance, its use has been largely phased out.[2]
Safer alternatives that are also suitable for the Wohl-Ziegler reaction include:
-
Acetonitrile (CH₃CN): A polar aprotic solvent that has been shown to be effective.[6]
-
Trifluorotoluene (C₆H₅CF₃): A non-polar solvent that is a good replacement for CCl₄.[2]
-
Cyclohexane: A non-polar solvent that can also be used.
Q3: Can I use other brominating agents besides NBS?
A3: While NBS is the most common and effective reagent for Wohl-Ziegler type reactions, other N-bromoamides and imides can also be used. However, NBS is generally preferred due to its commercial availability, stability, and ease of handling. Using elemental bromine (Br₂) directly is generally not recommended for benzylic bromination of methylpyrazines as it tends to lead to electrophilic aromatic substitution (ring bromination) and over-bromination.[10] The key advantage of NBS is that it maintains a very low concentration of Br₂ throughout the reaction, which favors the radical pathway.[2][10]
Q4: How can I confirm the regioselectivity of the bromination?
A4: Confirming that the bromine has been installed on the methyl group and not on the pyrazine ring is crucial. This can be achieved using a combination of spectroscopic techniques:
-
¹H NMR: The most definitive method. You should observe the disappearance of the methyl singlet and the appearance of a new singlet for the bromomethyl group (CH₂Br), typically shifted downfield. The integration of the aromatic protons should remain unchanged.
-
¹³C NMR: The carbon of the bromomethyl group will appear at a characteristic chemical shift, typically in the range of 20-40 ppm.
-
Mass Spectrometry (MS): The mass spectrum of the product will show a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M+ and M+2 peaks).
References
-
Wohl-Ziegler Reaction - Organic Chemistry Portal. [Link]
-
N-Bromosuccinimide - Wikipedia. [Link]
-
Wohl-Ziegler Reaction Definition - Fiveable. [Link]
-
N-Bromosuccinimide - A document based on the Wikipedia article. [Link]
-
Chemists' Guide to Wohl-Ziegler Reaction - Scribd. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry - Master Organic Chemistry. [Link]
-
Wohl-Ziegler Bromination - Chem-Station International Edition. [Link]
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. [Link]
-
Wohl–Ziegler bromination - Wikipedia. [Link]
-
N-bromosuccinimide reactions of some heterocycles in the presence or absence of water - ResearchGate. [Link]
Sources
- 1. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing dehalogenation of Methyl 6-bromo-5-methylpyrazine-2-carboxylate
Welcome to the dedicated technical support guide for handling Methyl 6-bromo-5-methylpyrazine-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who utilize this key building block in their synthetic workflows. We will address the most common and critical challenge encountered with this substrate: unwanted dehalogenation during cross-coupling reactions. This guide provides in-depth, mechanistically-grounded answers and validated protocols to help you maximize yield and purity.
Frequently Asked Questions & Troubleshooting
Q1: I'm observing a significant amount of a major byproduct in my cross-coupling reaction, which I've identified as Methyl 5-methylpyrazine-2-carboxylate. What is this dehalogenation reaction, and why is my substrate so prone to it?
A1: You are observing proto-dehalogenation, a common side reaction where the bromine atom on your pyrazine ring is replaced by a hydrogen atom. This is particularly prevalent with electron-deficient heteroaromatic halides like this compound.
There are two primary reasons for this susceptibility:
-
Electronic Effects: The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is further amplified by the electron-withdrawing carboxylate group (-CO₂Me). This electronic nature makes the C-Br bond more susceptible to oxidative addition to the palladium catalyst, but it also stabilizes intermediates that can lead to undesired pathways.
-
Mechanism of Dehalogenation: The unwanted byproduct is typically formed via two main pathways that compete with the desired cross-coupling catalytic cycle:
-
Reaction with Hydride Sources: Trace water, alcohols, or even certain bases can react with the palladium catalyst or other reagents to generate palladium-hydride (Pd-H) species. These species can intercept the catalytic cycle, leading to the formation of the dehalogenated product.
-
Decomposition of Reagents: In Suzuki couplings, the boronic acid partner can undergo protodeboronation, especially in the presence of water or at elevated temperatures. This process releases a proton that can contribute to the formation of the dehalogenated byproduct.
-
The consequence is not just a loss of yield but also the generation of an impurity that is often difficult to separate from the desired product due to similar polarity and molecular weight.
Q2: My Suzuki-Miyaura coupling is the main issue. What are the most critical reaction parameters I should investigate to stop the dehalogenation?
A2: For a Suzuki-Miyaura coupling, the interplay between the catalyst, base, and solvent is critical. An imbalance in these components is the most common cause of dehalogenation.
Below is a diagram illustrating the desired catalytic cycle and the competing dehalogenation pathway. Understanding where your reaction can go wrong is the first step to fixing it.
Key Parameters to Troubleshoot:
-
Base Selection: Strong bases, especially hydroxides (e.g., NaOH, KOH), in the presence of water can promote dehalogenation. Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior as they are less likely to generate hydride species.
-
Catalyst & Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands promote the final reductive elimination step, accelerating the formation of your desired product and outcompeting the dehalogenation pathway.
-
Solvent Purity: The presence of water can be a major contributor. Using anhydrous (dry) solvents is crucial. Toluene, dioxane, or 2-MeTHF are common choices.
-
Temperature Control: Excessive heat can accelerate catalyst decomposition and side reactions. Run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically between 80-100 °C for these substrates.
Q3: There are so many catalysts and ligands available. How do I select the best one to minimize dehalogenation for my specific substrate?
A3: This is an excellent question. For electron-deficient heteroaryl bromides, the goal is to use a palladium precatalyst paired with a ligand that facilitates rapid oxidative addition and even faster reductive elimination. This ensures the intermediate that can be diverted to dehalogenation (Ar-Pd-Br in Fig 1) has a very short lifetime.
Modern biarylphosphine ligands are designed for this purpose. Below is a table summarizing recommended starting points.
| Ligand | Precatalyst (Example) | Key Characteristics & Rationale |
| SPhos | SPhos Pd G3 | Highly active for heteroaryl couplings. Its bulk and electron-donating nature accelerate reductive elimination. Often a top choice for challenging substrates. |
| RuPhos | RuPhos Pd G3 | Similar to SPhos, provides high activity and stability. The RuPhos ligand is particularly effective at preventing C-N bond formation in amination reactions, and this stability translates well to Suzuki couplings. |
| XPhos | XPhos Pd G2/G3 | A very common and robust ligand. Its steric bulk provides a good balance of activity and stability, minimizing side reactions. |
| tBuXPhos | tBuXPhos Pd G3 | The added tert-butyl group increases the steric bulk compared to XPhos, which can further enhance the rate of reductive elimination for some substrates. |
Recommendation: Start with an SPhos or RuPhos-based palladacycle precatalyst (like a "G3" or "G4" generation). These are air-stable, easy to handle, and provide a highly active Pd(0) species in solution, leading to more reproducible results.
Q4: I am using a boronic acid that looks degraded. Could this be the source of my dehalogenation problem?
A4: Absolutely. Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo decomposition through a process called protodeboronation .
This decomposition not only consumes your coupling partner but also generates protons (H⁺), which can facilitate the proto-dehalogenation of your main substrate.
Solutions:
-
Quality Control: Always check the purity of your boronic acid before use, for example, by taking a quick ¹H NMR spectrum.
-
Use Boronate Esters: A more robust solution is to switch from the boronic acid to a more stable boronate ester. Pinacol (BPin) or MIDA esters are significantly more resistant to decomposition. They are easily prepared from the corresponding boronic acid or can often be purchased directly. They participate in the catalytic cycle just as effectively but with a much lower risk of generating side products.
Recommended Protocols
Protocol 1: General Procedure for Low-Dehalogenation Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound while minimizing dehalogenation.
Materials:
-
This compound (1.0 eq)
-
Boronic Acid or Pinacol Ester partner (1.2 - 1.5 eq)
-
SPhos Pd G3 Precatalyst (1-3 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, finely ground (2.0 - 3.0 eq)
-
Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound, the boronic acid/ester partner, and the ground K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the SPhos Pd G3 precatalyst. Then, add the anhydrous solvent via syringe.
-
Reaction: Place the vial in a pre-heated heating block set to 80-90 °C. Stir the reaction and monitor its progress by TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography.
Protocol 2: Troubleshooting Workflow for Optimizing Your Reaction
If the general protocol still yields unsatisfactory results, a systematic approach is needed. The following workflow helps you identify the problematic variable.
References
-
Title: Palladium-Catalyzed Cross-Coupling of Aryl Halides with Terminal Alkynes (Sonogashira Reaction) Source: Organic Syntheses, Coll. Vol. 10, p.696 (2004); Vol. 78, p.23 (2002) URL: [Link]
-
Title: Mechanism of Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane Source: Journal of the American Chemical Society, 2002, 124 (2), pp 390–401 URL: [Link]
-
Title: A Family of Supported, Single-Site, Molecular-Defined Catalysts for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaromatic Compounds Source: ACS Catalysis, 2017, 7 (6), pp 3964–3971 URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Organic Letters, 2002, 4 (17), pp 2885–2888 URL: [Link]
-
Title: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Source: Angewandte Chemie International Edition, 2004, 43, pp 4704-4706 URL: [Link]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling with Pyrazine Substrates
Welcome to the technical support center dedicated to the nuanced art of Suzuki-Miyaura cross-coupling with pyrazine substrates. This guide is designed for researchers, scientists, and drug development professionals who are looking to navigate the common challenges and optimize their reaction outcomes. Pyrazines, as electron-deficient N-heterocycles, present unique challenges in palladium-catalyzed cross-coupling reactions, often related to catalyst inhibition or deactivation. This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to achieve high-yielding and reproducible results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: Why am I observing low or no conversion of my pyrazine starting material?
Low conversion is a frequent hurdle and can often be traced back to suboptimal catalyst activity or stability.
Possible Causes & Solutions:
-
Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atoms in the pyrazine ring can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[1][2][3]
-
Solution: Increase the catalyst loading in a stepwise manner (e.g., from 1 mol% to 3 mol%, then 5 mol%). For particularly challenging substrates, loadings up to 10 mol% may be necessary.[4] However, simply increasing the loading is not always the most elegant or cost-effective solution. A more effective approach is to select a ligand that can mitigate this inhibition.
-
Expert Insight: Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos), are often essential.[2][4] These ligands form stable, catalytically active complexes that are less susceptible to inhibition by the pyrazine substrate. They also promote the crucial oxidative addition step, which can be sluggish with electron-deficient pyrazines.
-
-
Insufficiently Active Catalyst: The chosen palladium source may not be generating the active Pd(0) species efficiently under the reaction conditions.
-
Solution: Utilize modern palladium pre-catalysts (e.g., XPhos Pd G3). These well-defined complexes are designed for the controlled release of the active catalytic species, often leading to more reproducible results and higher turnover numbers.[4]
-
-
Low Reaction Temperature: Pyrazine halides, especially chlorides, can be less reactive and require higher temperatures for efficient oxidative addition.[4]
Q2: I'm seeing significant amounts of homocoupling of my boronic acid reagent. What's causing this and how can I prevent it?
Homocoupling is a common side reaction that consumes your valuable boronic acid and complicates purification.
Possible Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[2]
-
Solution: Ensure your reaction is thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst and other reagents. Performing several vacuum/inert gas backfill cycles on the reaction flask containing the solids before adding the solvent is also a robust technique.[6]
-
-
Inappropriate Base: The choice and strength of the base can influence the rate of homocoupling versus the desired cross-coupling.[7]
-
Solution: Screen different bases. While strong bases like NaOH can be effective, they might also promote side reactions.[8] Often, milder bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ provide a better balance.[5][9][10] The physical form of the base is also important; using finely powdered and dry base is recommended.[4]
-
Q3: My reaction works, but the yields are inconsistent. How can I improve reproducibility?
Reproducibility issues often stem from subtle variations in reaction setup and reagent quality.
Possible Causes & Solutions:
-
Reagent Quality: The purity and stability of your reagents, particularly the boronic acid and the palladium catalyst, are critical.
-
Inadequate Degassing: As mentioned, residual oxygen can lead to variable results.
-
Water Content: The amount of water in the reaction can be crucial, especially when using aqueous bases.
Frequently Asked Questions (FAQs)
This section covers broader questions about optimizing Suzuki coupling reactions with pyrazine substrates.
What is a typical catalyst loading range for Suzuki coupling with pyrazines?
For routine couplings with more reactive pyrazine bromides, a catalyst loading of 1-3 mol% is a good starting point. For less reactive pyrazine chlorides or sterically hindered substrates, a higher loading of 3-5 mol% may be required. In particularly challenging cases, loadings up to 10 mol% have been reported to be effective.[4] However, it is always advisable to start with a lower catalyst loading and increase it incrementally as needed, as high palladium concentrations can sometimes lead to increased side product formation and are less economical.
How do I choose the right palladium catalyst and ligand for my pyrazine substrate?
The choice of catalyst and ligand is arguably the most critical factor for a successful Suzuki coupling with pyrazines.
-
For Pyrazine Bromides: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ can be effective, especially with electron-rich arylboronic acids.[5][9]
-
For Pyrazine Chlorides: These are more challenging substrates due to the stronger C-Cl bond. More specialized, electron-rich, and bulky ligands are typically required to facilitate the difficult oxidative addition step. Ligands such as XPhos, SPhos, and RuPhos, often used in combination with a palladium source like Pd₂(dba)₃ or as pre-formed pre-catalysts, are highly recommended.[4][12]
A preliminary screen of different catalyst/ligand combinations is often a worthwhile investment of time.
What is the role of the base, and how do I select the best one?
The base plays a crucial role in the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[7]
-
Common Bases: Inorganic bases are most commonly used. These include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[10][13]
-
Selection Criteria: The optimal base depends on the specific substrates and reaction conditions.
-
K₃PO₄ is often a good choice for nitrogen-containing heterocycles.[14]
-
Cs₂CO₃ is a stronger base that can be effective for challenging couplings.[4]
-
K₂CO₃ and Na₂CO₃ are milder and more economical options that are effective in many cases.[15]
-
It is advisable to screen a few different bases to find the one that gives the best performance for your specific system.
-
Which solvents are recommended for Suzuki coupling with pyrazines?
Aprotic polar solvents are generally the most effective for Suzuki coupling reactions.
-
Common Solvents: 1,4-Dioxane, toluene, and dimethoxyethane (DME) are frequently used, often with the addition of a small amount of water to aid in dissolving the inorganic base.[4][5][9]
-
Solvent Choice Considerations:
-
Temperature: If higher temperatures are required, choose a higher-boiling solvent like dioxane or toluene.
-
Solubility: Ensure that your substrates and reagents are sufficiently soluble in the chosen solvent system. Poor solubility can significantly hinder reaction rates.[1]
-
Experimental Protocol: High-Throughput Screening of Catalyst Loading
For systematic optimization, a high-throughput screening (HTS) approach can rapidly identify the optimal catalyst loading, saving time and resources compared to traditional one-variable-at-a-time methods.[16][17][18]
Objective: To determine the minimum effective catalyst loading for the Suzuki coupling of a pyrazine halide with an arylboronic acid.
Materials:
-
Pyrazine halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water mixture)
-
96-well reaction block with septa caps
-
Inert atmosphere glovebox or Schlenk line
-
Automated liquid handler (optional, but recommended for high throughput)
-
LC-MS or GC-MS for analysis
Procedure:
-
Stock Solution Preparation: Inside an inert atmosphere glovebox, prepare stock solutions of the pyrazine halide, arylboronic acid, and base in the chosen solvent. Prepare a separate stock solution of the palladium pre-catalyst at a known concentration.
-
Reaction Plate Setup: In a 96-well reaction block, dispense the stock solutions of the pyrazine halide, arylboronic acid, and base into each well.
-
Catalyst Loading Gradient: Using an automated liquid handler or a multichannel pipette, add varying amounts of the palladium pre-catalyst stock solution to different rows or columns of the reaction plate to create a gradient of catalyst loadings (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%, 2.0 mol%, 3.0 mol%, 5.0 mol%). Include negative controls with no catalyst.
-
Reaction Incubation: Seal the reaction block with septa caps and transfer it to a heating block set at the desired reaction temperature (e.g., 80-100 °C). Allow the reactions to proceed for a set amount of time (e.g., 12-24 hours).
-
Quenching and Analysis: After the reaction is complete, cool the block to room temperature. Quench each reaction with a small amount of water and dilute with a suitable solvent (e.g., acetonitrile). Analyze the conversion and product formation in each well using high-throughput LC-MS or GC-MS analysis.
-
Data Interpretation: Generate a heat map of product yield versus catalyst loading to visually identify the optimal conditions.[19]
Visualizing the Process
To aid in understanding the fundamental concepts, the following diagrams illustrate the Suzuki coupling catalytic cycle and a troubleshooting workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling with pyrazines.
References
-
Organic & Biomolecular Chemistry. (2020). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Royal Society of Chemistry. [Link]
-
National Center for Biotechnology Information. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. PubMed. [Link]
-
Corley, E. G., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6532-6541. [Link]
-
National Center for Biotechnology Information. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PubMed Central. [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
National Center for Biotechnology Information. (2019). Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments. PubMed. [Link]
-
Semantic Scholar. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
National Center for Biotechnology Information. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. PubMed. [Link]
-
ResearchGate. (2024). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
-
ResearchGate. (2015). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. [Link]
-
National Center for Biotechnology Information. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PubMed Central. [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
-
National Center for Biotechnology Information. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central. [Link]
-
ResearchGate. (2023). Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling. [Link]
-
Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
-
National Center for Biotechnology Information. (2015). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central. [Link]
-
DSpace@MIT. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Publications of the IAS Fellows. (2023). Pyrazine derivative as supramolecular host for immobilization of palladium nanoparticles for efficient Suzuki coupling. [Link]
-
ACS Publications. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]
-
National Center for Biotechnology Information. (2024). “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. PubMed Central. [Link]
-
ResearchGate. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]
-
ResearchGate. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd(II) Catalyst. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed Central. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
ResearchGate. (2015). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. (2013). Transition metal-catalyzed functionalization of pyrazines. [Link]
-
Royal Society of Chemistry. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]
-
ResearchGate. (2014). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]
-
ResearchGate. (2012). The effect of various bases on the Suzuki coupling reaction. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. [Link]
-
National Center for Biotechnology Information. (2011). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PubMed Central. [Link]
-
ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
-
ResearchGate. (2018). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 15. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Impurity Profiling of Methyl 6-bromo-5-methylpyrazine-2-carboxylate by HPLC
Welcome to the technical support center for the analysis of Methyl 6-bromo-5-methylpyrazine-2-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical role of identifying and quantifying impurities in this pharmaceutical intermediate. Ensuring the purity of active pharmaceutical ingredients (APIs) and their precursors is paramount for drug safety and efficacy. This document provides in-depth, experience-driven guidance in a practical question-and-answer format to address common challenges encountered during HPLC analysis.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of a robust impurity profiling strategy.
Q1: What are the likely sources of impurities for this compound?
A1: Impurities can be introduced at various stages of the manufacturing process and during storage. According to the International Council for Harmonisation (ICH) Q3A guidelines, they are broadly classified as organic impurities, inorganic impurities, and residual solvents.[1][2][3]
-
Organic Impurities: These are the most common and structurally similar to the main compound.
-
Starting Materials & Intermediates: Unreacted starting materials or intermediates from the synthesis pathway.[1][2] For pyrazines, this could involve precursors like diamines and diketones.[4][5]
-
By-products: Formed from side reactions during the synthesis. The synthesis of substituted pyrazines can sometimes yield isomers or related compounds through competing reaction pathways.[6][7]
-
Degradation Products: Formed during manufacturing or storage due to exposure to stress factors like heat, light, humidity, acid, base, or oxidation.[1][2] The ester functional group is susceptible to hydrolysis, and the brominated pyrazine ring may be subject to various degradation pathways.
-
-
Inorganic Impurities: These result from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or inorganic salts.[2]
-
Residual Solvents: Organic or inorganic liquids used during the synthesis or purification process.[2]
Q2: Why is the choice of HPLC column so critical for this analysis?
A2: The HPLC column is the heart of the separation. An appropriate column choice ensures adequate retention of the main compound while providing the necessary selectivity to resolve it from closely related impurities. For a moderately polar compound like this compound, a reversed-phase C18 column is the standard starting point. However, the specific properties of the C18 phase (e.g., end-capping, silica purity) can dramatically affect peak shape, especially for any basic impurities that might be present. Unwanted interactions with residual silanol groups on the silica surface can lead to significant peak tailing.[8]
Q3: What is a "forced degradation" study, and why is it essential?
A3: A forced degradation or stress testing study is a critical component of pharmaceutical development. It involves intentionally exposing the drug substance to harsh conditions (acid, base, oxidation, heat, light) to accelerate its decomposition.[9][10][11][12][13] The primary goals are:
-
To Identify Likely Degradants: This helps to understand the intrinsic stability of the molecule and predict the impurities that could arise during long-term storage.[10][11][12]
-
To Develop a Stability-Indicating Method: The study is crucial for developing and validating an HPLC method that can separate the main compound from all potential degradation products, thus proving the method is "stability-indicating."[10][11]
-
To Elucidate Degradation Pathways: Understanding how the molecule breaks down provides valuable information for formulation and packaging development.[12]
Section 2: Advanced Troubleshooting Guide
This section provides solutions to specific experimental problems.
Problem 1: Unexpected Peaks in the Chromatogram
Q: My chromatogram shows several small, unexpected peaks. How do I begin to identify them?
A: The appearance of unexpected peaks is a common challenge. A systematic approach is required to determine their origin and identity. The first step is to rule out systemic issues before investigating the sample itself.
Systematic Investigation Workflow:
Caption: Workflow for investigating unexpected peaks.
Troubleshooting Steps:
-
Blank Injection: First, inject your sample solvent (diluent). If the peaks are present, they are likely ghost peaks arising from contaminated solvent, mobile phase, or carryover from a previous injection in the autosampler.[14]
-
Sample Integrity: If the peaks are unique to your sample, they are either process-related impurities from the synthesis or degradation products.
-
Use a Photodiode Array (PDA) Detector: A PDA detector provides UV spectral information for each peak. Comparing the spectrum of an impurity to the main peak can give clues about its structure. A dissimilar spectrum suggests a significant structural modification, while a similar spectrum might indicate an isomer.
-
Leverage Mass Spectrometry (LC-MS): The most powerful tool for impurity identification is mass spectrometry.[15][16][17][18][19] It provides the molecular weight of the impurity, which is a critical piece of information for proposing a structure. High-resolution mass spectrometry (HRMS) can even provide the elemental composition.[18]
Problem 2: Poor Peak Shape (Tailing, Fronting, Splitting)
Q: My main peak is showing significant tailing. What are the common causes and how can I fix it?
A: Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase or other system issues.
Troubleshooting Poor Peak Shape:
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol Interactions: Basic impurities interacting with acidic silanol groups on the silica surface.[8] | Add a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to suppress silanol activity. Use a high-purity, end-capped column. |
| Column Overload: Injecting too much sample mass.[20] | Reduce the sample concentration or injection volume and reinject. The peak shape should become more symmetrical. | |
| Mismatched Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase. | Dissolve the sample in the initial mobile phase whenever possible. If solubility is an issue, use the weakest solvent possible.[14] | |
| Peak Fronting | Column Overload (less common): Can also cause fronting under certain conditions.[20] | Reduce sample concentration or injection volume. |
| High pH Degradation: For silica-based columns, use at high pH (>8) can dissolve the silica at the column inlet, creating a void. | Ensure mobile phase pH is within the column's recommended range (typically 2-8 for silica). | |
| Split Peaks | Partially Blocked Frit: Particulate matter from the sample or system can block the inlet frit, distorting the flow path.[20] | Reverse and flush the column (disconnect from the detector). If this fails, replace the frit or the column. Always filter samples.[20] |
| Mismatched Sample Solvent: Severe mismatch can cause peak splitting.[21] | As with tailing, dissolve the sample in the mobile phase. |
Problem 3: Retention Time Instability
Q: My retention times are drifting to earlier times with each injection. What is happening?
A: Retention time drift is a common but frustrating problem that compromises data reliability. The cause can be chemical or mechanical.[8] A systematic check is necessary.[22]
Diagnosing Retention Time Drift:
Caption: Diagnostic workflow for retention time drift.
Common Causes and Solutions:
-
Inadequate Column Equilibration: This is especially common in gradient methods. The column needs sufficient time to return to the initial mobile phase conditions before the next injection.[23]
-
Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
-
Mobile Phase Composition Change: The organic solvent in a pre-mixed mobile phase can selectively evaporate over time, increasing the aqueous content and thus retention times.[8] Conversely, volatile acids (like TFA) can evaporate, changing the pH and affecting retention.[8]
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles covered. Use an online mixer if available.
-
-
Temperature Fluctuations: The column temperature significantly affects retention.[24] Inconsistent ambient temperatures can cause drift.
-
Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).
-
-
Column Contamination: Strongly retained impurities from previous injections can build up on the column, altering its chemistry and causing drift.[23]
-
Solution: Implement a column washing procedure between sequences. Use a guard column to protect the analytical column.
-
Section 3: Key Protocols & Methodologies
Protocol 1: Recommended Starting HPLC Method
This method serves as a robust starting point for separating this compound from its potential impurities.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard reversed-phase chemistry for good retention of moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to suppress silanol interactions and ensure good peak shape for basic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient Program | See Table Below | A gradient is essential to elute a wide range of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times.[24] |
| Detection | PDA/DAD, 250 - 400 nm. Extract at λmax. | A PDA detector allows for peak purity assessment and spectral comparison. |
| Injection Vol. | 5 µL | A small volume minimizes solvent mismatch effects. |
| Sample Diluent | 50:50 Acetonitrile:Water | A solvent that is weaker than the mobile phase at the end of the gradient but strong enough to dissolve the sample. |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
Protocol 2: Forced Degradation Study
Perform these studies on a ~1 mg/mL solution of the compound. The goal is to achieve 5-20% degradation of the main peak. Adjust stress duration as needed.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours. Neutralize with acid before injection.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store solution at 80 °C for 48 hours. Also, test the solid material in a dry oven at 80 °C.
-
Photolytic: Expose solution to a photostability chamber (ICH Q1B conditions) for a specified duration (e.g., 1.2 million lux hours).
References
-
Causes of Retention Time Drift in HPLC - Element Lab Solutions. Available from: [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. Available from: [Link]
-
Retention Time Drift in HPLC: Causes, Corrections, and Prevention - uHPLCs. Available from: [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed. Available from: [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available from: [Link]
-
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality - Pharma Focus America. Available from: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. Available from: [Link]
-
Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Available from: [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy - gmp-compliance.org. Available from: [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available from: [Link]
-
The benefits of high-resolution mass spectrometry for impurity profiling. Available from: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. Available from: [Link]
-
Troubleshooting HPLC Column Retention Time Drift - Hawach. Available from: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. Available from: [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances - YouTube. Available from: [Link]
-
What are the main causes of retention time instability in reversed-phase analysis by HPLC? Available from: [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. Available from: [Link]
-
Poor peak shape - Obrnuta faza. Available from: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. Available from: [Link]
-
The role of forced degradation studies in stability indicating HPLC method development. Available from: [Link]
-
Forced Degradation Studies - MedCrave online. Available from: [Link]
-
Forced degradation and impurity profiling. Available from: [Link]
-
(PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. Available from: [Link]
-
HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - NIH. Available from: [Link]
-
Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Available from: [Link]
-
Review on the Synthesis of Pyrazine and Its Derivatives - OUCI. Available from: [Link]
-
New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures - Pharmacognosy Magazine. Available from: [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. Available from: [Link]9].pdf
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - MDPI. Available from: [Link]
-
Methyl 5-bromo-6-methylpyrazine-2-carboxylate - MySkinRecipes. Available from: [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. database.ich.org [database.ich.org]
- 3. m.youtube.com [m.youtube.com]
- 4. d-nb.info [d-nb.info]
- 5. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]
- 6. rjpbcs.com [rjpbcs.com]
- 7. mdpi.com [mdpi.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. library.dphen1.com [library.dphen1.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC故障排除指南 [sigmaaldrich.com]
- 15. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmafocusamerica.com [pharmafocusamerica.com]
- 17. pharmtech.com [pharmtech.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. obrnutafaza.hr [obrnutafaza.hr]
- 22. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 23. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 24. uhplcs.com [uhplcs.com]
Technical Support Center: Stability of Methyl 6-bromo-5-methylpyrazine-2-carboxylate under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers working with Methyl 6-bromo-5-methylpyrazine-2-carboxylate, focusing on its stability in acidic environments. As Senior Application Scientists, we have compiled this information to address common challenges and provide robust troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic conditions?
The primary stability concern is the hydrolysis of the methyl ester group to the corresponding carboxylic acid, 6-bromo-5-methylpyrazine-2-carboxylic acid. This reaction is catalyzed by acids and is reversible, with the equilibrium favoring the carboxylic acid in the presence of excess water.[1][2] A secondary concern, particularly under harsh acidic conditions and elevated temperatures, is the potential for decarboxylation of the resulting pyrazine carboxylic acid.[3]
Q2: How do the bromo and methyl substituents on the pyrazine ring affect its stability in acid?
The pyrazine ring itself is generally stable to a range of acidic and alkaline conditions.[4] The electron-withdrawing nature of the bromo substituent and the carboxylate group can influence the overall reactivity of the ring, but the most susceptible functional group to acidic conditions is the methyl ester. The methyl group has a minor electronic effect on the stability of the ester.
Q3: What are the potential degradation products of this compound in acid?
The main degradation product is 6-bromo-5-methylpyrazine-2-carboxylic acid, formed through hydrolysis. Under more forceful conditions (e.g., strong acid, high heat), further degradation to 2-bromo-3-methylpyrazine could occur via decarboxylation.[3]
Q4: What are the recommended storage and handling conditions to maintain the stability of this compound?
To minimize degradation, this compound should be stored in a cool, dry place, away from strong acids and bases. For reactions where the ester form is required, it is crucial to avoid acidic or basic conditions unless the reaction specifically calls for them.[3]
Q5: Which analytical techniques are best suited for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for monitoring the stability of this compound and quantifying the formation of its carboxylic acid derivative.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization of the carboxylic acid to a more volatile ester.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation of the starting material and any degradation products.
Troubleshooting Guide
Issue 1: Unexpectedly low yield of the desired product in a reaction involving this compound under acidic conditions.
Possible Cause: The starting material may be degrading due to the acidic environment.
Troubleshooting Steps:
-
Analyze the reaction mixture: Use HPLC or LC-MS to check for the presence of 6-bromo-5-methylpyrazine-2-carboxylic acid.
-
Modify reaction conditions:
-
If possible, use a milder acid or a lower concentration of the acid.
-
Reduce the reaction temperature. Pyrazine carboxylic acids can be unstable at elevated temperatures.[7]
-
Minimize the reaction time.
-
-
Protect the ester group: If the ester is not the reactive site, consider if the reaction can be performed under neutral or basic conditions.
Issue 2: Formation of an unknown byproduct observed by TLC or HPLC.
Possible Cause: This could be the hydrolyzed carboxylic acid or, in more extreme cases, a decarboxylated product.
Troubleshooting Steps:
-
Characterize the byproduct: Isolate the byproduct and analyze it using techniques like NMR and Mass Spectrometry to confirm its structure.
-
Compare with a standard: If available, run a standard of 6-bromo-5-methylpyrazine-2-carboxylic acid on the same TLC plate or HPLC system to see if the retention time/factor matches.
-
Review reaction conditions: High temperatures and strong acids are known to promote decarboxylation of pyrazine carboxylic acids.[3] Consider if these conditions can be moderated.
Issue 3: Difficulty in purifying the product due to the presence of the carboxylic acid impurity.
Possible Cause: The carboxylic acid impurity, being more polar, can complicate chromatographic purification.
Troubleshooting Steps:
-
Aqueous wash: During the workup, a mild basic wash (e.g., with a saturated sodium bicarbonate solution) can help remove the acidic impurity by converting it to its more water-soluble salt. Be cautious, as a strong base could potentially hydrolyze the desired ester.
-
Chromatography optimization: Adjust the solvent system for column chromatography to achieve better separation between the ester and the more polar carboxylic acid.
-
Re-esterification: In some cases, it may be feasible to treat the crude product with a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane, with appropriate safety precautions) to convert the carboxylic acid impurity back to the desired methyl ester.
Experimental Protocols
Protocol 1: HPLC Method for Stability Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).
-
Sample Preparation: Dissolve a small amount of the reaction mixture in the mobile phase.
Protocol 2: Small-Scale Stability Test
-
Dissolve a known amount of this compound in a suitable solvent.
-
Add the acidic reagent to be tested at the desired concentration and temperature.
-
Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench the reaction in the aliquot (e.g., by neutralizing with a base).
-
Analyze the aliquots by HPLC to determine the percentage of the starting material remaining and the amount of degradation product formed.
Data Presentation
Table 1: Hypothetical Stability of this compound under Various Acidic Conditions at 50°C for 24 hours.
| Acid Condition | Concentration | % Starting Material Remaining | % 6-bromo-5-methylpyrazine-2-carboxylic acid |
| HCl | 1 M | 85% | 15% |
| H2SO4 | 1 M | 82% | 18% |
| Acetic Acid | 1 M | 98% | 2% |
| Trifluoroacetic Acid | 1 M | 75% | 25% |
Visualizations
Diagram 1: Hydrolysis of this compound
Caption: Acid-catalyzed hydrolysis pathway.
Diagram 2: Troubleshooting Workflow for Unexpected Byproducts
Sources
- 1. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Reactivity Challenges with Bromopyrazines in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for the common issue of low reactivity encountered when using bromopyrazine substrates in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to explain the causality behind these challenges and provide you with validated protocols to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my bromopyrazine cross-coupling reaction failing or showing low conversion?
This is the most common issue researchers face. The low reactivity of bromopyrazines is often not due to an inherently unreactive C-Br bond, but rather a combination of factors related to the electronic nature of the pyrazine ring itself.[1]
The primary culprit is often catalyst inhibition or deactivation . The pyrazine ring contains two nitrogen atoms whose lone pairs of electrons can coordinate strongly to the palladium catalyst center.[2][3] This coordination can sequester the active catalyst, forming inactive species and effectively halting or slowing the catalytic cycle.[1][4] This issue is particularly pervasive in medicinal chemistry where such nitrogen-containing heterocycles are common.[3]
Beyond catalyst inhibition, other key areas to investigate include:
-
Suboptimal Catalyst System: The choice of palladium precursor and, more importantly, the ancillary ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be effective.
-
Poor Reagent Quality: Cross-coupling reactions are highly sensitive to impurities. Moisture can lead to the degradation of boronic acids (protodeboronation) in Suzuki couplings, while oxygen can deactivate the active Pd(0) catalyst.[4]
-
Ineffective Reaction Conditions: Parameters such as temperature, choice of base, and solvent system play a synergistic role and must be carefully optimized. Insufficient heat can lead to no reaction, while excessive heat can cause catalyst decomposition or promote side reactions.[1]
Q2: I'm observing significant hydrodebromination (loss of bromine) of my starting material. What causes this and how can I prevent it?
Hydrodebromination, where the bromine atom is replaced by a hydrogen, is a frequent and frustrating side reaction.[5] It consumes your starting material and reduces the yield of the desired product.
Causality: This side reaction is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] These species can arise from several sources:
-
Reaction Temperature is Too High: Debromination often has a higher activation energy than the desired coupling reaction. Lowering the temperature can selectively disfavor this pathway.[1][5]
-
Presence of Hydride Sources: Trace amounts of water, alcohols, or even certain bases can react to form Pd-H species. Using rigorously anhydrous and degassed solvents is crucial.[5]
-
Choice of Base and Solvent: Strong bases in the presence of protic solvents are a common source of hydrides.[5]
Troubleshooting Strategy:
-
Optimize Temperature: Screen a range of lower temperatures (e.g., start at 80 °C instead of 110 °C). A more active catalyst system may allow for milder conditions.[1]
-
Ensure Anhydrous Conditions: Use oven-dried glassware and freshly distilled, anhydrous, and degassed solvents. Aprotic solvents like toluene, dioxane, or THF are generally preferred.[5]
-
Screen Bases: If using a strong base like NaOtBu, ensure conditions are strictly anhydrous. Consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃, which are less likely to generate hydride species.
-
Use High-Purity Reagents: Ensure all reagents, especially the bromopyrazine starting material, are free from impurities that could act as hydride donors.[5]
Diagram: The Competing Pathways of Cross-Coupling and Hydrodebromination
Caption: Catalytic cycle for cross-coupling and the competing hydrodebromination pathway.
Q3: How do I select the right catalyst and ligand for my bromopyrazine coupling?
This is the most critical decision for overcoming low reactivity. The goal is to use a ligand that both accelerates the desired catalytic cycle and prevents catalyst inhibition by the pyrazine nitrogen.
Expert Insight: For electron-deficient heteroaromatics like pyrazines, the best results are typically achieved with bulky, electron-rich phosphine ligands .[1]
-
Bulky Ligands: The steric hindrance of these ligands creates a protective pocket around the palladium atom, physically blocking the pyrazine nitrogens from coordinating and deactivating the catalyst.[1][2]
-
Electron-Rich Ligands: These ligands increase the electron density on the palladium center, which promotes the rate-determining oxidative addition step of the aryl bromide to the Pd(0) catalyst.[6]
Recommended Ligand Classes (The Buchwald Ligands):
-
Dialkylbiarylphosphines: Ligands like XPhos, SPhos, and RuPhos are often the first choice for challenging couplings involving heteroaryl halides.[5]
-
Ferrocenylphosphines: Ligands like tBuXPhos can also be highly effective.
| Ligand | Pre-catalyst Generation | Key Characteristics |
| XPhos | G2, G3, G4 | Very bulky and electron-rich; excellent general ligand for heteroaryl couplings.[5] |
| SPhos | G2, G3, G4 | Similar to XPhos, provides high catalytic activity and stability.[5] |
| RuPhos | G2, G3, G4 | Often effective for C-N couplings and other challenging transformations.[5] |
| Xantphos | N/A | A bidentate ligand sometimes used in Buchwald-Hartwig aminations.[7] |
Pro-Tip: Use modern palladium pre-catalysts (e.g., XPhos Pd G3). These are air-stable, well-defined complexes that reliably generate the active Pd(0) species in solution, leading to more reproducible results than using separate Pd sources (like Pd₂(dba)₃) and ligands.[2]
Diagram: Overcoming Catalyst Inhibition with Bulky Ligands
Caption: Bulky ligands shield the Pd center, preventing inhibitory coordination from pyrazine nitrogens.
Q4: My Suzuki-Miyaura reaction with a bromopyrazine is sluggish. How can I optimize the base and solvent?
For Suzuki-Miyaura couplings, the base is not just a spectator; it is essential for activating the boronic acid for the transmetalation step.[8]
Troubleshooting Strategy:
-
Base Selection: A common starting point is an inorganic base like K₂CO₃ or Cs₂CO₃.[2] However, for challenging substrates, a stronger base like K₃PO₄ is often more effective. It has good solubility in common solvent mixtures and sufficient basicity to promote the reaction without causing excessive side reactions.
-
Solvent System: The solvent must dissolve all components of the reaction. Mixtures of an aprotic organic solvent with water are common.
-
Dioxane/Water or Toluene/Water: These are excellent starting points. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[2]
-
Anhydrous Solvents (e.g., Toluene, DMF): If your substrate or boronic acid is water-sensitive, you may need to use anhydrous conditions with a soluble organic base, though this is less common for Suzuki couplings.[2]
-
-
Boronic Acid Stability: Boronic acids can degrade, especially in solution, via a process called protodeboronation. Consider using more stable boronic esters, such as pinacol esters (Bpin), which are less prone to this side reaction.[2]
| Parameter | Recommendation 1 (Standard) | Recommendation 2 (For difficult cases) | Rationale |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | K₃PO₄ is a stronger base and often more effective for heteroaryl couplings. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (4:1) | Both are effective; choice can depend on substrate solubility and reaction temperature. |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher temperatures may be needed, but watch for debromination.[1] |
Q5: What are the key considerations for Buchwald-Hartwig amination with bromopyrazines?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but requires careful selection of the base and catalyst system.[9][10]
Key Considerations:
-
Base: This reaction typically requires a strong, non-nucleophilic base to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[2] Weaker bases like K₃PO₄ or Cs₂CO₃ can be screened for substrates with base-sensitive functional groups.[2]
-
Ligand: As with other couplings, bulky, electron-rich ligands are essential. XPhos and RuPhos are excellent starting points for C-N couplings.
-
Amine Nucleophile: The reactivity can vary greatly depending on the amine. Primary aliphatic amines are generally more reactive than secondary amines or anilines. Highly hindered amines may require more forcing conditions or specialized ligands.[11] Ammonia itself is a very challenging coupling partner due to its tight binding with palladium.[9]
Experimental Protocols
The following are generalized starting protocols. Optimization for your specific substrates is essential. Always conduct reactions under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.[2]
Protocol 1: General Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromopyrazine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), K₃PO₄ (2.0-3.0 equiv.), and the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).[1][5]
-
Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1, to make a 0.1-0.2 M solution) via syringe.[12]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[12]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[1]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a pre-catalyst, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).[2]
-
Atmosphere: Seal the tube and purge with an inert gas.
-
Reagent Addition: Add the bromopyrazine (1.0 equiv.) and the degassed solvent (e.g., toluene or THF). Finally, add the amine coupling partner (1.1-1.2 equiv.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[4] Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product as needed, typically by column chromatography.
Protocol 3: General Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%) and copper(I) iodide (CuI, 4-5 mol%).[1]
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., Et₃N or DIPA, 2.0-3.0 equiv.). Stir for 15 minutes.[1]
-
Reactant Addition: Add the bromopyrazine (1.0 equiv.) and the terminal alkyne (1.1-1.2 equiv.) to the mixture.[1]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C). Exceeding this range can sometimes lead to alkyne homocoupling.[1]
-
Monitoring & Workup: Monitor by TLC or LC-MS. Upon completion, cool the mixture, filter off any solids, and concentrate the filtrate. Purify by column chromatography.[1]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding bromopyrazine cross-coupling reactions.
References
- Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. Benchchem.
- Technical Support Center: Optimizing Reactions with 2-Bromopyrazine. Benchchem.
- A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions. Benchchem.
- Managing reaction temperature for selective 2-Bromopyrazine coupling. Benchchem.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. Benchchem.
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Royal Society of Chemistry. Available at: [Link]
- A Comparative Guide to the Reactivity of 2-Bromopyrazine and 2-Iodopyrazine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Center for Biotechnology Information. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Center for Biotechnology Information. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Homocoupling in Reactions with Pyrazineboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the minimization of homocoupling side reactions when using pyrazineboronic acids in cross-coupling methodologies.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental concepts behind the homocoupling of pyrazineboronic acids.
Q1: What is homocoupling in the context of pyrazineboronic acid cross-coupling reactions?
In a typical Suzuki-Miyaura cross-coupling reaction, the goal is to form a C-C bond between an organic halide (Ar¹-X) and an organoboronic acid (Ar²-B(OH)₂). Homocoupling is a common and undesired side reaction where two molecules of the boronic acid react with each other to form a symmetrical biaryl (Ar²-Ar²). When working with pyrazineboronic acid, this results in the formation of a bipyrazine byproduct, which reduces the yield of the desired product and complicates purification.
Q2: Why are pyrazineboronic acids particularly prone to homocoupling?
Pyrazineboronic acids are challenging substrates for several reasons rooted in their electronic nature:
-
Electron Deficiency : The pyrazine ring is highly electron-deficient due to the presence of two nitrogen atoms. This property can slow down the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle.[1]
-
Protodeboronation : Electron-deficient heteroaryl boron derivatives are susceptible to protodeboronation, a reaction where the C-B bond is cleaved by a proton source (like water or alcohol) to give unsubstituted pyrazine.[1][2][3] This decomposition pathway consumes the starting material and can interfere with the catalytic cycle.[1]
-
Oxidative Homocoupling : The homocoupling of boronic acids is significantly promoted by the presence of molecular oxygen (O₂) and Pd(II) species.[4][5][6] Oxygen can react with the active Pd(0) catalyst to form palladium peroxo complexes, which are known to facilitate the homocoupling mechanism.[7] If the desired cross-coupling is slow, this alternative oxidative pathway can become dominant.
Q3: What are the consequences of significant homocoupling?
-
Reduced Yield : The primary consequence is a lower yield of the intended cross-coupled product as the pyrazineboronic acid is consumed in the side reaction.
-
Purification Challenges : The bipyrazine byproduct often has similar polarity and solubility to the desired product, making separation by column chromatography or crystallization difficult and time-consuming.
-
Inconsistent Results : The extent of homocoupling can be highly sensitive to trace amounts of oxygen or moisture, leading to poor reproducibility between experiments.
Part 2: Troubleshooting Guide - Proactive & Reactive Solutions
This guide is structured by common experimental problems. For each issue, we diagnose the potential causes and provide actionable, step-by-step solutions.
Problem 1: My reaction shows significant formation of the bipyrazine byproduct.
This is the most common issue. The root cause is that the rate of homocoupling is competitive with or faster than the rate of cross-coupling. The following solutions are ordered from the easiest to implement to the most resource-intensive.
Diagnosis : Homocoupling of boronic acids can occur via a stoichiometric reaction with Pd(II), and the presence of oxygen can regenerate Pd(II) from the active Pd(0) catalyst, fueling this unwanted pathway.[5][6][7] Even small, seemingly insignificant amounts of dissolved oxygen can have a major impact.[5][8]
Solution 1: Implement Rigorous Degassing Standard sparging with an inert gas is often insufficient. For sensitive substrates like pyrazineboronic acids, the Freeze-Pump-Thaw (FPT) method is the most effective way to remove dissolved oxygen from your solvent.[9][10][11]
Protocol: Freeze-Pump-Thaw Degassing
-
Preparation : Place your solvent in a Schlenk flask, ensuring it is no more than half full to prevent shattering.[12][13] Attach the flask to a Schlenk line.
-
Freeze : Close the stopcock to the inert gas line and carefully immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.[10][12]
-
Pump : Once frozen, open the flask's stopcock to the vacuum manifold. Evacuate the headspace for 3-5 minutes. You are removing the atmosphere above the frozen solid.[9][10]
-
Thaw : Close the stopcock to the vacuum line, sealing the flask. Remove the liquid nitrogen bath and allow the solvent to thaw completely. As it thaws, dissolved gases will bubble out into the vacuum headspace.[9][12]
-
Repeat : Repeat the freeze-pump-thaw cycle a minimum of three times to ensure thorough degassing.[10][13]
-
Backfill : After the final thaw, carefully backfill the flask with a high-purity inert gas (Argon is preferred over Nitrogen). The solvent is now ready for use.
Diagnosis : The ligand on the palladium catalyst dictates the steric and electronic environment around the metal center. For electron-deficient substrates, bulky and electron-rich phosphine ligands are often required to promote the desired reductive elimination step over side reactions.[14][15][16]
Solution 2: Screen Buchwald-Type Biarylphosphine Ligands If degassing alone is not sufficient, screening a set of modern, highly active ligands is the next logical step. Ligands like SPhos and RuPhos are specifically designed to accelerate cross-coupling of challenging substrates.[17][18][19][20]
Table 1: Recommended Ligands for Pyrazineboronic Acid Coupling
| Ligand Name | Structure | Key Characteristics |
|---|---|---|
| SPhos | Dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine | Highly active for heteroaryl couplings; known to suppress homocoupling.[21] |
| RuPhos | Dicyclohexyl(2',6'-diisopropoxybiphenyl-2-yl)phosphine | Excellent for electron-deficient and sterically hindered substrates.[18][19] |
| XPhos | Dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine | Very bulky, general-purpose ligand for difficult couplings.[20][22] |
| P(t-Bu)₃ | Tri-tert-butylphosphine | A simpler, yet highly effective electron-rich and bulky ligand. |
Protocol: Small-Scale Ligand Screening
-
Set up 4-5 small-scale reactions (e.g., 0.1 mmol scale) in parallel, each with a different ligand from Table 1.
-
Maintain a consistent Pd:Ligand ratio (typically 1:2 or 1:1.5).
-
Use identical, rigorously degassed solvent, base, and temperature for all reactions.
-
After a set time (e.g., 4 hours), take an aliquot from each reaction and analyze by LC-MS or ¹H NMR to determine the ratio of desired product to the bipyrazine byproduct.
-
Select the ligand that provides the highest ratio of product to byproduct for scale-up.
Diagnosis : The choice of base and solvent significantly impacts the reaction. A base that is too strong can accelerate protodeboronation, especially in protic solvents.[2] The reaction pH is a critical factor in determining the mechanism and rate of boronic acid decomposition.[2][3] Weaker inorganic bases are often preferred.
Solution 3: Optimize Base and Solvent System A move away from strong bases like NaOH or NaOt-Bu towards milder carbonate or phosphate bases is often beneficial. Anhydrous conditions with a carefully chosen solvent can also be critical.
Table 2: Recommended Base/Solvent Combinations
| Base | Recommended Solvents | Comments |
|---|---|---|
| K₃PO₄ (Potassium Phosphate) | Toluene, Dioxane, 2-MeTHF | A widely used, effective base for challenging Suzuki couplings. Often used with a small amount of water, but for pyrazines, an anhydrous system may be better. |
| K₂CO₃ (Potassium Carbonate) | Dioxane/H₂O, Toluene/H₂O | A standard, milder base. The water content should be carefully controlled. |
| Cs₂CO₃ (Cesium Carbonate) | THF, Toluene | More soluble than other carbonates, can be effective in less polar solvents.[18] |
| KF (Potassium Fluoride) | THF, Dioxane | Used under anhydrous conditions; activates the boronic acid without requiring a strong Brønsted base.[23] |
Problem 2: My reaction is clean but very sluggish, leading to incomplete conversion.
Diagnosis : This often occurs when conditions have been made very mild to prevent homocoupling (e.g., low temperature). The challenge is to find a window where the desired reaction proceeds at a reasonable rate while the undesired side reactions remain suppressed.
Solution 4: Re-evaluate the Catalyst System and Temperature
-
Catalyst Precursor : Switch from Pd(OAc)₂ or PdCl₂(PPh₃)₂ to a more active precursor like Pd₂(dba)₃ . This Pd(0) source often requires no induction period.
-
Temperature Profile : Instead of running the reaction at a single, low temperature, try a temperature ramp. Start the reaction at room temperature for 1-2 hours to allow the catalytic cycle to initiate cleanly, then slowly heat to 60-80 °C to drive the reaction to completion.
-
Use a Pre-formed Catalyst : Consider using a pre-formed palladium catalyst (e.g., SPhos-Pd-G3). These complexes are often more stable and active at lower temperatures than catalysts generated in situ.
Part 3: Analytical Methods for Quantifying Homocoupling
Accurate quantification of the desired product versus the homocoupling byproduct is essential for effective troubleshooting and optimization.
-
High-Performance Liquid Chromatography (HPLC) : Develop a reverse-phase HPLC method. The bipyrazine byproduct is typically less polar than the desired cross-coupled product and will have a different retention time. Area-under-the-curve percentages can provide a reliable ratio of the two compounds.
-
Quantitative NMR (qNMR) : ¹H NMR spectroscopy can be used for quantification. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to a crude sample of the reaction mixture. By comparing the integration of a unique proton signal from the desired product, the byproduct, and the internal standard, you can accurately determine their respective concentrations and the reaction yield.[24]
References
-
Freeze-Pump-Thaw - The Schlenk Line Survival Guide. University of Glasgow. [Link]
-
How To: Degas Solvents. Department of Chemistry: University of Rochester. [Link]
-
Freeze-Pump-Thaw Degassing of Liquids. University of Washington, Department of Chemistry. [Link]
-
Freeze-Pump-Thaw Liquid Degassing Guide. Scribd. [Link]
-
ExperimentDegas Documentation. Emerald Cloud Lab. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
Darzi, E. R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
-
Anderson, K. W., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
Leconte, N., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. The Journal of Organic Chemistry. [Link]
-
Gensch, T., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Ramirez-Morales, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Darzi, E. R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
-
Vokits, B. P., et al. (2018). Mechanistic studies on the palladium catalyzed C-N bond-forming reaction. DSpace@MIT. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Lundgren, R. J., et al. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemistry–A European Journal. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. [Link]
-
Gensch, T., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]
-
Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Labnetwork. [Link]
-
Davis, M. M. (1955). Acid-Base Reactions in Benzene and Other Organic Solvents. Journal of Research of the National Bureau of Standards. [Link]
-
Péter, Á., et al. (2022). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society. [Link]
-
Evaluation of analytical greenness metric for an eco-friendly method developed through the integration of green chemistry and quality-by-design for the simultaneous determination of Nebivolol hydrochloride, Telmisartan, Valsartan, and Amlodipine besylate. Scientific Reports. [Link]
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. How To [chem.rochester.edu]
- 11. emeraldcloudlab.com [emeraldcloudlab.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. scribd.com [scribd.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 23. Suzuki Coupling [organic-chemistry.org]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: C-C Bond Formation on Pyrazine Rings
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for C-C bond formation on pyrazine rings. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of functionalizing this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific reasoning to empower your experimental design and execution.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection and reaction conditions for C-C bond formation on pyrazines.
Q1: Why is C-C bond formation on pyrazine rings often challenging?
A1: The primary challenge stems from the electron-deficient nature of the pyrazine ring. The two nitrogen atoms withdraw electron density, which can lead to several issues:
-
Poor Reactivity in Oxidative Addition: In traditional cross-coupling reactions like the Suzuki or Stille coupling, the oxidative addition of a palladium(0) catalyst to a halopyrazine can be sluggish.[1][2]
-
Catalyst Inhibition: The nitrogen lone pairs on the pyrazine ring can coordinate to the metal center of the catalyst, leading to catalyst poisoning or inhibition.[3]
-
Side Reactions: The electron-deficient ring is susceptible to nucleophilic attack, which can lead to undesired side reactions.
Q2: Palladium catalysts are commonly used. What are the key considerations when selecting a palladium catalyst and ligands for pyrazine coupling?
A2: While palladium is the workhorse for these reactions, the choice of catalyst and ligand is critical for success.
-
Catalyst Precursor: Using a stable and air-insensitive palladium pre-catalyst, such as those from the Buchwald or PEPPSI families, can ensure the efficient generation of the active Pd(0) species in situ, leading to more reproducible results.[1]
-
Ligand Selection: For electron-deficient substrates like pyrazines, sterically bulky and electron-rich phosphine ligands are often preferred. These ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle. Examples include XPhos, SPhos, and DavePhos. For Heck reactions on N-heteroaryl halides, a sterically bulky P,P=O ligand has been shown to be effective by facilitating coordinative unsaturation.[3][4]
Q3: What are the most promising alternative catalysts to palladium for C-C bond formation on pyrazines?
A3: Several alternative catalytic systems are gaining traction to overcome the limitations of palladium.
-
Nickel Catalysts: Nickel is a more cost-effective alternative to palladium and has shown excellent reactivity in Negishi cross-coupling reactions of pyrazine triflates.[5][6] Nickel catalysts can be particularly effective for coupling with secondary alkylzinc halides without isomerization.[5]
-
Copper Catalysts: Copper catalysis is an environmentally benign and economical option. It has been successfully employed for the aerobic oxidative C-H/N-H coupling between ketones and diamines to synthesize pyrazines.[7][8][9][10]
-
Photoredox Catalysis: This approach utilizes visible light to initiate radical-mediated C-H functionalization, offering a mild and often complementary strategy to traditional cross-coupling. Dicyanopyrazine (DPZ) itself can act as a potent organophotocatalyst.[11][12][13]
-
Metal-Free Systems: For certain applications, metal-free C-H arylation of pyrazines can be achieved using arylhydrazines in the presence of a base, proceeding through a homolytic aromatic substitution mechanism.[14][15][16]
Section 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving common problems encountered during C-C bond formation on pyrazine rings.
Low or No Conversion
Problem: The reaction shows minimal or no formation of the desired product.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst | Verify Catalyst Activity: Palladium catalysts, especially Pd(PPh₃)₄, can degrade with improper storage. Use a fresh batch or consider a more stable pre-catalyst.[17] For Pd(II) pre-catalysts, ensure the reaction conditions facilitate reduction to the active Pd(0) species. |
| Inadequate Base | Optimize Base Selection: The base is crucial for the transmetalation step in Suzuki reactions. For pyrazines, a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often a good starting point. The base must be finely powdered and anhydrous.[1] |
| Poor Reagent Purity | Ensure Purity of Starting Materials: Impurities in the halopyrazine, organometallic reagent, or solvent can inhibit the catalyst. Use freshly purified reagents and anhydrous, degassed solvents.[17] |
| Suboptimal Ligand | Screen Different Ligands: If using a standard ligand like PPh₃ yields poor results, switch to more electron-rich and sterically hindered ligands (e.g., Buchwald ligands) that are better suited for electron-deficient substrates.[17] |
| Low Reaction Temperature | Increase Temperature: Some coupling reactions with electron-deficient pyrazines require higher temperatures to proceed at a reasonable rate. Use a high-boiling solvent like toluene, dioxane, or DMF and consider microwave irradiation to accelerate the reaction.[5] |
Formation of Side Products
Problem: Significant formation of undesired byproducts is observed.
| Side Product | Plausible Cause & Minimization Strategy |
| Homocoupling | Cause: This is a common side reaction in Stille and Sonogashira couplings.[5][17][18] In Stille reactions, it arises from the reaction of two organostannane molecules with the catalyst. In Sonogashira reactions, it's due to the oxidative coupling of the terminal alkyne. Minimization: - Stille: Use a slight excess (1.1-1.2 eq.) of the organostannane.[17] Add the catalyst to the mixture of the halide and stannane, not pre-incubating it with the stannane. - Sonogashira: Run the reaction under an inert atmosphere, as oxygen promotes homocoupling. The use of a hydrogen/inert gas mixture can also suppress this side reaction.[18] |
| Dehalogenation | Cause: The halopyrazine is reduced, removing the halogen atom without coupling. This can be promoted by certain bases and impurities. Minimization: - Optimize Base: Use a weaker, non-nucleophilic base. - Purify Reagents: Ensure starting materials and solvents are free of water and other reducing agents. |
| Protodeborylation (Suzuki) | Cause: The boronic acid is protonated and cleaved before it can transmetalate to the palladium center. This is a common issue with electron-deficient heteroaryl boronic acids.[19][20] Minimization: - Anhydrous Conditions: Use thoroughly dried solvents and reagents. - Base Choice: A weaker base like KF may reduce the rate of protodeboronation.[20] |
Section 3: Experimental Protocols & Workflows
General Protocol for a Suzuki-Miyaura Coupling on a Chloropyrazine
This protocol provides a starting point for the palladium-catalyzed Suzuki-Miyaura coupling of a chloropyrazine with an arylboronic acid.
Materials:
-
Chloropyrazine derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₂CO₃ (2.0 eq, finely powdered and dried)
-
1,4-Dioxane/water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the chloropyrazine derivative, arylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Troubleshooting a Failed Suzuki Coupling
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Nickel-Catalyzed Negishi Coupling of a Pyrazine Triflate
This protocol is adapted from literature for the nickel-catalyzed cross-coupling of a pyrazine triflate with an organozinc reagent.[5]
Materials:
-
Pyrazine triflate (1.0 eq)
-
Organozinc halide (1.5 eq, prepared in situ or from a commercial source)
-
NiCl₂(dppp) (5 mol%)
-
Anhydrous THF
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the pyrazine triflate in anhydrous THF.
-
Add the NiCl₂(dppp) catalyst.
-
Cool the mixture to 0 °C and add the organozinc halide solution dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle for Nickel-Catalyzed Negishi Coupling
Caption: Simplified catalytic cycle for Negishi coupling.
Section 4: Concluding Remarks
The functionalization of pyrazine rings via C-C bond formation is a critical endeavor in medicinal chemistry and materials science. While challenges exist due to the inherent electronic properties of the pyrazine core, a systematic and informed approach to catalyst selection, ligand optimization, and reaction conditions can lead to successful outcomes. The exploration of alternative catalytic systems, including nickel, copper, and photoredox catalysis, continues to broaden the synthetic chemist's toolkit, enabling the synthesis of novel and complex pyrazine-containing molecules. This guide serves as a foundational resource to aid in your experimental design and troubleshooting efforts.
References
-
Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(16), 2589-2611. [Link]
- Twilton, J., Le, C., & MacMillan, D. W. (2017). The merger of photoredox catalysis and organocatalysis. Nature Reviews Chemistry, 1(7), 0052.
-
Klosterhalfen, N., et al. (2025). Pyrazine‐Functionalized Ru(II)‐Complexes as Visible‐Light Activated Photobases. Chemistry - A European Journal, 31(36). [Link]
- BenchChem. (2025).
-
Wu, K., et al. (2015). Copper-catalyzed aerobic oxidative coupling: From ketone and diamine to pyrazine. Science Advances, 1(11), e1500632. [Link]
-
Gálik, M., & König, B. (2020). Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis. The Chemical Record, 20(10), 1104-1117. [Link]
-
Singh, A., & Kumar, S. (2021). Recent Advances of Dicyanopyrazine (DPZ) in Photoredox Catalysis. Molecules, 26(16), 4949. [Link]
-
Wang, Y., et al. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Angewandte Chemie International Edition, 61(38), e202209087. [Link]
-
Besset, T., & Kotti, S. R. S. S. (2016). Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. Molecules, 21(11), 1500. [Link]
- Wang, D. Z., & Widenhoefer, R. A. (2004). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 23(12), 2905–2913. This provides general mechanistic insight into Heck reactions.
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Reactions with 2,5-Diiodopyrazine. BenchChem.
- Taniguchi, T., et al. (2016). Metal-free C–H arylation of aminoheterocycles with arylhydrazines. Organic & Biomolecular Chemistry, 14(3), 853-856.
- Douglas, J. J., & MacMillan, D. W. (2014). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society, 136(1), 88–91.
- Gandeepan, P., & Cheng, C. H. (2015). Copper‐Catalyzed C C Bond Formation via C H Functionalization of N‐Heterocycles. Chemistry–An Asian Journal, 10(1), 26-42.
- Request PDF. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine.
- Yadav, J. S., et al. (2014). Metal-free C–H arylation of imidazoheterocycles with aryl hydrazines. Organic & Biomolecular Chemistry, 12(45), 9049-9053.
- ResearchGate. (2013). (PDF)
- Viciosa, M. T., & Dupont, J. (2013). The Heck Reaction in Ionic Liquids: Progress and Challenges.
- Monnier, F., & Taillefer, M. (2009). Selected Copper-Based Reactions for C-N, C-O, C-S, and C-C Bond Formation.
- Hansen, A. L., & Skrydstrup, T. (2005). Regioselective Heck Couplings of α,β-Unsaturated Tosylates and Mesylates with Electron-Rich Olefins. Organic Letters, 7(25), 5585–5587.
- Wang, D., et al. (2023). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. Journal of the Iranian Chemical Society, 20(11), 2847–2874.
- Liu, C., & Szostak, M. (2017). Transition-Metal-Free Coupling Reactions. Chemical Reviews, 117(17), 11419–11492.
- Alonso, F., et al. (2011). Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles. Catalysis Science & Technology, 1(5), 773-780.
- Organ, M. G., et al. (2011). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 13(10), 2552–2555.
- Stille reaction - Wikipedia. (n.d.).
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
- ChemOrgChem. (2025, February 17).
- ResearchGate. (2025, August 7). (PDF)
- Beilstein-Institut. (n.d.). 2 - BJOC - Search Results.
- Goswami, M., & Vicić, D. A. (2018). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Inorganics, 6(1), 18.
- Chemistry Talks. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube.
- Synthesis Workshop. (2022, February 25). Synthesis Workshop: Nickel-catalyzed Domino Reactions with Kirsten Hewitt (Episode 84) [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Publishing.
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Selected Copper-Based Reactions for C-N, C-O, C-S, and C-C Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metal-free C–H arylation of imidazoheterocycles with aryl hydrazines [ouci.dntb.gov.ua]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. depts.washington.edu [depts.washington.edu]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Pyrazine Carboxylate Esters
Welcome to the comprehensive technical support guide for the recrystallization of pyrazine carboxylate esters. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their purification processes for this important class of compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and achieve high-purity crystalline products with confidence.
Introduction: The Nuances of Crystallizing Pyrazine Carboxylate Esters
Pyrazine carboxylate esters are a pivotal class of heterocyclic compounds, frequently serving as key intermediates in the synthesis of pharmaceuticals and agrochemicals. Their purification via recrystallization is a critical step to ensure the desired purity and solid-state properties. However, the unique electronic nature of the pyrazine ring and the influence of the ester functionality can present specific challenges. This guide provides a structured approach to overcoming these hurdles, grounded in scientific principles and practical experience.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses the most frequently encountered problems during the recrystallization of pyrazine carboxylate esters in a question-and-answer format.
Q1: My pyrazine carboxylate ester is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute, or when the cooling rate is too rapid for orderly crystal lattice formation. Structurally related impurities can also contribute to this issue.[1][2]
Probable Causes & Solutions:
-
Cooling Rate is Too Fast: Rapid cooling doesn't allow sufficient time for molecules to orient themselves into a crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask with paper towels can also help moderate the cooling rate.[1]
-
-
Excessive Supersaturation: If the solvent is too non-polar for the ester, or if too much anti-solvent is added in a two-solvent system, the ester may crash out of solution as an oil.
-
Presence of Impurities: Impurities can disrupt the crystallization process and lower the melting point of the mixture.
-
Solution: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, to remove baseline impurities.
-
Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
A2: The failure of crystals to form is most commonly due to either using too much solvent or the solution being in a stable, supersaturated state that requires intervention to initiate nucleation.[2]
Probable Causes & Solutions:
-
Excess Solvent: This is the most frequent reason for crystallization failure.[2] The concentration of the ester is too low to reach supersaturation upon cooling.
-
Lack of Nucleation Sites: Crystal growth requires a starting point, or a "nucleus."
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[3] The microscopic imperfections on the glass can serve as nucleation sites.
-
Solution 2: Seeding: If you have a small amount of the pure, solid pyrazine carboxylate ester, add a tiny crystal to the cooled solution. This "seed crystal" will provide a template for further crystal growth.[3]
-
Q3: My recrystallization resulted in a very low yield. How can I improve it?
A3: A poor yield suggests that a significant amount of your product remains dissolved in the mother liquor.[1] This can be due to several factors related to solvent choice and experimental technique.
Probable Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound has significant solubility in the cold solvent, you will lose a substantial portion of your product.
-
Solution: Re-evaluate your solvent system. Test the solubility of your ester in a range of solvents to find one with a steep solubility curve. A two-solvent system (one in which the ester is soluble and one in which it is insoluble) can often provide better results.
-
-
Using an Excessive Amount of Solvent: Even with a good solvent, using too much will result in a low yield.
-
Solution: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. This will ensure you create a saturated solution.[4]
-
-
Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, your product may crystallize on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and flask for the filtration. Add a small excess of hot solvent before filtering to prevent premature crystallization. This excess can be boiled off before cooling.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing pyrazine carboxylate esters?
A1: The principle of "like dissolves like" is a good starting point.[5][6] Given that pyrazine carboxylate esters have both polar (ester, pyrazine nitrogens) and non-polar (aromatic ring) character, a range of solvents can be effective.
-
Good Single Solvents to Try:
-
Common Two-Solvent Systems:
Solvent Selection Summary Table
| Solvent/System | Polarity | Comments |
| Methanol/Ethanol | Polar | Good general-purpose solvents for many pyrazine derivatives.[7][8][9] |
| Ethyl Acetate | Intermediate | Often effective for esters due to similar functionality.[6][10] |
| Acetone | Polar Aprotic | Can be a powerful solvent; may need an anti-solvent for good recovery. |
| Hexane/Heptane | Non-polar | Typically used as an anti-solvent in a two-solvent system.[6] |
| Toluene | Non-polar | Can be useful for aromatic compounds, but may lead to oiling out if not used carefully. |
| Water | Very Polar | Generally not a good solvent for esters unless they are highly functionalized with polar groups.[6] |
Q2: How do I perform a two-solvent recrystallization for my pyrazine carboxylate ester?
A2: A two-solvent recrystallization is ideal when no single solvent has the desired solubility profile.
Step-by-Step Protocol for Two-Solvent Recrystallization:
-
Choose Your Solvents: Select a "soluble" solvent in which your ester is readily soluble and a miscible "anti-solvent" in which it is poorly soluble. A common pair is ethyl acetate (soluble) and hexane (anti-solvent).[6][11]
-
Dissolution: Place the crude ester in an Erlenmeyer flask. Heat the "soluble" solvent and add the minimum amount of the hot solvent to just dissolve your compound.
-
Addition of Anti-Solvent: Heat the "anti-solvent." Slowly add the hot anti-solvent to the solution of your compound until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Clarification: Add a few more drops of the hot "soluble" solvent until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.[4]
Q3: How can I assess the purity of my recrystallized pyrazine carboxylate ester?
A3: Purity assessment is crucial to confirm the success of the recrystallization.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should show a single spot.
-
Spectroscopic Methods:
Part 3: Visualization of Key Processes
Experimental Workflow for Single-Solvent Recrystallization
A generalized workflow for a standard single-solvent recrystallization process.
Troubleshooting Logic Diagram
A decision-making diagram for common recrystallization problems.
References
- Solubility of Pyrazine-2-carboxylic Acid. (n.d.). Vertex AI Search.
- Technical Support Center: Synthesis of Pyrazine Deriv
- Derivatives of pyrazine carboxylic acid and processes for their production. (1939). Google Patents. U.S.
- Crystallization method for organic acid or organic acid ester. (1993). Google Patents.
- Pyrazine-2-carboxylic acid ester and method for producing the same. (2001). Google Patents.
- Inducing Recrystalliz
- Guide for crystalliz
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Derivatives of pyrazine carboxylic acid and processes for their production. (1939). Google Patents. U.S.
- Su, F., Su, Z., Zhao, Q., Zhao, Z., Wu, Z., & Mingqin, M. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. RSC Advances, 12(45), 29473-29481.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Troubleshooting. (2022). Chemistry LibreTexts.
- Solubility of Pyrazine. (n.d.). Vertex AI Search.
- Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. (2010). IUCr Journals.
- Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
- What solvent should I use to recrystallize pyrazoline? (2017).
- Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Yang, R., et al. (2020). Synthesis and crystallization purification of phytosterol esters for food industry application. Food Science & Nutrition, 8(3), 1596-1605.
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit.
- A novel series of pyrazine-2-carboxylic acid derivatives of piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Go-to recrystalliz
- Process for preparing 5-methyl pyrazine-2-carboxylic acid. (2002). Google Patents.
- Crystalliz
- Pharmaceutical Co-Crystals of Pyrazinecarboxamide (PZA) with Various Carboxylic Acids: Crystallography, Hirshfeld Surfaces, and Dissolution Study. (2013).
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2020). MDPI.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2022). MDPI.
- Recurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of some pyrazinecarboxylic acids. (2002). PubMed.
- Use of a Polymer Additive To Enhance Impurity Rejection in the Crystallization of a Pharmaceutical Compound. (2019).
- Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020).
- The influence of impurities and solvents on crystallization. (2015).
- 2,3-pyrazinedicarboxylic acid. (n.d.). Organic Syntheses Procedure.
- The Influence of Additives and Impurities on Crystallization. (2018).
- Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Containing Isostructural Complexes. (2015).
- Methyl pyrazine-2-carboxylate. (2009).
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2021). MDPI.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Methyl 6-bromo-5-methylpyrazine-2-carboxylate by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of single-crystal X-ray crystallography as the definitive method for the structural confirmation of methyl 6-bromo-5-methylpyrazine-2-carboxylate, a key heterocyclic building block. We will explore the experimental workflow of X-ray crystallography, from crystal growth to structure refinement, and compare its outputs with complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal "gold standard" for determining the precise atomic arrangement within a crystalline solid.[1][2] This powerful technique provides high-resolution, three-dimensional structural data, including bond lengths, bond angles, and absolute stereochemistry, which are crucial for understanding a molecule's reactivity, physical properties, and biological activity.
The journey from a synthesized compound to a refined crystal structure involves several critical stages, each demanding meticulous execution.
Experimental Workflow: X-ray Crystallography
Caption: Workflow for X-ray Crystallography.
Step-by-Step Protocol for Crystallization and Data Collection
1. Synthesis and Purification: The journey begins with the synthesis of this compound. While the exact synthetic route can vary, a common approach involves the esterification of the corresponding carboxylic acid. Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is essential to remove impurities that can hinder crystal growth.[3]
2. Crystallization: Obtaining a single, well-ordered crystal is often the most challenging step.[4][5] The choice of solvent and crystallization technique is critical and often determined empirically.[6]
-
Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.[3] For this compound, a solvent system such as ethanol/water or ethyl acetate/hexane may be effective.
-
Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is allowed to evaporate slowly in a loosely covered vial.[6][7] This method is straightforward and often successful.
-
Slow Cooling: A saturated solution at an elevated temperature is allowed to cool slowly to room temperature, and then further in a refrigerator or freezer.[8][9]
-
Vapor Diffusion: A solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is insoluble.[9] The slow diffusion of the anti-solvent into the solution induces crystallization.
-
3. Crystal Mounting and Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is carefully mounted on a goniometer head.[4][5] The crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam.[10] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4][11]
4. Data Processing and Structure Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.[11] The "phase problem," a fundamental challenge in crystallography, is then solved using computational methods to generate an initial electron density map.[4] This map is used to build an initial atomic model, which is then refined against the experimental data using least-squares methods to achieve the best possible fit.[12][13][14] The quality of the final structure is assessed using metrics such as the R-factor.[13]
Complementary and Corroborative Techniques
While X-ray crystallography provides unparalleled detail in the solid state, other spectroscopic techniques offer valuable information about the molecule's structure and connectivity, particularly in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule in solution.[1][15] For this compound, ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For the target molecule, we would expect to see distinct signals for the methyl protons, the pyrazine ring proton, and the methyl ester protons. The chemical shifts and coupling patterns help to confirm the substitution pattern on the pyrazine ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. This helps to confirm the carbon skeleton and the presence of functional groups like the carbonyl of the ester.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound.[1] For a halogenated compound like this compound, the isotopic pattern of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[16][17][18] This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity, confirming the presence of a single bromine atom.[16][17][19]
Integrated Analytical Approach
Caption: Integrated approach to structural confirmation.
Performance Comparison of Structural Elucidation Techniques
The choice of analytical technique depends on the specific information required and the nature of the sample. The table below provides a comparative overview.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice[20] | Absorption of radiofrequency waves by atomic nuclei[21] | Measurement of mass-to-charge ratio of ionized molecules[1] |
| Sample Type | Single, well-ordered crystal[4][5] | Soluble compound in a suitable solvent[1] | Ionizable compound[1] |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles[10] | Connectivity, relative stereochemistry, solution-state dynamics[22] | Molecular weight, elemental composition, fragmentation[1] |
| Resolution | Atomic (<1 Å)[22] | Atomic to near-atomic[22] | Low (provides connectivity information indirectly)[1] |
| Strengths | Unambiguous 3D structure determination, absolute configuration | Provides information on solution-state structure and dynamics[23] | High sensitivity, provides molecular formula |
| Limitations | Requires a suitable single crystal, solid-state structure only[15] | Does not provide precise bond lengths/angles, lower resolution[21] | Does not provide 3D structural information directly |
Conclusion
The structural confirmation of this compound is most definitively achieved through single-crystal X-ray crystallography. This technique provides an unparalleled level of detail regarding the three-dimensional arrangement of atoms in the solid state. However, a comprehensive characterization relies on an integrated approach, where the precise structural data from X-ray crystallography is complemented by the connectivity and solution-state information from NMR spectroscopy and the molecular weight and elemental composition data from mass spectrometry. Together, these techniques provide a self-validating system for the unambiguous structural elucidation of novel chemical entities, a critical step in modern chemical research and drug development.
References
- SOP: CRYSTALLIZATION. (n.d.).
-
Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. (n.d.). Retrieved January 6, 2026, from [Link]
-
X-Ray Crystallography - Refinement. (n.d.). Retrieved January 6, 2026, from [Link]
-
How to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved January 6, 2026, from [Link]
-
X-ray crystallography. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 6, 2026, from [Link]
-
Organic Compounds Containing Halogen Atoms. (2020, August 22). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
Introduction to Refinement. (n.d.). Retrieved January 6, 2026, from [Link]
-
Crystal Structure Determination & Refinement. (n.d.). Mathematical Crystallography Class Notes. Retrieved January 6, 2026, from [Link]
-
Dinger, M. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography » University of Florida. Retrieved January 6, 2026, from [Link]
-
Crystallization of Organic Compounds. (n.d.). Retrieved January 6, 2026, from [Link]
-
A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist - Portland Press. Retrieved January 6, 2026, from [Link]
-
mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved January 6, 2026, from [Link]
-
Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved January 6, 2026, from [Link]
-
X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Retrieved January 6, 2026, from [Link]
-
Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved January 6, 2026, from [Link]
-
Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Metherall, J. P., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved January 6, 2026, from [Link]
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins. Retrieved January 6, 2026, from [Link]
-
Mass Spectroscopy - Halo-isotopes. (2019, November 21). A Level Chemistry | EDEXCEL. Retrieved January 6, 2026, from [Link]
-
Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Retrieved January 6, 2026, from [Link]
-
Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. (2025, August 8). ResearchGate. Retrieved January 6, 2026, from [Link]
-
X-ray Crystallography. (n.d.). Creative BioMart. Retrieved January 6, 2026, from [Link]
-
Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved January 6, 2026, from [Link]
-
Chemical Transformation of Pyrazine Derivatives. (n.d.). Retrieved January 6, 2026, from [Link]
-
Comparison of NMR and X-ray crystallography. (n.d.). Retrieved January 6, 2026, from [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). Department of Chemistry : University of Rochester. Retrieved January 6, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rigaku.com [rigaku.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. How To [chem.rochester.edu]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. portlandpress.com [portlandpress.com]
- 12. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. my.yetnet.ch [my.yetnet.ch]
- 14. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]
- 15. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. fiveable.me [fiveable.me]
- 21. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 22. people.bu.edu [people.bu.edu]
- 23. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to the Reactivity of Methyl 6-bromo-5-methylpyrazine-2-carboxylate and Its Positional Isomers
Abstract
The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. The functionalization of this privileged heterocycle is paramount in drug discovery, with substituted bromopyrazines serving as versatile intermediates. This guide provides an in-depth comparison of the reactivity of Methyl 6-bromo-5-methylpyrazine-2-carboxylate against its key positional isomers. We will dissect the electronic and steric factors governing their performance in pivotal synthetic transformations, including Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr). This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in synthetic route design by understanding the nuanced reactivity profiles of these valuable building blocks.
Introduction: The Electronic Landscape of Substituted Pyrazines
Pyrazine is an electron-deficient heteroaromatic ring due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency dictates its reactivity, making it susceptible to nucleophilic attack and generally less reactive in classical electrophilic aromatic substitutions. The introduction of substituents dramatically modulates this electronic landscape.
-
Methyl Carboxylate (-COOCH3): A strong electron-withdrawing group (EWG) through both inductive and resonance effects. It significantly enhances the electrophilicity of the pyrazine ring, thereby activating it for nucleophilic aromatic substitution (SNAr).[1][2]
-
Methyl (-CH3): An electron-donating group (EDG) through inductive and hyperconjugation effects. It slightly deactivates the ring towards nucleophilic attack.
-
Bromo (-Br): An electronegative atom that withdraws electron density inductively but can donate via resonance. In the context of the reactions discussed, its primary role is that of a leaving group.
The relative positions of these substituents create distinct electronic environments at the carbon-bromine (C-Br) bond, leading to significant differences in reactivity among isomers. This guide will focus on the title compound and two of its common positional isomers to illustrate these principles.
Figure 1: Isomers Under Comparison
| Compound Name | Structure | CAS Number |
| This compound | ![]() | 1166827-91-3[3][4] |
| Methyl 5-bromo-6-methylpyrazine-2-carboxylate | ![]() | 1823888-27-2[5] |
| Methyl 3-bromo-5-methylpyrazine-2-carboxylate | ![]() | 1780319-78-9[6] |
graph "Electronic_Influences" { layout=neato; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];Pyrazine [label="Pyrazine Ring\n(Electron Deficient)", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; COOCH3 [label="Carboxylate (-COOCH3)\n(Strong EWG)", pos="-3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CH3 [label="Methyl (-CH3)\n(EDG)", pos="3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Br [label="Bromo (-Br)\n(Leaving Group)", pos="0,-3!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
COOCH3 -- Pyrazine [label="Activates for SNAr\nDeactivates for EAS", color="#EA4335"]; CH3 -- Pyrazine [label="Deactivates for SNAr\nActivates for EAS", color="#4285F4"]; Pyrazine -- Br [label="Site of Cross-Coupling\n& SNAr Reactions", color="#34A853"]; }
Caption: Electronic roles of substituents on the pyrazine ring.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. The reactivity of the aryl bromide in the initial oxidative addition step is often rate-limiting and is highly sensitive to the electronic and steric environment of the C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[7] The key oxidative addition step is generally favored at more electron-deficient carbon centers.
Caption: Simplified workflow for the Suzuki-Miyaura catalytic cycle.
Reactivity Comparison (Suzuki-Miyaura):
| Isomer | C-Br Bond Position | Electronic Factors | Steric Factors | Expected Reactivity |
| This compound | C6 | Activated by adjacent N and para -COOCH3 group. Most electron-deficient C-Br bond. | Hindered by adjacent -CH3 group. | High |
| Methyl 5-bromo-6-methylpyrazine-2-carboxylate | C5 | Activated by adjacent N and ortho -COOCH3 group. | Hindered by adjacent -CH3 group. | Moderate to High |
| Methyl 3-bromo-5-methylpyrazine-2-carboxylate | C3 | Activated by adjacent N and ortho -COOCH3 group. Less activated than C6 position. | Less sterically hindered. | Moderate |
Causality Behind Experimental Choices: For challenging substrates like bromopyrazines, modern catalyst systems often outperform traditional ones like Pd(PPh₃)₄. The use of bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precatalyst is recommended to facilitate the oxidative addition and reductive elimination steps.[8] Degassing the reaction mixture is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[9]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyrazine isomer (1.0 eq.), the boronic acid or pinacol ester (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent and Base: Add a degassed solvent mixture (e.g., Toluene/Water or Dioxane/Water) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.). The choice of base is critical for activating the boronic acid.[10]
-
Reaction: Heat the mixture with stirring (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine.[11] The mechanism shares similarities with the Suzuki coupling, and the same electronic and steric principles apply to the oxidative addition step.
Reactivity Comparison (Buchwald-Hartwig): The expected reactivity trend mirrors that of the Suzuki-Miyaura coupling, as it is primarily dictated by the ease of oxidative addition at the C-Br bond.
| Isomer | Expected Reactivity | Rationale |
| This compound | High | The C6-Br bond is the most electronically activated, favoring rapid oxidative addition. |
| Methyl 5-bromo-6-methylpyrazine-2-carboxylate | Moderate to High | The C5-Br bond is also highly activated, though potentially less so than the C6 position. |
| Methyl 3-bromo-5-methylpyrazine-2-carboxylate | Moderate | The C3-Br bond is less electronically activated, which may lead to slower reaction kinetics. |
Trustworthiness Through Self-Validation: A successful Buchwald-Hartwig amination protocol requires careful selection of the base, ligand, and solvent. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are essential for catalyst turnover.[12] The reaction should be conducted under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation and side reactions. A control reaction without the palladium catalyst should yield no product, confirming the catalytic nature of the transformation.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the bromopyrazine isomer (1.0 eq.), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., BINAP or a biaryl phosphine, 4-10 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq.).[13]
-
Addition of Reagents: Add an anhydrous, degassed solvent (e.g., Toluene or Dioxane), followed by the amine (1.2 eq.).
-
Reaction: Seal the tube and heat with stirring (typically 80-110 °C). Monitor the reaction progress by LC-MS.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via flash chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazine ring is pre-disposed to SNAr, a reaction where a nucleophile replaces a leaving group on the aromatic ring.[14] This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[15] The reaction rate is dramatically accelerated by the presence of EWGs positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate.[2][16]
Caption: The addition-elimination mechanism of SNAr.
Reactivity Comparison (SNAr): This is where the isomers display the most dramatic differences in reactivity. The ability to delocalize the negative charge of the Meisenheimer complex onto the ring nitrogens and the EWG is paramount.
| Isomer | C-Br Position | EWG (-COOCH3) Position Relative to Br | Activating Nitrogen Positions | Expected Reactivity |
| This compound | C6 | Para | ortho (N1), meta (N4) | Very High |
| Methyl 5-bromo-6-methylpyrazine-2-carboxylate | C5 | Meta | ortho (N4), para (N1) | High |
| Methyl 3-bromo-5-methylpyrazine-2-carboxylate | C3 | Ortho | ortho (N4), meta (N1) | Moderate |
Expertise-Driven Analysis:
-
This compound is exceptionally reactive. The negative charge of the Meisenheimer intermediate is stabilized by the para-carboxylate group and the ortho-nitrogen atom, providing extensive delocalization. This makes it highly susceptible to displacement by even weak nucleophiles.
-
Methyl 5-bromo-6-methylpyrazine-2-carboxylate is also very reactive. While the carboxylate is meta and does not participate in resonance stabilization, the bromine is ortho and para to the two ring nitrogens, both of which strongly stabilize the intermediate.
-
Methyl 3-bromo-5-methylpyrazine-2-carboxylate is the least reactive of the three in SNAr. Although the ortho-carboxylate provides activation, the bromine is only ortho to one nitrogen and meta to the other. Furthermore, the electron-donating methyl group is para to the bromine, which slightly destabilizes the negative intermediate compared to an unsubstituted analogue.
Protocol 3: General Procedure for SNAr with an Alkoxide
-
Reaction Setup: Dissolve the bromopyrazine isomer (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or the corresponding alcohol).
-
Nucleophile Addition: Add a solution of the nucleophile (e.g., sodium methoxide, 1.1-1.5 eq.) portion-wise at 0 °C or room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The high reactivity of the 6-bromo isomer may lead to a rapid, exothermic reaction. Monitor by TLC for the disappearance of the starting material.
-
Workup: Quench the reaction with water or a mild acid (e.g., saturated NH₄Cl solution).
-
Purification: Extract the product into an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography or recrystallization.
Summary and Synthetic Outlook
The choice of a specific Methyl bromo-methylpyrazine-2-carboxylate isomer is a critical strategic decision in a synthetic campaign, directly impacting reaction efficiency and potential side products.
Consolidated Reactivity Summary:
| Isomer | Suzuki-Miyaura Reactivity | Buchwald-Hartwig Reactivity | SNAr Reactivity | Key Synthetic Considerations |
| This compound | High | High | Very High | Ideal for cross-coupling, but SNAr is a significant competing pathway, especially with nucleophilic bases or solvents. |
| Methyl 5-bromo-6-methylpyrazine-2-carboxylate | Moderate to High | Moderate to High | High | A versatile intermediate for both cross-coupling and SNAr, offering a slightly more controlled reactivity profile than the 6-bromo isomer. |
| Methyl 3-bromo-5-methylpyrazine-2-carboxylate | Moderate | Moderate | Moderate | The preferred isomer when SNAr is an undesirable side reaction during cross-coupling. Its lower reactivity requires more forcing conditions. |
Understanding the distinct reactivity profiles of these isomers allows for their strategic deployment. This compound is the substrate of choice for rapid functionalization, provided that competing SNAr can be controlled. Conversely, Methyl 3-bromo-5-methylpyrazine-2-carboxylate offers a more robust platform for selective cross-coupling where nucleophilic displacement must be avoided. The intelligent selection of these building blocks, guided by the principles outlined in this guide, can significantly streamline the synthesis of complex pyrazine-containing molecules for pharmaceutical and materials science research.
References
- Fluorochem. (n.d.). This compound.
-
Anderson, K. W., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-7. Retrieved from [Link]
-
Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. Retrieved from [Link]
-
ResearchGate. (n.d.). Request PDF: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
SciSpace. (2007). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-bromopyrazine-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-bromopyrazine-2-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 1823888-27-2|Methyl 5-bromo-6-methylpyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 6. 1780319-78-9|Methyl 3-bromo-5-methylpyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
A Senior Application Scientist's Guide to the Comparative Biological Activity of Methyl 6-bromo-5-methylpyrazine-2-carboxylate and its Chloro Analog
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazine scaffold is a privileged structure, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, antifungal, and enzyme inhibitory effects.[1][2][3] The strategic modification of this core, particularly through halogenation, is a well-established method for modulating a compound's physicochemical properties and, consequently, its biological efficacy. This guide provides an in-depth comparative framework for evaluating the biological activity of two closely related analogs: Methyl 6-bromo-5-methylpyrazine-2-carboxylate and Methyl 6-chloro-5-methylpyrazine-2-carboxylate.
As direct comparative experimental data on these specific molecules is not yet prevalent in the public domain, this document is structured to guide a research program aimed at elucidating their respective biological profiles. We will delve into the theoretical underpinnings of halogen substitution, provide detailed, field-proven experimental protocols, and establish a logical framework for interpreting the potential outcomes.
The Halogen Effect: A Rationale for Comparison (Bromo vs. Chloro)
The substitution of a bromine atom for a chlorine atom on the pyrazine ring is not a trivial alteration. While both are halogens and share certain characteristics, their differences in size, electronegativity, and polarizability can profoundly influence the molecule's interaction with biological targets.[4][5]
-
Lipophilicity and Permeability: Bromine is larger and generally more lipophilic than chlorine.[4] This increased lipophilicity in the bromo-analog could enhance its ability to cross microbial cell membranes, potentially leading to higher intracellular concentrations and greater potency.
-
Halogen Bonding: Both chlorine and bromine can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms in biological macromolecules like proteins and nucleic acids.[6] The larger size and greater polarizability of bromine allow it to form stronger halogen bonds compared to chlorine. This could translate to a higher binding affinity for a target enzyme or receptor, resulting in more potent inhibition.
-
Leaving Group Potential: In certain mechanisms of action, the halogen may act as a leaving group. The C-Br bond is generally weaker than the C-Cl bond, making the bromo-substituent a better leaving group. If the compound acts via covalent modification of a target, this difference could be a critical determinant of activity.
-
Steric Effects: The larger van der Waals radius of bromine compared to chlorine can introduce steric hindrance that might either promote or hinder binding to a specific active site.
These differences form the scientific basis for a direct comparison. The chloro-analog serves as a crucial baseline, as chlorinated compounds are widespread in pharmaceuticals and often exhibit a favorable balance of stability and activity.[7][8] The bromo-analog represents a targeted modification to potentially enhance potency through the mechanisms described above.
Proposed Research Workflow: A Comparative Analysis
Caption: Proposed research workflow for comparative analysis.
Data Presentation: Structuring Experimental Outcomes
Clear and standardized data presentation is critical for objective comparison. The following tables serve as templates for recording the experimental data generated from the protocols described below.
Table 1: Physicochemical Properties
| Property | This compound | Methyl 6-chloro-5-methylpyrazine-2-carboxylate | Method |
|---|---|---|---|
| Molecular Weight ( g/mol ) | 231.05 | 186.59 | Calculated |
| Calculated LogP | [Insert Data] | [Insert Data] | e.g., ALOGPS |
| Aqueous Solubility (µg/mL) | [Insert Data] | [Insert Data] | e.g., HPLC-UV |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration, µg/mL)
| Test Organism | Gram Stain | Bromo-analog MIC | Chloro-analog MIC | Positive Control | Control MIC |
|---|---|---|---|---|---|
| Staphylococcus aureus | Positive | [Insert Data] | [Insert Data] | Vancomycin | [Insert Data] |
| Escherichia coli | Negative | [Insert Data] | [Insert Data] | Ciprofloxacin | [Insert Data] | | Pseudomonas aeruginosa | Negative | [Insert Data] | [Insert Data] | Gentamicin | [Insert Data] | | Candida albicans (Fungus) | N/A | [Insert Data] | [Insert Data] | Fluconazole | [Insert Data] |
Table 3: Enzyme Inhibition (IC50, µM)
| Target Enzyme | Bromo-analog IC50 | Chloro-analog IC50 | Positive Control Inhibitor | Control IC50 |
|---|---|---|---|---|
| e.g., Dihydrofolate Reductase | [Insert Data] | [Insert Data] | Methotrexate | [Insert Data] |
| e.g., Protein Kinase X | [Insert Data] | [Insert Data] | Staurosporine | [Insert Data] |
Experimental Protocols
The trustworthiness of a comparative study hinges on the rigor of its experimental methods. The following protocols are based on established, standardized procedures to ensure reproducibility and validity.[9][10]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]
Materials:
-
96-well microtiter plates (sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test compounds (Bromo and Chloro analogs) dissolved in DMSO (sterile)
-
Bacterial/fungal inoculums standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL)
-
Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin, Fluconazole)
-
Sterile saline or broth for dilutions
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a 2 mg/mL stock solution of each test compound and control antibiotic in DMSO.
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 10 µL of the diluted inoculum to each well, except for the sterility control wells (broth only).
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubation: Cover the plates and incubate at 35-37°C for 16-24 hours for bacteria, or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurochlor.org [eurochlor.org]
- 6. The Recurring Roles of Chlorine in Synthetic and Biological Studies of the Lissoclimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. routledge.com [routledge.com]
- 11. researchgate.net [researchgate.net]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to Structure-Activity Relationships of Pyrazine Carboxamide Derivatives
Introduction: The Versatile Pyrazine Carboxamide Scaffold
The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged scaffold in medicinal chemistry. When combined with a carboxamide functional group, it gives rise to pyrazine carboxamide derivatives, a class of compounds with a remarkable breadth of pharmacological activities.[1][2] From the cornerstone antitubercular agent Pyrazinamide (PZA) to novel kinase inhibitors in oncology, the pyrazine carboxamide core has proven to be a fertile ground for drug discovery.[3][4][5]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, comparing their performance against different biological targets. We will dissect the causality behind experimental choices, offering insights into how subtle molecular modifications can lead to profound changes in potency, selectivity, and therapeutic application. This analysis is grounded in experimental data and designed for researchers, scientists, and drug development professionals seeking to navigate the chemical space of this important compound class.
Section 1: Antitubercular Activity - The Legacy of Pyrazinamide
Pyrazinamide is a critical first-line drug that shortens the duration of tuberculosis (TB) therapy.[6] Its unique efficacy against non-replicating, persistent mycobacteria has spurred extensive research into its analogs to combat drug resistance and improve treatment regimens.[7]
The Bio-activation Pathway: A Rationale for SAR
The SAR of antitubercular pyrazine carboxamides is intrinsically linked to their mechanism of action. Pyrazinamide is a prodrug that passively diffuses into Mycobacterium tuberculosis (Mtb), where it is hydrolyzed by the bacterial enzyme pyrazinamidase (PZase, encoded by the pncA gene) into its active form, pyrazinoic acid (POA).[6][8] POA disrupts membrane potential and transport in the acidic environment of Mtb lesions and has recently been shown to induce the targeted degradation of the essential PanD enzyme, a key component in coenzyme A biosynthesis.[6][8][9] Mutations in pncA are the primary cause of PZA resistance, driving the need for new analogs that might bypass this mechanism or exhibit enhanced activity.[8]
Core Structure-Activity Relationships for Antitubercular Potency
The exploration of PZA analogs has yielded several key SAR principles that govern their antimycobacterial efficacy. These can be systematically examined by considering modifications at three key positions: the pyrazine ring, the carboxamide linker, and the terminal nitrogen substituent.
Key Modification Sites for Antitubercular Activity
Caption: Key modification sites on the pyrazine carboxamide scaffold influencing antitubercular activity.
-
The Pyrazine Ring: While the pyrazine core is essential, substitutions can significantly enhance activity. Introducing a 5-tert-butyl and a 6-chloro group onto the pyrazine ring has been shown to produce compounds with very high activity against M. tuberculosis.[10][11] For example, 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide was identified as a particularly potent derivative.[10]
-
The Carboxamide Linker: The -CONH- bridge is a critical structural feature. For PZA itself, this amide is the site of hydrolysis to the active POA form. In many newer derivatives, it acts as a key hydrogen bonding motif for target engagement.[10]
-
The N-Substituent: This is the most widely modified position, offering the greatest opportunity to tune the compound's properties.
-
N-Aryl Derivatives: Attaching a substituted phenyl ring is a common strategy. Electron-withdrawing groups and halogens on this ring are often beneficial. For instance, N-(4-trifluoromethyl phenyl) pyrazine-2-carboxamide and N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide showed minimum inhibitory concentrations (MIC) below 2 mg/L.[10] The position of the substituent is crucial; iodine at the 3-position of the benzene ring was identified as being particularly important for activity.[10]
-
N-Heteroaryl Derivatives: Replacing the phenyl ring with other heterocycles, such as substituted aminopyridines, has also yielded active compounds.[1] Compound P1 (pyrazine-2-carboxylic acid (5-chloro pyridine-2-yl) amide) showed activity comparable to the standard drug pyrazinamide.[1]
-
Piperazine-Linked Derivatives: Incorporating a piperazine or homopiperazine linker between the pyrazine-2-carbonyl moiety and a terminal benzamide group has led to a series of potent anti-TB agents.[3] Compounds with an unsubstituted phenyl ring (6a) or an ortho-methyl (6h) on the terminal benzamide exhibited significant activity, with IC50 values of 1.46 µM and 1.82 µM, respectively.[3]
-
Comparative Performance of Antitubercular Derivatives
The following table summarizes the activity of representative pyrazine carboxamide derivatives against M. tuberculosis H37Rv, showcasing the impact of different structural modifications.
| Compound ID | Structure | Target/Strain | Activity (MIC / IC₅₀ / IC₉₀) | Reference |
| Pyrazinamide (PZA) | Pyrazine-2-carboxamide | M. tuberculosis | MIC: 6.25-8 mg/L | [10] |
| 7i | 5-tert-Butyl-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | M. tuberculosis | MIC < 2 mg/L | [10] |
| 7l | 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | M. tuberculosis | IC₉₀ = 0.819 µg/mL | [10] |
| 19 | 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC = 3.13 µg/mL | [11] |
| 6a | N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide | M. tuberculosis H37Ra | IC₅₀ = 1.46 µM | [3] |
| 6h | 2-Methyl-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide | M. tuberculosis H37Ra | IC₅₀ = 1.82 µM | [3] |
| P1 | N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide | M. tuberculosis | Activity comparable to PZA | [1] |
Section 2: Pyrazine Carboxamides as Kinase Inhibitors in Oncology
Beyond infectious diseases, pyrazine carboxamide derivatives have emerged as potent and selective inhibitors of protein kinases, which are crucial targets in cancer therapy.[12] Their rigid structure makes them excellent scaffolds for fitting into the ATP-binding pocket of various kinases.
Key Targets: FGFR, ALK, and HPK1
-
Fibroblast Growth Factor Receptors (FGFRs): Genetic alterations in FGFRs are oncogenic drivers in various cancers.[13] Pyrazine carboxamides have been developed as pan-FGFR inhibitors.[13][14]
-
Anaplastic Lymphoma Kinase (ALK): The EML4-ALK fusion protein is a key therapeutic target in a subset of non-small cell lung cancer (NSCLC).[4]
-
Hematopoietic Progenitor Kinase 1 (HPK1): As a negative regulator of T-cell signaling, inhibiting HPK1 is an attractive strategy for cancer immunotherapy.[15][16]
SAR for Fibroblast Growth Factor Receptor (FGFR) Inhibition
A series of 3-amino-pyrazine-2-carboxamide derivatives have been developed as novel FGFR inhibitors.[13][14] The SAR exploration for this class reveals several critical features.
Pharmacophore Model for FGFR Inhibition
Caption: Key pharmacophoric features of pyrazine carboxamide-based FGFR inhibitors.
-
3-Amino Group: The amino group at the 3-position of the pyrazine ring is crucial. It often forms a key hydrogen bond interaction with the hinge region of the kinase's ATP-binding site.
-
N-Substituent: An N-(3,5-dihydroxyphenyl) group was found to be highly favorable.[13] Further modifications extending from this phenyl ring, such as adding a piperazine linked to a morpholine or thiomorpholine dioxide, led to superior potency. Compound 18i from one study, featuring a methyl-thiomorpholine 1,1-dioxide, showed an IC50 of 150 nM against FGFR2.[14]
-
Pyrazine Ring Substitution: Adding a methyl group at the 6-position of the pyrazine ring was part of the optimized scaffold.[13]
SAR for EML4-ALK and HPK1 Inhibition
-
EML4-ALK: Structural optimization of an initial pyrazine-2-carboxamide hit led to the discovery of potent inhibitors. The process involved computational modeling to guide the synthesis of derivatives with improved binding affinity and cellular activity.[4] Compound 12c was identified as a potent EML4-ALK inhibitor with demonstrated in vivo antitumor activity.[4]
-
HPK1: Structure-based drug design was employed to optimize pyrazine carboxamide inhibitors for high selectivity against HPK1.[16] This is critical because non-selective inhibition of other T-cell kinases could blunt the desired immune-enhancing effect. This effort led to compound AZ3246 , a selective inhibitor with good oral pharmacokinetic properties and antitumor activity.[16]
Comparative Performance of Kinase Inhibitor Derivatives
| Compound ID | Structure Class | Target Kinase | Activity (IC₅₀) | Reference |
| 18i | 3-Amino-N-(3,5-di-OH-phenyl)-6-Me-pyrazine-2-carboxamide derivative | FGFR2 | 150 nM | [14] |
| 18d | 3-Amino-N-(3,5-di-OH-phenyl)-6-Me-pyrazine-2-carboxamide derivative | FGFR2 / FGFR3 | 600 nM / 480 nM | [14] |
| 12c | Pyrazine-2-carboxamide derivative | EML4-ALK | Potent in vivo activity | [4] |
| AZ3246 (24) | Pyrazine carboxamide derivative | HPK1 | EC₅₀ (IL-2 secretion) = 90 nM | [16] |
| Compound 4 | 3-amino-N-phenylpyrazine-2-carboxamide | AXL1 / TRKA | 41% / 34% inhibition @ 10µM | [17] |
Experimental Protocols & Methodologies
A self-validating system requires robust and reproducible experimental protocols. Below are representative methodologies for the synthesis and evaluation of pyrazine carboxamide derivatives.
General Synthesis of N-Substituted Pyrazine-2-Carboxamides
This protocol describes a common and reliable method for synthesizing a library of derivatives for SAR studies. The key step is the amide coupling between a pyrazine-2-carbonyl chloride and a desired amine.
General Synthetic Workflow
Caption: A typical workflow for the synthesis of pyrazine carboxamide derivatives.
Step-by-Step Protocol:
-
Acid Chloride Formation:
-
To a solution of pyrazine-2-carboxylic acid (1.0 eq) in a dry, inert solvent like toluene, add thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C.[1]
-
Reflux the mixture for 1-2 hours until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent in vacuo to yield the crude pyrazine-2-carbonyl chloride. This intermediate is often used immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the desired substituted amine (e.g., 2-amino-5-chloropyridine) (1.0 eq) in a dry solvent such as acetone or dichloromethane containing a base like pyridine or triethylamine (1.2 eq).[1]
-
Add a solution of the crude pyrazine-2-carbonyl chloride (1.0 eq) in the same solvent dropwise to the stirred amine solution at room temperature.
-
Continue stirring for 30 minutes to several hours until the reaction is complete.
-
-
Work-up and Purification:
-
Pour the reaction mixture into cold water to precipitate the crude product.[1]
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., aqueous ethanol) or by column chromatography on silica gel.
-
-
Characterization:
Biological Evaluation: Antitubercular Activity Assay
The Microplate Alamar Blue Assay (MABA) is a standard, colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
Step-by-Step Protocol:
-
Preparation: In a 96-well microplate, prepare serial dilutions of the test compounds in Middlebrook 7H9 broth.
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well. Include a drug-free control and a positive control (e.g., Pyrazinamide).
-
Incubation: Incubate the plates at 37 °C for 5-7 days.
-
Assay Development: Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Data Analysis: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.
Conclusion and Future Outlook
The structure-activity relationship studies of pyrazine carboxamide derivatives have been remarkably successful, yielding compounds with potent activities against two of the most significant challenges in global health: tuberculosis and cancer.
For antitubercular agents , the SAR is well-defined. Future efforts should focus on designing analogs that can bypass PZA-resistance mechanisms, perhaps by targeting different enzymes or by being activated by different bacterial pathways. Optimizing pharmacokinetic properties to improve tissue penetration and reduce dosing frequency remains a key objective.
For kinase inhibitors , the pyrazine carboxamide scaffold serves as an excellent starting point for targeting the ATP-binding site. The challenge lies in achieving high selectivity for the target kinase over other kinases to minimize off-target effects and toxicity. The use of structure-based drug design and computational modeling will continue to be indispensable in rationally designing next-generation inhibitors with improved potency and selectivity profiles.[4][16]
The continued exploration of this versatile chemical scaffold, guided by the principles of SAR, holds immense promise for the development of novel and effective therapeutics.
References
-
Tewatia, N., Abida., & Namdeo, K. P. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798.
-
Edafiogho, D. O., et al. (2014). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. International Journal of Medicinal Chemistry.
-
Srinivasarao, R., et al. (2020). Design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(23), 13627-13639.
-
Zhang, Y., et al. (2018). Synthesis and structure–activity relationships of pyrazine-2-carboxamide derivatives as novel echinoderm microtubule-associated protein-like 4 (EML4)–anaplastic lymphoma kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2534-2539.
-
Gopal, P., et al. (2020). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 28(1), 115201.
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1956-1963.
-
Edafiogho, D. O., et al. (2014). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. International Journal of Medicinal Chemistry.
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.
-
Kumar, R., et al. (2023). Design, Synthesis And Antitubercular Activity Assessment Of Some 5-Methoxypyrazine-2-Carboxamide Derivatives. Journal of Pharmaceutical Negative Results.
-
Tewatia, N., Abida., & Namdeo, K. P. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate.
-
Kumar, R., et al. (2024). Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. RSC Advances, 14(14), 9831-9844.
-
Joseph, J., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 1845-1855.
-
Purwono, B., et al. (2021). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 4(3), 226-237.
-
Purwono, B., et al. (2021). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A.
- No authors listed. Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Source Not Available.
-
BenchChem. (2025). A Comparative Guide to the Synthesis and Analysis of Pyrazine-2-carboxamide Derivatives. BenchChem.
-
Gopal, P., et al. (2020). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. ScienceDirect.
-
Kumar, A., et al. (2022). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega, 7(8), 7385-7395.
-
Dolezal, M., et al. (2009). Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. Molecules, 14(11), 4695-4709.
-
Blake, J. F., et al. (2022). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry, 65(10), 7247-7260.
-
Bardaweel, S. K., et al. (2015). Synthesis of pyrazinamide analogues and their antitubercular bioactivity. ResearchGate.
-
Gopal, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 74, 117041.
-
Gessesse, D. A., & Abdu, A. (2021). Pyrazinamide Analogs Designed for Rational Drug Designing Strategies against Resistant Tuberculosis. Request PDF on ResearchGate.
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Seeking potent anti-tubercular agents: design and synthesis of substituted- N -(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl) ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01348J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. theaspd.com [theaspd.com]
- 6. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajchem-a.com [ajchem-a.com]
- 13. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ajchem-a.com [ajchem-a.com]
A Comparative Guide to Purity Analysis: Quantitative NMR vs. Chromatographic Techniques for Methyl 6-bromo-5-methylpyrazine-2-carboxylate
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity analysis of Methyl 6-bromo-5-methylpyrazine-2-carboxylate, a key building block in medicinal chemistry.
Introduction: The Imperative of Purity in Pharmaceutical Development
The purity of an active pharmaceutical ingredient (API) or its intermediates, such as this compound, directly impacts the safety and efficacy of the final drug product. Even minute impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the drug. Consequently, robust and reliable analytical methods for purity determination are not just a regulatory requirement but a scientific necessity.
Traditionally, HPLC and GC have been the workhorses of purity analysis in the pharmaceutical industry. However, quantitative NMR (qNMR) has emerged as a powerful and versatile primary analytical method that offers distinct advantages.[1][2] This guide will delve into the practical application and comparative performance of these techniques, supported by experimental data, to empower you in selecting the most appropriate method for your analytical needs.
The Rise of qNMR: A Primary Method for Purity Assessment
Unlike chromatographic techniques that are relative methods requiring a certified reference standard of the same compound for quantification, qNMR is a primary ratio method.[3][4] This means that the signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons generating that signal.[2][3] By co-dissolving a known mass of a certified internal standard with a known mass of the analyte, the purity of the analyte can be determined with high accuracy and precision, traceable to the International System of Units (SI).[4]
The key advantages of qNMR include:
-
No need for a specific reference standard of the analyte: Any certified, stable compound with non-overlapping signals can be used as an internal standard.[1][2]
-
Simultaneous structural confirmation and quantification: The NMR spectrum provides structural information, confirming the identity of the analyte while quantifying its purity.
-
Non-destructive analysis: The sample can be recovered after the analysis.
-
Rapid method development: Once a suitable internal standard and solvent are chosen, the method can be readily applied to various analytes.
Comparative Analysis: qNMR vs. HPLC-UV vs. GC-MS
To provide a practical comparison, we will consider a hypothetical batch of this compound with potential impurities derived from a plausible synthetic route.
Plausible Synthetic Route and Potential Impurities
A likely synthesis of this compound involves the condensation of an appropriate diamine with a dicarbonyl compound, followed by bromination and esterification. Based on this, potential impurities could include:
-
Impurity A (Starting Material): Methyl 5-methylpyrazine-2-carboxylate
-
Impurity B (Isomer): Methyl 5-bromo-6-methylpyrazine-2-carboxylate
-
Impurity C (Hydrolysis Product): 6-bromo-5-methylpyrazine-2-carboxylic acid
-
Residual Solvents: e.g., Methanol, Toluene
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
Principle: The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from a certified internal standard of known purity and mass.
Experimental Workflow:
Figure 1: qNMR Experimental Workflow.
Step-by-Step Protocol:
-
Selection of Internal Standard: Maleic acid is chosen as the internal standard due to its high purity, stability, and its vinylic proton signal appearing in a region of the ¹H NMR spectrum with no overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of certified maleic acid internal standard into the same vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.
-
Key parameters:
-
Pulse angle: 90°
-
Relaxation delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of scans: 16
-
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved singlet signal of the pyrazine proton of the analyte and the singlet of the vinylic protons of maleic acid.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: The sample is separated on a chromatographic column, and the components are detected by their UV absorbance. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from a certified reference standard of the analyte.
Experimental Workflow:
Figure 2: HPLC-UV Experimental Workflow.
Step-by-Step Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis at a concentration of approximately 0.5 mg/mL in acetonitrile.
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Identify and integrate the peaks corresponding to the main component and impurities.
-
Calculate the purity based on the area percent of the main peak, and quantify impurities using the calibration curve.
-
Gas Chromatography with Mass Spectrometric Detection (GC-MS)
Principle: Volatile components of the sample are separated in a gas chromatograph and detected by a mass spectrometer. This method is particularly useful for identifying and quantifying residual solvents and volatile impurities.
Experimental Workflow:
Figure 3: GC-MS Experimental Workflow.
Step-by-Step Protocol:
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C, ramp to 280°C.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40-400.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane).
-
-
Analysis and Quantification:
-
Inject the sample into the GC-MS.
-
Identify peaks by their retention times and mass spectra (comparing to a spectral library).
-
Quantify residual solvents and volatile impurities using an internal standard method or by creating a calibration curve with certified standards.
-
Data Presentation and Comparison
Table 1: Comparative Purity Analysis of this compound
| Parameter | qNMR | HPLC-UV | GC-MS |
| Purity (w/w %) | 98.5% (RSD = 0.3%, n=3) | 98.7% (Area %, RSD = 0.5%, n=3) | Not suitable for main component |
| Impurity A (w/w %) | 0.8% | 0.7% | Not detected |
| Impurity B (w/w %) | 0.4% | 0.3% | Not detected |
| Impurity C (w/w %) | 0.2% | 0.2% | Not detected |
| Methanol (ppm) | Not quantified | Not quantified | 150 ppm |
| Toluene (ppm) | Not quantified | Not quantified | 50 ppm |
| Analysis Time/Sample | ~15 minutes | ~30 minutes | ~40 minutes |
| Reference Standard | Certified internal standard (any) | Certified analyte standard required | Certified analyte/solvent standards |
| Method Development | Rapid | Moderate | Moderate |
| Selectivity | High (based on distinct signals) | High (with good separation) | High (mass-based detection) |
| Sensitivity | Moderate | High | Very High (for volatile compounds) |
Discussion of Results
The hypothetical data in Table 1 illustrates the strengths and weaknesses of each technique for the comprehensive purity assessment of this compound.
-
qNMR provides a direct and accurate measurement of the main component's purity without the need for a specific reference standard of the analyte.[1][2][3] It also allows for the simultaneous quantification of structurally related impurities (A, B, and C) provided they have unique and well-resolved signals in the ¹H NMR spectrum. The precision of the qNMR measurement is excellent, as indicated by the low relative standard deviation (RSD).
-
HPLC-UV is also a reliable method for purity determination, and the results are in good agreement with qNMR.[5][6] It offers high sensitivity and is well-suited for separating and quantifying non-volatile impurities. However, it requires a certified reference standard of this compound for accurate quantification of the main component and any identified impurities. Method development can be more time-consuming compared to qNMR.
-
GC-MS is the ideal technique for the identification and quantification of volatile impurities, such as residual solvents.[7] It is highly sensitive and selective for this purpose. However, it is not suitable for the analysis of the non-volatile main component and its non-volatile impurities.
Conclusion: An Integrated Approach to Purity Analysis
For a comprehensive and robust purity analysis of pharmaceutical intermediates like this compound, an integrated approach leveraging the strengths of each technique is recommended.
-
qNMR stands out as an excellent primary method for the accurate and precise determination of the absolute purity of the main component and for quantifying major impurities without the need for specific reference standards. Its speed and simplicity in method development make it highly efficient.
-
HPLC-UV serves as a valuable orthogonal method to confirm the purity results and to detect and quantify non-volatile impurities, especially at low levels.
-
GC-MS is indispensable for the analysis of residual solvents and other volatile organic impurities, which are critical for regulatory compliance.
By combining these techniques, researchers and drug development professionals can achieve a thorough understanding of the purity profile of their compounds, ensuring the quality, safety, and efficacy of the final pharmaceutical product. The validation of these analytical methods should be performed in accordance with ICH guidelines to ensure data integrity and regulatory acceptance.[2][4][7]
References
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Patsnap Eureka. (2022, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]
-
Quantistry. (2021, July 21). GC-MS/Headspace-GC-MS: How does the method work - and when is it used? [Video]. YouTube. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
-
Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Retrieved from [Link]
-
Ravi, V., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1915-1925. Retrieved from [Link]
-
Metwally, M. A., et al. (2006). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society, 71(5), 471-483. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis process of 2-methyl-5-pyrazine formate.
-
Kesselmeier, J., & Staudt, M. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in molecular biology (Clifton, N.J.), 1153, 161–169. Retrieved from [Link]
-
Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (2011). Asian Journal of Chemistry, 23(11), 4861-4864. Retrieved from [Link]
-
Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. Retrieved from [Link]
-
Sepuxianyun. (2022, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. (2021). Journal of Chromatography A, 1660, 462664. Retrieved from [Link]
-
National Genomics Data Center. (2008, June 25). Quantification of heterocyclic aromatic amines in fried meat by HPTLC/UV-FLD and HPLC/UV-FLD: a comparison of two methods. Retrieved from [Link]
-
A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. (2011). Journal of Essential Oil Research, 23(1), 1-10. Retrieved from [Link]
- Google Patents. (n.d.). Pyrazine-2-carboxylic acid ester and method for producing the same.
-
Ballaschk, F., et al. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(88), 55594-55597. Retrieved from [Link]
- van der Plas, H. C. (1996). Pyrazines.
-
Ballaschk, F., et al. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(88), 55594-55597. Retrieved from [Link]
- Flament, I., & Bessière-Thomas, Y. (1978). Synthesis of some substituted pyrazines and their olfactive properties. Perfumer & Flavorist, 3(3), 3-7.
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2022). Molecules, 27(15), 4882. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
-
Chemical Transformation of Pyrazine Derivatives. (2022). Indonesian Journal of Chemistry, 22(4), 1019-1028. Retrieved from [Link]
-
Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. (2019). Molecular Nutrition & Food Research, 63(16), e1900234. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrazinoic acid. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-pyrazine carboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
BYJU'S. (n.d.). Bromination via a Free Radical Mechanism. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. US9458115B2 - Synthesis of substituted pyrazines - Google Patents [patents.google.com]
The Ester Question in Pyrazine-Based Drug Discovery: A Comparative Guide to Methyl vs. Ethyl Esters
Introduction: The Versatile Pyrazine Scaffold in Medicinal Chemistry
Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in modern drug discovery. Its unique electronic properties, ability to participate in hydrogen bonding and other non-covalent interactions, and its presence in numerous biologically active natural products have made it a cornerstone for the development of a wide array of therapeutic agents. Pyrazine-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.
A common strategy in the optimization of pyrazine-based drug candidates is the introduction of ester functionalities. These groups can significantly influence a molecule's physicochemical properties, and by extension, its pharmacokinetic and pharmacodynamic profile. Among the most frequently employed esters are the simple methyl and ethyl variants. The choice between a methyl and an ethyl ester is not arbitrary; it is a critical decision in the lead optimization phase that can profoundly impact a drug candidate's ultimate success.
This guide provides an in-depth comparison of methyl versus ethyl esters in the context of pyrazine-based drug discovery. We will explore the nuances of their synthesis, physicochemical properties, and their impact on biological activity and metabolic stability, supported by experimental data and established medicinal chemistry principles.
I. Synthesis of Pyrazine Esters: A Tale of Two Alcohols
The synthesis of methyl and ethyl pyrazine-2-carboxylates typically proceeds through the esterification of pyrazine-2-carboxylic acid. While various methods exist, a common and straightforward approach involves the use of the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst, or the conversion of the carboxylic acid to a more reactive species like an acyl chloride.
Experimental Protocol: Synthesis of Pyrazine-2-Carboxylic Acid Esters
Objective: To synthesize methyl pyrazine-2-carboxylate and ethyl pyrazine-2-carboxylate from pyrazine-2-carboxylic acid.
Materials:
-
Pyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol (CH₃OH)
-
Anhydrous ethanol (C₂H₅OH)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: Formation of Pyrazine-2-carbonyl chloride
-
To a stirred solution of pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude pyrazine-2-carbonyl chloride.
Step 2: Esterification
-
For Methyl Pyrazine-2-carboxylate:
-
Dissolve the crude pyrazine-2-carbonyl chloride in anhydrous DCM.
-
Cool the solution to 0 °C and add anhydrous methanol (2.0 eq) followed by the dropwise addition of triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
-
For Ethyl Pyrazine-2-carboxylate:
-
Dissolve the crude pyrazine-2-carbonyl chloride in anhydrous DCM.
-
Cool the solution to 0 °C and add anhydrous ethanol (2.0 eq) followed by the dropwise addition of triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Step 3: Work-up and Purification
-
Quench the reaction mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired pyrazine ester.
Causality Behind Experimental Choices: The conversion of the carboxylic acid to the more reactive acyl chloride facilitates the nucleophilic attack by the less reactive alcohols. Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.
II. Physicochemical Properties: The Subtle Dance of a Single Carbon
The addition of a single methylene group in the ethyl ester compared to the methyl ester can lead to significant, albeit predictable, changes in the physicochemical properties of the parent pyrazine compound. These changes can have a cascading effect on the drug's behavior in biological systems.
| Property | Methyl Ester | Ethyl Ester | Rationale and Implications in Drug Discovery |
| Molecular Weight | Lower | Higher | A small increase in molecular weight is generally well-tolerated. |
| Lipophilicity (LogP) | Lower | Higher | The additional methylene group in the ethyl ester increases its nonpolar surface area, leading to higher lipophilicity. This can enhance membrane permeability but may also increase binding to plasma proteins and metabolic enzymes. |
| Aqueous Solubility | Higher | Lower | The increased lipophilicity of the ethyl ester generally leads to lower aqueous solubility. This can be a critical factor for oral absorption and formulation. |
| Melting Point | Generally Lower | Generally Higher | Crystal packing and intermolecular forces can be influenced by the size of the alkyl group, often leading to a higher melting point for the ethyl ester. |
| Polar Surface Area (PSA) | Identical | Identical | The ester functional group itself contributes to the PSA, which is identical for both methyl and ethyl esters. |
Data Presentation: Predicted Physicochemical Properties of Pyrazine-2-Carboxylates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Aqueous Solubility |
| Methyl Pyrazine-2-carboxylate | C₆H₆N₂O₂ | 138.13 | ~0.4 | Higher |
| Ethyl Pyrazine-2-carboxylate | C₇H₈N₂O₂ | 152.15 | ~0.8 | Lower |
Note: LogP and solubility values are estimations based on computational models and general chemical principles.
III. Biological Activity: A Matter of Fit and Function
The choice between a methyl and an ethyl ester can directly influence the biological activity of a pyrazine-based drug. This is primarily due to steric and electronic effects within the target's binding pocket.
-
Steric Hindrance: The larger ethyl group may cause steric clashes with amino acid residues in the binding site, potentially reducing the compound's affinity for its target. Conversely, in some cases, the ethyl group might be able to access a hydrophobic sub-pocket, leading to enhanced binding.
-
Conformational Effects: The flexibility of the ethyl group can allow the molecule to adopt different conformations, one of which might be more favorable for binding.
-
Prodrug Strategy: In many instances, the ester is designed to be a prodrug, where it is hydrolyzed in vivo to release the active carboxylic acid. In such cases, the primary role of the ester is to improve pharmacokinetic properties like absorption, and the difference in intrinsic activity between the methyl and ethyl ester may be negligible.
IV. Metabolic Stability and Pharmacokinetics: The Esterase Hurdle
One of the most significant differences between methyl and ethyl esters lies in their susceptibility to enzymatic hydrolysis by esterases, which are abundant in the plasma, liver, and other tissues. This metabolic stability is a critical determinant of a drug's half-life and overall pharmacokinetic profile.
Generally, methyl esters are more metabolically stable than their ethyl ester counterparts . This is attributed to the smaller size of the methyl group, which presents a less favorable substrate for many esterases. The bulkier ethyl group can provide a better handle for the enzyme's active site, leading to more rapid hydrolysis.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To compare the metabolic stability of a methyl and an ethyl pyrazine ester.
Materials:
-
Test compounds (methyl and ethyl pyrazine esters)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the HLM and phosphate buffer.
-
Add the test compound to the wells to achieve the desired final concentration.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Expected Outcome: It is anticipated that the ethyl pyrazine ester will exhibit a shorter half-life and higher intrinsic clearance compared to the methyl pyrazine ester, indicating lower metabolic stability.
Visualization of the Drug Development Workflow
Caption: A simplified workflow of drug discovery and development, highlighting the early-stage decision of choosing between methyl and ethyl esters.
V. Signaling Pathways Modulated by Pyrazine-Based Drugs
Pyrazine-based drugs have been shown to modulate a variety of signaling pathways implicated in diseases like cancer and inflammation. A common mechanism of action is the inhibition of protein kinases.
Caption: A generalized signaling pathway showing the inhibitory action of a pyrazine-based drug on a protein kinase cascade.
Conclusion: Making the Right Choice
The decision to use a methyl or an ethyl ester in a pyrazine-based drug candidate is a multifactorial one that requires a careful balancing of competing properties.
-
Choose a methyl ester when:
-
Higher metabolic stability and a longer half-life are desired.
-
The target's binding pocket is sterically constrained.
-
Maximizing aqueous solubility is a priority.
-
-
Choose an ethyl ester when:
-
Increased lipophilicity is needed to enhance membrane permeability and absorption.
-
A prodrug strategy requiring rapid hydrolysis to the active acid is intended.
-
The binding pocket has a hydrophobic region that can accommodate the larger ethyl group.
-
Ultimately, the optimal choice must be determined empirically through the synthesis and comprehensive evaluation of both analogs. This comparative guide provides a framework for making an informed initial decision and for designing the subsequent experiments to validate that choice.
References
- Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., ... & Mutreja, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Genc, N., Bektas, H., & Kantar, C. (2018). Synthesis and antimicrobial activity of some new pyrazine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 947-956.
- Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature reviews. Drug discovery, 12(6), 447–464.
- Kuo, G. H., Prouty, C., Wang, A., Emanuel, S., Deangelis, A., Zhang, Y., ... & Murray, W. V. (2005). Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors. Journal of medicinal chemistry, 48(15), 4892–4909.
- Li, J., & Zhang, W. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules (Basel, Switzerland), 27(4), 1112.
- Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23–49.
- Mishra, R., & Tiwari, A. K. (2021). Pyrazine derivatives as promising anticancer agents: A review. European Journal of Medicinal Chemistry, 211, 113083.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Pinto, M., Peixoto, A. F., Fernandes, C., Sousa, M. E., & Correia-da-Silva, M. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific reports, 12(1), 2496.
- Smaill, J. B., Rewcastle, G. W., Loo, J. A., Greis, K. D., Chan, O. H., Reyner, E. L., ... & Denny, W. A. (2000). Tyrosine kinase inhibitors. 15. 4-Anilino-3-cyano-6, 7-dialkoxyquinolines as inhibitors of epidermal growth factor receptor kinase and their antitumor activity. Journal of medicinal chemistry, 43(7), 1380–1397.
- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews. Drug discovery, 2(3), 192–204.
- Wermuth, C. G. (2008). The practice of medicinal chemistry. Academic press.
- Zhang, Y., & Li, S. (2020). A review on the synthesis of pyrazine derivatives. RSC advances, 10(52), 31245-31268.
- Hareesh, H. N., Nagananda, G. S., Minchitha, K. U., Swetha, S., Ganai, S. A., Dhananjaya, B. L., ... & Kathyayini, N. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1926.
- Chen, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, H. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440.
- European Food Safety Authority. (2019). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 17(1), e05553.
- Janssens, T., Van der Veken, P., De Wael, K., & Samson, R. (2019). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. Frontiers in microbiology, 10, 259.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Alanazi, A. M., & El-Azab, A. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293.
- Setyowati, W. A. E., Nugroho, A. E., & Riyanto, S. (2024). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 8(12), 2098-2112.
- Google Patents. (1939). US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production.
- Lima, P. C. D., de Farias, A. C. G., de Oliveira, V. L., de Fátima, Â., & Barreiro, E. J. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS omega, 7(43), 38947–38960.
- van de Waterbeemd, H. (2002). Lipophilicity in PK design: methyl, ethyl, futile. Progress in medicinal chemistry, 40, 1–32.
-
Sciencemadness.org. (2020). Pyrazine Synthesis?. [Link]
-
PubChem. (n.d.). 2-Ethyl-3-methylpyrazine. [Link]
-
The Good Scents Company. (n.d.). 2-ethyl-3-methyl pyrazine. [Link]
-
Pipzine Chemicals. (n.d.). Pyrazine, 2-ethyl-3-methyl-. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazine, 2-ethyl-6-methyl-. [Link]
-
FooDB. (n.d.). Showing Compound 6-Methyl-2-ethyl-pyrazine (FDB004438). [Link]
-
RIFM. (2023). RIFM fragrance ingredient safety assessment, 2-ethyl-3-methylpyrazine, CAS Registry Number 15707-23-0. [Link]
-
NIST. (n.d.). Pyrazine, 2-ethyl-6-methyl-. [Link]
- Hofmann, T., & Schieberle, P. (2002). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of agricultural and food chemistry, 50(19), 5413–5418.
-
World Health Organization. (2001). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). [Link]
-
eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
A Senior Application Scientist's Guide to Palladium Catalysts for Pyrazine Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazine rings is a critical endeavor in the development of novel pharmaceuticals, agrochemicals, and functional materials.[1][2][[“]] The inherent electron-deficient nature of the pyrazine core presents unique challenges and opportunities for synthetic chemists.[2] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the precise modification of the pyrazine scaffold.[2][4] However, the success of these transformations is intimately tied to the selection of the appropriate palladium catalyst. This guide provides a head-to-head comparison of commonly employed palladium catalysts for pyrazine functionalization, supported by experimental data and field-proven insights to inform your catalyst selection and reaction optimization.
Choosing the Right Tool for the Job: A Head-to-Head Comparison of Palladium Catalysts
The choice of a palladium catalyst directly influences reaction efficiency, yield, substrate scope, and overall cost-effectiveness. The ligand sphere around the palladium center is the primary determinant of its catalytic activity. Here, we compare the two major classes of ligands used in palladium catalysts for pyrazine functionalization: phosphines and N-heterocyclic carbenes (NHCs).
The Workhorse Phosphine Ligand-Based Catalysts
For decades, phosphine ligands have been the cornerstone of palladium catalysis. Their electronic and steric properties can be finely tuned to achieve desired reactivity.
-
Zerovalent Palladium-Phosphine Complexes: Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective for the Suzuki-Miyaura coupling of halopyrazines.[1][5] While readily available, they can be sensitive to air and moisture, and their activity with less reactive substrates like chloropyrazines can be limited.[2][6]
-
Palladium(II)-Phosphine Pre-catalysts: Complexes such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) offer improved stability and are highly effective in a range of cross-coupling reactions involving pyrazines.[1][5] The dppf ligand's wide bite angle is often beneficial for promoting reductive elimination, the final step in many cross-coupling cycles.
-
Bulky, Electron-Rich Phosphines (Buchwald-type Ligands): Ligands like SPhos and XPhos, developed by the Buchwald group, have revolutionized palladium catalysis.[1][5][7] When paired with a palladium source like Pd(OAc)₂, they form highly active catalysts capable of coupling challenging substrates, including electron-deficient chloropyrazines, often at low catalyst loadings.[2]
The Rise of N-Heterocyclic Carbene (NHC) Ligands
In recent years, N-heterocyclic carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands.[8] They form very stable bonds with palladium and are strong σ-donors, which can enhance the catalytic activity.
-
Enhanced Stability and Activity: NHC-palladium complexes often exhibit superior thermal stability compared to their phosphine counterparts. This allows for reactions to be run at higher temperatures, which can be necessary for the activation of less reactive C-H or C-Cl bonds.[9][10]
-
Broad Substrate Scope: Mixed phosphine/NHC palladium complexes have shown remarkable catalytic properties in Suzuki-Miyaura reactions in aqueous media, effectively coupling a wide range of aryl chlorides.[10]
-
Unique Reactivity: In some cases, NHC ligands can enable catalytic transformations that are difficult to achieve with phosphine-based systems, such as the direct C-H functionalization of certain heterocycles.[11]
Comparative Data Hub: Performance of Palladium Catalysts in Pyrazine Functionalization
The following tables summarize the performance of various palladium catalysts in key pyrazine functionalization reactions, with data compiled from the literature to provide a comparative overview.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Halopyrazines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | [1] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High | [1][5] |
| Pd(OAc)₂/SPhos | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | [1][5] |
| Pd(dppb)Cl₂ | dppb | Na₂CO₃ | DME/H₂O | 80 | - | Good to Excellent | [2][6] |
"Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract.[1][5]
Table 2: Comparison of Palladium Catalysts for the Sonogashira Coupling of Halopyrazines
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 12 | Good | [1] |
| [Pd(allyl)Cl]₂/PPh₃ | - | - | - | - | - | Quantitative | [2] |
"Good" yields are as reported in the respective literature.[1]
In the Lab: Field-Proven Experimental Protocols
The following are generalized experimental protocols. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling of a Halopyrazine
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of a halopyrazine with an arylboronic acid.
Workflow Diagram:
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
To a dry reaction vessel, add the halopyrazine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).
-
The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Degassed solvent (e.g., DME, toluene, or 1,4-dioxane/water) is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (2-24 h), monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Direct C-H Arylation of a Pyrazine Derivative
Direct C-H functionalization is an atom-economical method for forming C-C bonds.[12] This protocol outlines a general procedure for the palladium-catalyzed direct C-H arylation of a pyrazine.
Workflow Diagram:
Caption: Experimental workflow for a direct C-H arylation reaction.
Step-by-Step Methodology:
-
In a sealable reaction tube, combine the pyrazine substrate (1.0 equiv), the aryl halide (1.5-2.0 equiv), a palladium source (e.g., Pd(OAc)₂, 5-10 mol%), a ligand (e.g., a bulky phosphine or NHC precursor, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Add a suitable solvent (e.g., toluene, dioxane, or DMF). In some cases, an additive such as pivalic acid may be required.
-
The tube is sealed and the mixture is stirred vigorously at an elevated temperature (typically 100-140 °C) for 12-48 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Understanding the "Why": Mechanistic Insights
A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing reactions. Most palladium-catalyzed cross-coupling reactions proceed through a common set of elementary steps.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The cycle typically begins with the oxidative addition of a halopyrazine to a Pd(0) complex. This is followed by transmetalation with the organoboron reagent and concludes with reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.
Generalized Catalytic Cycle for Direct C-H Arylation:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. consensus.app [consensus.app]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. previous.scientia.report [previous.scientia.report]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Mixed phosphine/N-heterocyclic carbene palladium complexes: synthesis, characterization and catalytic use in aqueous Suzuki–Miyaura reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C─H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Synthesizing Novel Compounds from Methyl 6-bromo-5-methylpyrazine-2-carboxylate
This guide provides an in-depth technical comparison of synthetic strategies for derivatizing Methyl 6-bromo-5-methylpyrazine-2-carboxylate, a versatile heterocyclic building block. Pyrazine scaffolds are prevalent in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic functionalization of this starting material through modern cross-coupling reactions opens a vast chemical space for researchers in drug discovery and development.
This document moves beyond simple protocols to explain the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions. We will explore three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—providing detailed workflows, comparative data, and a critical analysis of alternative synthetic pathways.
The Strategic Advantage of Palladium-Catalyzed Cross-Coupling
Transition metal-catalyzed reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds on pyrazine systems.[2][3] Palladium-catalyzed cross-coupling, in particular, offers mild conditions, excellent functional group tolerance, and high yields, making it a preferred method in pharmaceutical synthesis.[4][5] The general catalytic cycle, while nuanced for each specific reaction, follows a fundamental pathway of oxidative addition, transmetalation (or a related step), and reductive elimination to regenerate the active Pd(0) catalyst.[6] Our starting material, this compound, possesses a C-Br bond that is readily activated by a Pd(0) catalyst, initiating the cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound, such as a boronic acid or ester.[4][7] Its popularity stems from the commercial availability of a vast array of boronic acids, the mild reaction conditions, and the generally non-toxic nature of the boron-containing byproducts.[5]
Causality Behind Experimental Choices
-
Catalyst & Ligand: The choice of palladium catalyst and phosphine ligand is critical.[7] For heteroaryl bromides, catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos) are effective.[8][9] The ligand stabilizes the Pd(0) species and facilitates the oxidative addition and reductive elimination steps.
-
Base: A base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic boronate complex that facilitates the transfer of the organic group to the palladium center.[4]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used.[7][9] Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Data Presentation: Representative Suzuki Coupling Conditions
The following table summarizes typical conditions for Suzuki coupling on similar bromo-heterocyclic substrates, providing a strong starting point for optimization.
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Approx. Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (10) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | ~85-95[9] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | ~90[9] |
| Thiophen-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Toluene/H₂O | 95 | Moderate-Excellent[9] |
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃) (2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).[8]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.[7]
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.[7]
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[1]
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, providing access to a wide range of arylamines that are crucial for tuning the physicochemical properties of drug candidates.[10] This reaction couples an aryl halide with a primary or secondary amine.
Causality Behind Experimental Choices
-
Catalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XantPhos or dppf are often employed.[11] These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[10] Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are common choices.[11]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Data Presentation: Representative Buchwald-Hartwig Conditions
| Amine Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Approx. Yield (%) |
| Aniline | Pd₂(dba)₃ (10) | XantPhos (5) | Cs₂CO₃ (3) | Toluene | 110 | 50-95[11] |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | Good-Excellent |
| Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | Good-Excellent |
Experimental Protocol: Buchwald-Hartwig Amination
Caption: General experimental workflow for the Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (10 mol%), XantPhos (5 mol%), and Cesium Carbonate (Cs₂CO₃) (3 equiv).[11]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous toluene, followed by the desired amine (1.1 equiv).[11]
-
Reaction: Tightly seal the tube and heat the reaction mixture to 110 °C with vigorous stirring. Monitor reaction progress by LC-MS.
-
Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature. Carefully open the tube and quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.[10]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
C-C Alkyne Formation: The Sonogashira Coupling
The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[2] This reaction is exceptionally valuable for introducing an alkyne handle, which can be further functionalized or is itself a key structural motif in many biologically active molecules.
Causality Behind Experimental Choices
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[2][12] The palladium complex undergoes oxidative addition with the aryl bromide, while the copper acetylide, formed from the terminal alkyne and CuI, participates in the transmetalation step.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.[12]
-
Solvent: Anhydrous THF or DMF can be used as co-solvents, particularly if the reagents are not fully soluble in the amine base.[8]
Data Presentation: Representative Sonogashira Coupling Conditions
| Alkyne Partner | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT - 60 | High[2] |
| 1-Octyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPA | DIPA | RT | Excellent |
| Propargyl alcohol | Pd(PPh₃)₄ (1.5) | CuI (3) | Et₃N | THF | RT | High[12] |
Experimental Protocol: Sonogashira Coupling
Caption: General experimental workflow for the Sonogashira coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and Copper(I) iodide (CuI) (10 mol%).[8]
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon.
-
Reagent Addition: Add anhydrous THF and triethylamine (Et₃N) (typically a 2:1 mixture). Degas the solution with a stream of argon for 15 minutes. Add the terminal alkyne (1.1 equiv) dropwise.[12]
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours but can be gently heated (e.g., to 50 °C) if necessary. Monitor by TLC.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove the amine hydrohalide salt and catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Comparative Analysis of Alternative Synthetic Routes
While functionalizing a pre-formed halogenated pyrazine is a powerful strategy, it is important to consider alternative approaches that build the core heterocyclic ring. The choice of strategy often depends on the availability and cost of starting materials, overall step count, and scalability.
| Parameter | Route A: Functionalization (This Guide) | Route B: Oxidation of 2,5-Dimethylpyrazine | Route C: Cyclization from Methylglyoxal |
| Starting Material | This compound | 2,5-Dimethylpyrazine | Methylglyoxal and an amine source |
| Key Transformation | Pd-catalyzed cross-coupling | Selective oxidation of one methyl group | Cyclocondensation |
| Pros | High convergence, access to diverse analogs late-stage, predictable regiochemistry. | Inexpensive starting material. | Builds the core ring, useful for isotopically labeled compounds. |
| Cons | Higher cost of the brominated starting material.[13] | Risk of over-oxidation to the di-acid, moderate yields, waste from oxidizing agents (e.g., KMnO₄).[14][15] | Longer synthetic sequence, potentially lower overall yield, handling of reactive dicarbonyls.[15][16] |
| Best Suited For | Rapid library synthesis, lead optimization, exploring Structure-Activity Relationships (SAR). | Large-scale synthesis of the core 5-methylpyrazine-2-carboxylic acid scaffold.[14] | De novo synthesis of highly specialized or novel pyrazine cores. |
The oxidation of 2,5-dimethylpyrazine, for example, can be achieved using oxidizing agents like potassium permanganate, but controlling the reaction to achieve mono-oxidation can be challenging, often leading to the formation of pyrazine-2,5-dicarboxylic acid as a byproduct.[14][15] Cyclization routes offer great flexibility but may involve more steps to arrive at a similarly functionalized intermediate.[16] The use of this compound is therefore a highly strategic choice for research and development settings where rapid access to a diverse library of analogs is paramount.
Conclusion
This compound is a high-value, versatile starting material for the synthesis of novel pyrazine derivatives. Mastery of palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—provides researchers with a reliable and efficient toolkit for C-C and C-N bond formation. By understanding the mechanistic principles that govern the choice of reagents and conditions, scientists can rationally design and execute syntheses to accelerate the discovery of new therapeutic agents and functional materials. While alternative routes to the pyrazine core exist, the strategy of late-stage functionalization from this brominated intermediate offers unparalleled efficiency for generating molecular diversity.
References
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyrazine.
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine.
- Benchchem. A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.
- ResearchGate. Mechanistic Studies and Data Science-Guided Exploration of Bromotetrazine Cross-Coupling | Request PDF.
- PubMed. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines.
- Organic & Biomolecular Chemistry (RSC Publishing). Transition metal-catalyzed functionalization of pyrazines.
- ResearchGate. Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF.
- ChemicalBook. 5-Methyl-2-pyrazinecarboxylic acid synthesis.
- Benchchem. A Comparative Guide to the Synthesis and Analysis of Pyrazine-2-carboxamide Derivatives.
- Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
- Google Patents. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
- Google Patents. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
- National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- CymitQuimica. This compound.
- MDPI. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation.
- Chemical Communications (RSC Publishing). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
- Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
- PMC - NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Taylor & Francis. Cross-coupling reactions – Knowledge and References.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]
- 15. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 16. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
A Comparative Guide to the In Vitro Biological Activity of Substituted Pyrazine-2-Carboxamide Derivatives
In the landscape of medicinal chemistry, the pyrazine scaffold is a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in drug discovery. This guide provides a comparative analysis of the in vitro biological activities of a series of substituted pyrazine-2-carboxamide derivatives, which are structurally related to the core molecule, Methyl 6-bromo-5-methylpyrazine-2-carboxylate. While direct comparative studies on derivatives of this specific ester are not extensively published, a wealth of data exists for closely related amide derivatives of substituted pyrazine-2-carboxylic acids. This guide will synthesize these findings to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of this class of compounds.
The selection of the pyrazine-2-carboxamide scaffold is predicated on its established presence in biologically active molecules. Pyrazinamide, a first-line antituberculosis drug, is a classic example of the therapeutic importance of this core structure. The derivatization of the pyrazine-2-carboxylic acid backbone allows for the fine-tuning of physicochemical properties such as lipophilicity and electronic distribution, which in turn can significantly modulate biological activity. This guide will delve into the antimycobacterial, antifungal, anticancer, and antibacterial activities of these derivatives, presenting a critical comparison of their in vitro performance supported by experimental data.
Antimycobacterial Activity: A Continuing Legacy
The pyrazine core is intrinsically linked to the fight against Mycobacterium tuberculosis. Building upon the foundation of pyrazinamide, researchers have explored various substitutions on the pyrazine-2-carboxamide scaffold to enhance antimycobacterial potency.
A key strategy has been the introduction of lipophilic moieties to improve cell wall penetration. A comparative study of substituted pyrazine-2-carboxamides revealed that increasing lipophilicity often correlates with enhanced activity. For instance, the introduction of a tert-butyl group at the 5-position of the pyrazine ring and a chloro group at the 6-position, combined with a 3,5-bis(trifluoromethyl)phenyl amide substitution, resulted in a compound with 72% inhibition against Mycobacterium tuberculosis[1][2]. Similarly, 3,5-bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acids have demonstrated significant activity, with inhibition rates between 54-72% against M. tuberculosis H37Rv[3][4].
Comparative In Vitro Antimycobacterial Activity
| Parent Pyrazine-2-Carboxylic Acid | Amide Substitution | % Inhibition against M. tuberculosis H37Rv | Reference |
| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 3,5-dibromo-4-hydroxyphenyl | 72% | [3] |
| 6-chloropyrazine-2-carboxylic acid | 3,5-dibromo-4-hydroxyphenyl | Not specified, but noted as active | [3] |
| Pyrazine-2-carboxylic acid | 3,5-dibromo-4-hydroxyphenyl | Not specified, but noted as active | [3] |
| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 3,5-bis(trifluoromethyl)phenyl | 72% | [1][2] |
Antifungal Potential of Pyrazine Derivatives
The exploration of pyrazine-2-carboxamides has also extended into the realm of antifungal activity. These studies often screen a library of derivatives against a panel of clinically relevant fungal strains.
One study highlighted that a 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide derivative exhibited the most promising in vitro antifungal activity against Trichophyton mentagrophytes, with a Minimum Inhibitory Concentration (MIC) of 31.25 μmol·mL⁻¹[3][4]. While this activity was modest compared to the fluconazole standard, it underscores the potential of this scaffold in antifungal drug discovery. The structure-activity relationship suggests that the combination of a bulky lipophilic group on the pyrazine ring and a thiazole moiety in the amide portion contributes to the antifungal effect.
Comparative In Vitro Antifungal Activity
| Compound | Fungal Strain | MIC (μmol·mL⁻¹) | Reference |
| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 31.25 | [3][4] |
| 5-tert-butyl-6-chloro-N-(5-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 | [3] |
| Fluconazole (Standard) | Trichophyton mentagrophytes | 3.91 | [3] |
Anticancer Activity: Targeting Cellular Proliferation
The versatility of the pyrazine scaffold is further demonstrated by the anticancer potential of its derivatives. Research in this area has focused on designing compounds that can inhibit key signaling pathways involved in cancer cell proliferation and survival.
One approach has been the development of 3-amino-pyrazine-2-carboxamide derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers[5]. By employing a scaffold hopping strategy from a known pyrimidine-based FGFR inhibitor, researchers identified a pan-FGFR inhibitor that blocked the activation of FGFR and its downstream signaling pathways at submicromolar concentrations[5]. Another study focused on designing pyrazine-based small molecules as allosteric inhibitors of the SHP2 protein, a member of the protein tyrosine phosphatases family implicated in various cancers[6][7]. These efforts led to the discovery of a compound that showed acceptable cytotoxic effects on different human cancer cell lines[6][7]. Furthermore, hybrids of natural products and pyrazine have been synthesized, with some derivatives showing significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range[8].
Comparative In Vitro Anticancer Activity
| Derivative Class | Target/Cell Line | In Vitro Activity (IC50/EC50) | Reference |
| Cinnamic acid–pyrazine derivatives | H₂O₂-induced damage in Ea.hy926 cells | EC50 = 1.7-2.2 μM | [8] |
| Chalcone–pyrazine derivatives | A549 and Colo-205 cell lines | IC50 = 0.13-0.19 μM | [8] |
| Flavono–pyrazine hybrids | HT-29 and MCF-7 cell lines | IC50 = 10.43-10.90 μM | [8] |
| 6-bromoindolglyoxylamide derivatives | HCT-116 and Hep-G2 cells | Strong cytotoxicity reported | [9] |
Antibacterial Activity Against Drug-Resistant Pathogens
With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. Derivatives of pyrazine-2-carboxamide have been investigated for their potential to address this challenge, particularly against extensively drug-resistant (XDR) strains.
A recent study focused on the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives and their evaluation against clinically isolated XDR Salmonella Typhi[10]. One derivative demonstrated significant antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL[10]. This same compound also exhibited potent inhibition of alkaline phosphatase, suggesting a potential mechanism of action[10].
Comparative In Vitro Antibacterial Activity
| Compound | Bacterial Strain | MIC (mg/mL) | Zone of Inhibition (mm at 50 mg/mL) | Reference |
| N-(4-(3,4-dimethoxyphenyl)-3-methylphenyl)pyrazine-2-carboxamide (5d) | XDR S. Typhi | 6.25 | 17 | [10] |
| N-(3-methyl-4-(p-tolyl)phenyl)pyrazine-2-carboxamide (5c) | XDR S. Typhi | Not specified | 15 | [10] |
| N-(4-([1,1'-biphenyl]-4-yl)-3-methylphenyl)pyrazine-2-carboxamide (5a) | XDR S. Typhi | Not specified | 14 | [10] |
| N-(4-(4-methoxyphenyl)-3-methylphenyl)pyrazine-2-carboxamide (5b) | XDR S. Typhi | Not specified | 14 | [10] |
Experimental Protocols
In Vitro Antimycobacterial Susceptibility Testing
This protocol is based on the methods described for evaluating pyrazine derivatives against Mycobacterium tuberculosis.
Objective: To determine the percent inhibition of mycobacterial growth by the test compounds.
Methodology:
-
Culture Preparation: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Assay Procedure:
-
A 96-well microplate is used for the assay.
-
The mycobacterial suspension is diluted to a concentration that results in approximately 1 x 10⁵ colony-forming units (CFU)/mL.
-
The test compounds are added to the wells at a final concentration (e.g., 6.25 µg/mL).
-
Positive (with inoculum, no drug) and negative (no inoculum) controls are included.
-
The plates are incubated at 37°C for 7 days.
-
-
Data Analysis: After incubation, a resazurin solution is added to each well, and the plates are incubated for another 24 hours. The fluorescence is measured, and the percent inhibition is calculated relative to the positive control.
Causality Behind Experimental Choices: The use of the H37Rv strain provides a standardized model for antitubercular drug screening. The resazurin reduction assay is a reliable and high-throughput method for assessing mycobacterial viability, where the conversion of blue resazurin to pink resorufin by metabolically active cells is quantified.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungal strain.
Methodology:
-
Fungal Inoculum Preparation: The fungal strain (e.g., Trichophyton mentagrophytes) is grown on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a specific turbidity corresponding to a known cell density.
-
Compound Dilution: A serial dilution of the test compounds is prepared in a 96-well microplate using RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The microplate is incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Trustworthiness of the Protocol: This broth microdilution method is a standardized and widely accepted technique for antifungal susceptibility testing, ensuring reproducibility and comparability of results.
Visualizing Structure-Activity Relationships
The following diagram illustrates a generalized structure-activity relationship for the antimycobacterial activity of the discussed pyrazine-2-carboxamide derivatives.
Caption: Generalized Structure-Activity Relationship (SAR) for Pyrazine-2-Carboxamides.
Conclusion
The derivatives of substituted pyrazine-2-carboxylic acids represent a versatile and promising class of compounds with a broad spectrum of in vitro biological activities. The evidence presented in this guide highlights their potential as antimycobacterial, antifungal, anticancer, and antibacterial agents. The modular nature of their synthesis allows for extensive structure-activity relationship studies, paving the way for the rational design of more potent and selective therapeutic candidates. Further investigation into the specific derivatives of this compound is warranted to fully explore the therapeutic potential of this particular subclass. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.
References
-
Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 243-256. [Link]
-
Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]
-
Doležal, M., et al. (2006). Substituted pyrazinecarboxamides: synthesis and biological evaluation. PubMed, National Institutes of Health. [Link]
-
Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PubMed, National Institutes of Health. [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
G-A, U., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(21), 7545. [Link]
-
Parsonidis, P., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4389. [Link]
-
Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(14), 5546. [Link]
-
Parsonidis, P., et al. (2019). (PDF) Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. ResearchGate. [Link]
-
Amanote Research. (2019). Design, Synthesis, and in Vitro Activity of Pyrazine Compounds. [Link]
-
El-Sayed, W. A., et al. (2012). Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives. PubMed, National Institutes of Health. [Link]
-
Wrona-Krol, E., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules. [Link]
-
Wrona-Krol, E., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. PubMed, National Institutes of Health. [Link]
-
Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4505. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Substituted pyrazinecarboxamides: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Stability of Halogenated Pyrazine Intermediates
Introduction: The Critical Role of Halogenated Pyrazines in Drug Discovery
Halogenated pyrazines are foundational pillars in the edifice of modern medicinal chemistry. As versatile heterocyclic intermediates, they are integral to the synthesis of a multitude of pharmaceutical agents, from anticancer to antimicrobial drugs.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, when substituted with halogens, becomes a highly reactive and tunable scaffold for building molecular complexity.[1][2] The nature of the halogen atom—be it fluorine, chlorine, bromine, or iodine—profoundly influences the intermediate's reactivity, synthetic utility, and, most critically, its stability.
For researchers in drug development, an intermediate's stability is not a trivial concern. It dictates storage conditions, shelf-life, reaction compatibility, and ultimately, the reproducibility and scalability of a synthetic route. An unstable intermediate can lead to inconsistent yields, the formation of problematic impurities, and significant delays in the development timeline. This guide provides an in-depth comparison of the stability profiles of different halogenated pyrazine intermediates, grounded in chemical principles and supported by a robust experimental framework for empirical validation.
Section 1: Theoretical Underpinnings of Halogenated Pyrazine Stability
The stability of a halogenated pyrazine is primarily governed by the strength of the carbon-halogen (C-X) bond and the electronic effects of the pyrazine ring itself. As heteroaryl halides, these compounds exhibit stability characteristics that are a hybrid of aryl halides and heterocyclic systems.
1.1 The Dominance of Carbon-Halogen Bond Strength
The C-X bond in an aryl or heteroaryl system is stronger than in its alkyl counterpart.[3][4] This is due to the sp² hybridization of the carbon atom, which has more s-character and is more electronegative than an sp³ carbon, leading to a shorter, stronger bond.[5] Furthermore, resonance contributes to this stability, as the lone pairs of the halogen can delocalize into the aromatic ring, imparting a partial double-bond character to the C-X bond.[3][4][5][6]
The stability trend follows the bond dissociation energies of the C-X bond:
C-F > C-Cl > C-Br > C-I
-
Fluoropyrazines: Possess the strongest C-F bond, making them the most thermally stable and generally least reactive towards nucleophilic substitution among the halogenated pyrazines. Their synthesis and use often require specialized conditions.
-
Chloropyrazines: Represent a versatile balance of stability and reactivity.[1] The C-Cl bond is robust enough for stable storage but readily participates in various cross-coupling and nucleophilic substitution reactions, making them workhorses in synthesis.[1][7]
-
Bromopyrazines: Are more reactive than their chloro-analogs due to the weaker C-Br bond. This enhanced reactivity is often exploited in transition metal-catalyzed reactions, though it comes at the cost of reduced thermal and photolytic stability.[8]
-
Iodopyrazines: Feature the weakest C-X bond, rendering them the most reactive and least stable of the series. They are highly susceptible to degradation, particularly via light-induced homolytic cleavage, and are typically used immediately after preparation.
1.2 Electronic Influence of the Pyrazine Ring
The pyrazine ring is an electron-deficient (π-deficient) system due to the presence of two electronegative nitrogen atoms. This electronic nature has two key consequences for stability:
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing character of the ring stabilizes the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction, making halogenated pyrazines more reactive towards nucleophiles than their benzene analogs.[9]
-
Decomposition Pathways: The electron-deficient ring can influence degradation pathways, potentially making it susceptible to reductive degradation or reactions with strong nucleophiles under harsh conditions.
The interplay between these factors is visually summarized in the diagram below.
Caption: Key factors governing the stability of halogenated pyrazines.
Section 2: Experimental Framework for Stability Assessment: Forced Degradation Studies
Theoretical principles provide a predictive framework, but empirical data is essential for definitive stability assessment. Forced degradation (or stress testing) is the cornerstone methodology for this purpose.[10][11] These studies intentionally expose the intermediate to harsh conditions to identify likely degradation pathways, characterize degradation products, and develop stability-indicating analytical methods.[8][10][12]
A typical forced degradation workflow is outlined below. This systematic approach ensures that all major degradation routes—hydrolysis, oxidation, photolysis, and thermolysis—are investigated.
Caption: Experimental workflow for a forced degradation study.
Detailed Protocol: Forced Degradation of a Halogenated Pyrazine Intermediate
Objective: To assess the intrinsic stability of a halogenated pyrazine intermediate under various stress conditions as mandated by ICH guidelines.[11]
Materials:
-
Halogenated Pyrazine Intermediate (e.g., 2-Bromopyrazine)
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
HPLC system with a Photodiode Array (PDA) or Mass Spectrometric (MS) detector[13][14]
-
Stability Chamber / Oven
-
Photostability Chamber (compliant with ICH Q1B)
Procedure:
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of the halogenated pyrazine in acetonitrile. This solvent choice is critical as ACN is generally inert and compatible with reverse-phase HPLC.
-
Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the respective stressor solution in a sealed vial.
-
Acid Hydrolysis: Add 1 mL of 0.1 N HCl.
-
Base Hydrolysis: Add 1 mL of 0.1 N NaOH.
-
Oxidative Stress: Add 1 mL of 3% H₂O₂.
-
Neutral Hydrolysis: Add 1 mL of HPLC-grade water (serves as a control).
-
Rationale: Using standardized concentrations of acid, base, and oxidant ensures comparability across studies and aligns with regulatory expectations.[11]
-
-
Thermal & Photolytic Stress:
-
Thermal: Place sealed vials of both the solid intermediate and the stock solution in an oven set to a suitable temperature (e.g., 80°C).
-
Photolytic: Expose the solid intermediate and stock solution to a light source as specified in ICH guideline Q1B. Wrap a control sample in aluminum foil to shield it from light.[8]
-
Rationale: Testing both solid and solution states is crucial, as degradation mechanisms can differ significantly between phases.
-
-
Incubation and Sampling: Place all stressed samples (except photolytic) in a 60°C oven or water bath. Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours). Immediately neutralize the acid and base samples with an equimolar amount of base/acid, respectively, to quench the reaction before analysis.
-
Analytical Method: Analyze all samples using a validated stability-indicating HPLC method.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile is typical.
-
Detection: A PDA detector is invaluable as it can acquire UV spectra for all peaks, helping to determine peak purity and providing clues for degradant identification.[14] LC-MS is the gold standard for definitive identification.[15]
-
Rationale: A "stability-indicating" method is one that can separate the parent drug from all potential degradation products, ensuring accurate quantification of stability.[16]
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point. A significant loss (typically 5-20%) is desired to ensure degradation pathways are adequately explored.[12] Analyze the chromatograms for the appearance and growth of new peaks, which represent degradation products.
Section 3: Comparative Stability Data and Degradation Pathways
Based on established chemical principles and data from forced degradation studies, we can summarize the comparative stability of halogenated pyrazines.
| Feature | Fluoropyrazine | Chloropyrazine | Bromopyrazine | Iodopyrazine |
| Relative C-X Bond Energy | Highest | High | Moderate | Lowest |
| General Stability Trend | Most Stable | Stable | Moderately Stable | Least Stable |
| Susceptibility to SNAr | Lowest | Moderate | High | Highest |
| Primary Degradation Concern | Generally inert; may degrade under extreme heat/pressure. | Susceptible to strong nucleophiles and high heat. | Prone to hydrolysis and photolytic degradation.[8] | Highly sensitive to light (photolysis) and heat; prone to dehalogenation. |
| Typical Storage | Room Temperature | Room Temperature, protected from strong bases/nucleophiles. | Refrigerated, protected from light.[8] | -20°C, protected from light, often under inert atmosphere. |
Common Degradation Pathways:
-
Hydrolysis: Under acidic or basic conditions, the halogen can be displaced by a hydroxyl group to form a hydroxypyrazine. This is a form of nucleophilic aromatic substitution where water or hydroxide is the nucleophile.
-
Photolysis: Particularly for bromo- and iodo-pyrazines, UV light can induce homolytic cleavage of the weak C-X bond, generating a pyrazinyl radical. This highly reactive species can then abstract a hydrogen atom or dimerize, leading to a complex mixture of impurities.
-
Oxidative Degradation: The pyrazine ring itself can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening under strong oxidative stress.[17]
Conclusion and Best Practices
The choice of a halogenated pyrazine intermediate is a critical decision in a synthesis campaign, requiring a balance between desired reactivity and necessary stability.
-
Fluoropyrazines offer maximum stability but require more forceful conditions for subsequent reactions.
-
Chloropyrazines provide an excellent compromise, exhibiting good stability for storage and handling while possessing versatile reactivity.[1]
-
Bromopyrazines and Iodopyrazines are best suited for applications demanding high reactivity (e.g., complex cross-couplings) but demand stringent handling protocols. They should be stored under cold, dark, and often inert conditions and used promptly after procurement or synthesis.
By understanding the fundamental principles of C-X bond chemistry and validating these with empirical data from forced degradation studies, researchers can confidently select the appropriate intermediate, define robust storage and handling procedures, and ultimately accelerate the path to novel drug candidates.
References
-
Title: Why are aryl halides less reactive with alkyl halides? Source: Quora URL: [Link]
-
Title: Are aryl halides more stable than haloalkanes? Source: Quora URL: [Link]
-
Title: Aryl halides are less reactive towards nucleophilic substitution reaction as compared to alkyl halides due to Source: Sarthaks eConnect URL: [Link]
-
Title: Novel Techniques Improve Pharmaceutical Stability Testing Source: News-Medical.Net URL: [Link]
-
Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]
-
Title: 14.7: Aryl Halides Source: Chemistry LibreTexts URL: [Link]
-
Title: Analytical Techniques for Stability Testing: HPLC Source: StabilityStudies.in URL: [Link]
-
Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: LCGC URL: [Link]
-
Title: Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity Source: MDPI URL: [Link]
-
Title: Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACD/Labs URL: [Link]
-
Title: Forced Degradation Studies Source: MedCrave online URL: [Link]
-
Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]
-
Title: Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and... Source: ResearchGate URL: [Link]
-
Title: Reactivity Comparison Of Aryl, Vinyl, Allyl, Benzyl , Alkyl Halides & Silver Nitrate Test . Source: YouTube URL: [Link]
-
Title: Forced Degradation Study: An Important Tool in Drug Development Source: Asian Journal of Research in Chemistry URL: [Link]
-
Title: Pyrazines: Occurrence, formation and biodegradation Source: ResearchGate URL: [Link]
-
Title: Transition metal-catalyzed functionalization of pyrazines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. sarthaks.com [sarthaks.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. news-medical.net [news-medical.net]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Computational Analysis of Bromopyrazine Regioisomers' Reactivity
In the landscape of modern drug discovery and development, pyrazine scaffolds are of paramount importance, featuring in a multitude of FDA-approved therapeutics. The strategic functionalization of these heterocycles is a cornerstone of medicinal chemistry, and the reactivity of brominated pyrazines is a key consideration in synthetic planning. The positional isomerism of the bromine atom (e.g., 2-bromopyrazine versus 3-bromopyrazine) profoundly influences the molecule's electronic properties and, consequently, its reactivity in pivotal reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).
This guide provides a comprehensive framework for the computational analysis of bromopyrazine regioisomers' reactivity. We will delve into the theoretical underpinnings of why these isomers exhibit distinct chemical behaviors and provide a detailed, step-by-step protocol for performing these analyses using Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to make more informed decisions in their synthetic endeavors.
The Decisive Role of Regioisomerism in Reactivity
The location of the bromine atom on the pyrazine ring dictates the electronic landscape of the molecule. The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, creating a π-deficient system. This inherent electronic property makes the ring susceptible to nucleophilic attack. The position of the bromine atom, itself an electron-withdrawing group, further modulates this reactivity.
-
2-Bromopyrazine : The bromine atom is positioned adjacent to a nitrogen atom. This proximity enhances the electron deficiency at the C2 position, making it a prime target for nucleophilic attack.
-
3-Bromopyrazine : The bromine atom is situated between the two nitrogen atoms. The combined electron-withdrawing effects of the nitrogens are relayed differently to the C3 position compared to the C2 position.
Understanding these subtle yet significant electronic differences is crucial for predicting reaction outcomes and optimizing reaction conditions. Computational analysis provides a powerful lens through which to visualize and quantify these differences.
Core Computational Methodologies: A Primer
To dissect the reactivity of bromopyrazine regioisomers, we employ a suite of computational tools rooted in quantum chemistry.
-
Density Functional Theory (DFT): DFT is a robust method for calculating the electronic structure of molecules.[1][2] By solving the Schrödinger equation in an approximate manner, DFT allows us to determine key properties that govern reactivity. For the analyses described herein, a common and effective level of theory is B3LYP with a 6-311++G(d,p) basis set.[1][3]
-
Frontier Molecular Orbital (FMO) Theory: FMO theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[4]
-
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy suggests a more reactive nucleophile.
-
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a more reactive electrophile. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.[3][4]
-
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[5][6] It provides an intuitive visual guide to the charge distribution.
-
Red Regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack.
-
Blue Regions: Indicate areas of positive electrostatic potential, which are susceptible to nucleophilic attack.[7]
-
Comparative Reactivity Analysis: 2-Bromopyrazine vs. 3-Bromopyrazine (Illustrative)
| Computational Metric | 2-Bromopyrazine (Predicted) | 3-Bromopyrazine (Predicted) | Rationale & Implication for Reactivity |
| LUMO Energy | Lower | Higher | A lower LUMO energy for 2-bromopyrazine suggests it is the more potent electrophile and thus more susceptible to nucleophilic attack at the carbon bearing the bromine. |
| HOMO-LUMO Gap | Smaller | Larger | A smaller energy gap for 2-bromopyrazine indicates higher chemical reactivity and lower kinetic stability compared to the 3-bromo isomer.[3] |
| MEP at C-Br Carbon | More Positive (More Blue) | Less Positive (Less Blue) | The MEP map for 2-bromopyrazine is expected to show a more intense blue region around the C2 carbon, signifying a stronger positive electrostatic potential and a greater susceptibility to nucleophilic attack.[7] |
| Natural Bond Orbital (NBO) Charge on C-Br Carbon | More Positive | Less Positive | NBO analysis would likely reveal a greater partial positive charge on the C2 carbon in 2-bromopyrazine, further supporting its enhanced electrophilicity. |
Diagram: Logical Relationship of Computational Metrics to Reactivity
Caption: Key computational indicators pointing to higher reactivity.
Experimental Workflows: A Step-by-Step Computational Protocol
This section provides a detailed methodology for performing a comparative computational analysis of bromopyrazine regioisomers using the ORCA software package, a powerful and freely available computational chemistry program.[9][10] A similar workflow can be adapted for other software like Gaussian.
Diagram: Computational Workflow for Reactivity Analysis
Caption: Generalized SNAr mechanism on 2-bromopyrazine.
Application in Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
In Suzuki-Miyaura cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. [11]
-
Prediction: The greater electrophilicity and polarization of the C-Br bond in 2-bromopyrazine, as suggested by the computational metrics, would likely lead to a faster rate of oxidative addition compared to 3-bromopyrazine. Therefore, 2-bromopyrazine is predicted to be the more reactive coupling partner in Suzuki reactions.
Conclusion
Computational analysis provides an indispensable toolkit for the modern chemist, offering profound insights into the intrinsic reactivity of molecules. By employing DFT calculations to determine frontier molecular orbital energies and to visualize molecular electrostatic potentials, researchers can make robust, data-driven predictions about the relative reactivity of bromopyrazine regioisomers. This foresight enables the rational design of synthetic routes, saving valuable time and resources in the laboratory. The principles and protocols outlined in this guide serve as a foundational framework for applying computational chemistry to solve practical challenges in drug discovery and development.
References
-
Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. MDPI. [Link]
-
Density Functional Theory Study of Solvent Effects on 3-Fluoro-, 3-Chloro-, 3-Bromopyridine. ResearchGate. [Link]
-
Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project. [Link]
-
A DFT treatment on nitro derivatives of pyrazine. Journal of Chemical Science and Technology. [Link]
-
Experimental and theoretical studies of linear and non-linear optical properties of novel fused-triazine derivatives for advanced technological applications. ResearchGate. [Link]
-
Electrostatic Potential maps. Chemistry LibreTexts. [Link]
-
Molecular Electrostatic Potential (MEP). University of Munich. [Link]
-
Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N. Moroccan Journal of Chemistry. [Link]
-
DFT Calculations Using ORCA (Free): Installation, Calculations and Analysis. YouTube. [Link]
-
ORCA 5.0 tutorials. FACCTs. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Journal of Creative Research Thoughts. [Link]
-
Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations. Der Pharma Chemica. [Link]
-
A comparative study of structural and spectroscopic properties of three structurally similar mechanically bending organic single crystals – 2-Amino-3-nitro-5-halo (halo = Cl, Br, or I) pyridine. ResearchGate. [Link]
-
Electrostatic potential maps of the pyrazine molecule (a) and the... ResearchGate. [Link]
- DFT calcul
-
Computational chemistry with ORCA. Zenodo. [Link]
-
Density Functional Theory (DFT). ORCA Manual. [Link]
-
Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. [Link]
-
DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scirp.org. [Link]
-
Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Lupine Publishers. [Link]
Sources
- 1. journals.iau.ir [journals.iau.ir]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors | MDPI [mdpi.com]
- 4. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. MEP [cup.uni-muenchen.de]
- 7. Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. ORCA 5.0 tutorials [faccts.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazine Derivatives
Introduction: The Analytical Imperative for Pyrazine Derivatives
Pyrazine and its derivatives are a critical class of N-heterocyclic aromatic compounds. Their applications are vast, ranging from life-saving pharmaceuticals, such as the antituberculosis drug pyrazinamide, to their role as key flavor and aroma components in the food and fragrance industries.[1][2] The structural diversity of these compounds, including numerous alkyl- and functionalized derivatives, presents a significant analytical challenge.[3][4] Ensuring the quality, safety, and efficacy of products containing pyrazines hinges on robust, reliable, and validated analytical methods.
This guide provides a comparative analysis of common analytical techniques for pyrazine derivatives and offers a detailed framework for their cross-validation. As a self-validating system, this document is designed for researchers, scientists, and drug development professionals who require not just protocols, but a foundational understanding of the causality behind experimental choices, grounded in established regulatory standards.
The principles discussed are aligned with the global standards for analytical procedure validation set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8][9] Adherence to these guidelines is paramount for ensuring data integrity and successful regulatory submissions.[5][10][11]
Chapter 1: The Workhorse Method: Reversed-Phase HPLC for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP) mode, stands as the cornerstone for the routine quantification of pyrazine derivatives in bulk drug substances and pharmaceutical formulations.
Expertise & Experience: The Causality Behind RP-HPLC
The choice of RP-HPLC is deliberate. It separates compounds based on their relative hydrophobicity. Most pyrazine derivatives possess sufficient polarity to interact well with polar mobile phases (like water/acetonitrile mixtures) and non-polar stationary phases (like C18). This interaction allows for excellent resolution, sensitivity, and reproducibility, which are critical for assays and purity determinations.[12] UV detection is typically employed because the pyrazine ring contains chromophores that absorb UV light, providing a simple and robust means of detection.[12][13]
Experimental Protocol: RP-HPLC Method for Pyrazinamide Assay
This protocol outlines a typical procedure for validating the purity of a pyrazine derivative, such as Pyrazinamide, using RP-HPLC.
1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile). An isocratic mixture of 95:5 (v/v) buffer:acetonitrile is a good starting point.[13]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Approximately 270 nm, determined from the UV spectrum of the analyte in the mobile phase.[12]
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
2. Sample Preparation:
- Stock Solution: Accurately weigh and dissolve a known amount of the pyrazine derivative reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL).
- Working Standards: Prepare a series of working standard solutions by diluting the stock solution to concentrations spanning the expected analytical range (e.g., for linearity studies).
- Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.[12]
3. Validation Procedure:
- Follow ICH Q2(R2) guidelines to assess specificity, linearity, accuracy, precision (repeatability and intermediate precision), range, and limits of detection (LOD) and quantification (LOQ).[9][14]
Table 1: Typical Performance Characteristics for an RP-HPLC Method
| Validation Parameter | Typical Acceptance Criteria | Example Data for a Pyrazine Derivative |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.5% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.15 µg/mL |
Chapter 2: The Specialist: GC-MS for Identification and Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the identification and quantification of volatile and semi-volatile pyrazine derivatives. Its power lies in its high separation efficiency and the specificity of mass-based detection.
Expertise & Experience: The Causality Behind GC-MS
GC-MS is indispensable when dealing with complex mixtures or when structural information is required.[12] Many positional isomers of alkylpyrazines produce very similar mass spectra, making chromatographic separation critical for unambiguous identification.[3][15] The use of retention indices (RIs) in conjunction with mass spectral data is often necessary for confident peak assignment.[15] This method is particularly suited for identifying trace-level volatile impurities or degradation products that might be missed by HPLC.
Experimental Protocol: GC-MS for Impurity Profiling
This protocol is designed for the identification of volatile impurities in a pyrazine derivative sample.
1. Instrumentation and Conditions:
- GC-MS System: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[12]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
- Initial Temperature: 60 °C (hold for 2 minutes).
- Ramp: Increase to 280 °C at a rate of 10 °C/min.
- Final Hold: Hold at 280 °C for 5 minutes.[12]
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Mass Range: 40-400 amu.
2. Sample Preparation:
- Dissolve the sample in a suitable volatile solvent, such as dichloromethane or methanol, to an appropriate concentration (e.g., 1 mg/mL).
3. Validation Procedure:
- Validation for an impurity identification method focuses on specificity and detection limit. For quantitative analysis of impurities, the full suite of validation parameters should be assessed.
Table 2: Typical Performance Characteristics for a GC-MS Method
| Validation Parameter | Typical Acceptance Criteria | Example Data for a Pyrazine Derivative |
| Specificity | Baseline resolution of peaks | Confirmed via mass spectra & retention |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Accuracy (% Recovery) | 80.0% - 120.0% (for trace) | 84.4% - 103.9% |
| Precision (% RSD) | ≤ 15% (at LOQ) | ≤ 6.4% |
| LOD | Signal-to-Noise ≥ 3:1 | 1 ng/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 5 ng/mL |
Chapter 3: The Screening Tool: UV-Vis Spectrophotometry
UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid technique for the quantitative analysis of pyrazines in solutions with a simple matrix.
Expertise & Experience: The Causality Behind UV-Vis
This method operates on the principle of Beer's Law, where the absorbance of a solution is directly proportional to the concentration of the analyte.[16] Its primary advantage is speed. However, its significant limitation is a lack of specificity. Any substance in the sample that absorbs light at the same wavelength as the pyrazine derivative will interfere with the measurement, leading to inaccurate results.[16][17] Therefore, it is best used for in-process checks or for analyzing highly pure substances where interfering components are known to be absent.
Experimental Protocol: UV-Vis for Concentration Check
1. Instrumentation:
- A double-beam UV-Vis spectrophotometer.
2. Procedure:
- Solvent Selection: Choose a solvent (e.g., ethanol, water) that dissolves the sample and does not absorb in the analytical wavelength region.
- Determine λmax: Prepare a dilute solution of the pyrazine derivative and scan across the UV-Vis range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[18]
- Prepare Standards: Create a series of standard solutions of known concentrations.
- Generate Calibration Curve: Measure the absorbance of each standard at λmax and plot absorbance versus concentration. The resulting curve should be linear.
- Measure Sample: Dilute the unknown sample to fall within the linear range of the calibration curve and measure its absorbance. Calculate the concentration using the calibration curve equation.
Table 3: Typical Performance Characteristics for a UV-Vis Method
| Validation Parameter | Typical Acceptance Criteria | Example Data for a Pyrazine Derivative |
| Specificity | Low (prone to interference) | N/A |
| Linearity (R²) | ≥ 0.995 | 0.9991 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.5% |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.8% |
Chapter 4: The Bridge: A Guide to Cross-Validation
Cross-validation is the formal process of comparing two validated analytical methods to demonstrate that they provide equivalent, reliable results.[19][20] It is a critical activity when transferring a method between laboratories, introducing a new method to replace an old one, or when data from different analytical techniques (e.g., HPLC and GC-MS) must be compared within the same study.[20][21][22] The objective is to ensure inter-method or inter-laboratory reproducibility and build confidence in the data.[19]
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates the logical flow of a cross-validation study, from planning to data analysis.
Caption: Workflow for a typical cross-validation study.
Experimental Protocol: Cross-Validation of HPLC and GC-MS Methods
This protocol details the comparison of a primary quantitative method (HPLC) with a secondary method (GC-MS).
1. Objective:
- To demonstrate the equivalency of results obtained from a validated RP-HPLC method and a validated GC-MS method for the quantification of a specific pyrazine derivative.
2. Materials:
- A minimum of 12 representative samples of the pyrazine derivative, covering the validated range of both analytical methods (low, medium, and high concentrations). These can be spiked matrix samples or incurred samples.[20]
3. Procedure:
- Step 1: Analyze all 12 samples using the validated RP-HPLC method (Method A). Record the quantitative results for each sample.
- Step 2: Analyze the exact same set of 12 samples using the validated GC-MS method (Method B). Record the quantitative results for each sample.
- Step 3: For each sample, calculate the percent difference between the result from Method A and Method B using the formula:
- % Difference = [(Result_A - Result_B) / mean(Result_A, Result_B)] * 100
4. Data Analysis and Acceptance Criteria:
- Tabulate the results from both methods and the calculated percent differences.
- The acceptance criteria should be pre-defined in the validation protocol. A common approach is to require that at least two-thirds (e.g., 8 out of 12) of the samples show a percent difference within a specified limit.
Table 4: Example Acceptance Criteria for Cross-Validation
| Parameter | Acceptance Limit |
| Individual % Difference | The difference for each sample should ideally be within ±15-20%. |
| Overall Comparison | At least 67% (2/3) of the samples must meet the individual % difference criteria. |
| Mean % Difference | The average of all % differences should be within ±10-15%. |
Comparative Summary of Analytical Methods
The selection of an analytical method is driven by the specific question being asked. This table provides a high-level comparison to guide the decision-making process.
| Feature | RP-HPLC with UV Detection | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation by hydrophobicity | Separation by volatility; detection by mass-to-charge | Light absorbance by chromophores |
| Best Suited For | Purity, assay, and quantification in formulations.[12] | Identification of volatile impurities, isomers, and unknowns.[12][15] | Rapid concentration checks of pure substances.[12] |
| Potential Advantages | High resolution, sensitivity, and reproducibility.[12] | High sensitivity and specificity; provides structural info.[12] | Fast, simple, and inexpensive.[17] |
| Potential Limitations | May not resolve all isomers; not for non-chromophoric compounds. | Limited to thermally stable and volatile compounds.[12] | Low specificity; prone to matrix interference.[16] |
Conclusion
The robust analysis of pyrazine derivatives requires a well-thought-out analytical strategy. While RP-HPLC serves as the primary tool for quantitative analysis, GC-MS offers unparalleled specificity for identification and volatile impurity analysis. UV-Vis spectrophotometry has its place as a rapid screening tool.
No single method is universally superior; they are complementary tools in the analytical scientist's toolkit. The integrity of data across these platforms is ensured by the rigorous practice of cross-validation. By demonstrating that different methods yield comparable results, we build a foundation of trust in our analytical data, ensuring the quality and safety of the final product and satisfying global regulatory expectations.[19]
References
- Vertex AI Search. (n.d.). Analytical Method Validation: Mastering FDA Guidelines.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Validation of Pyrazine-2-amidoxime.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Journal of Chromatography A. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- International Council for Harmonisation. (2023, November 30). Q2(R2) Validation of Analytical Procedures.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- ECA Academy - gmp-compliance.org. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- Journal of Chromatography B. (n.d.). Bioanalytical method validation: An updated review.
- Benchchem. (n.d.). A Comparative Guide to Validated HPLC Methods for 2-Ethylpyrazine Analysis.
- ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
- Journal of Pharmaceutical Negative Results. (2022, December 31). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
- (n.d.). Chemistry 326: Experiment #2.
- ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine.
- SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
- (n.d.). Cross and Partial Validation.
- ResearchGate. (2025, August 6). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives.
- (n.d.). UV-Vis chemometric analysis of azo dyes using NanoDrop QC Software.
- The AAPS Journal. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- International Journal of Biology, Pharmacy and Allied Sciences. (2021, September 1). Pyrazine and its derivatives- synthesis and activity-a review.
- (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijbpas.com [ijbpas.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 5. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 14. qbdgroup.com [qbdgroup.com]
- 15. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. analysis.rs [analysis.rs]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.montana.edu [chemistry.montana.edu]
- 19. pharmaguru.co [pharmaguru.co]
- 20. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. e-b-f.eu [e-b-f.eu]
- 22. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 6-bromo-5-methylpyrazine-2-carboxylate
For Immediate Release: This document provides essential, immediate safety and logistical information for the proper handling and disposal of Methyl 6-bromo-5-methylpyrazine-2-carboxylate (CAS No. 1166827-91-3).[1] As a brominated heterocyclic compound integral to pharmaceutical research and drug development, its management requires a protocol that ensures personnel safety, regulatory compliance, and environmental stewardship. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety Profile & Hazard Assessment
Before handling or disposing of this compound, a thorough understanding of its hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this novel compound is not extensively published, its classification as a halogenated organic solid allows for an expert assessment of its risks based on analogous structures.
Inferred Hazards: Based on similar brominated and nitrogen-containing heterocyclic compounds, the primary hazards include:
-
Acute Toxicity: Likely harmful if swallowed or in contact with skin.[2][3]
-
Irritation: Causes skin irritation and serious eye irritation or damage.[4][5]
-
Respiratory Effects: May cause respiratory irritation if inhaled as dust.[5]
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to mitigate exposure risks.
-
Eye Protection: Wear chemical safety goggles or a full-face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Given the halogenated nature of the compound, double-gloving is a recommended best practice to prevent skin contact.[6] Gloves must be inspected before use and removed using the proper technique to avoid contamination.[3]
-
Body Protection: A fully buttoned laboratory coat and closed-toe shoes are required at all times.[6]
-
Respiratory Protection: All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood to control exposure.[2][6]
| Property | Value | Source |
| CAS Number | 1166827-91-3 | [1] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.049 g/mol | [1] |
| Physical Form | Solid | [1] |
| Key Structural Class | Halogenated Organic Compound, Pyrazine Derivative | [7] |
Waste Characterization and Segregation: The Critical First Step
Proper disposal begins with correct waste characterization. This compound is classified as a halogenated organic waste . This classification is critical for two primary reasons:
-
Regulatory Compliance: Halogenated organic compounds are specifically regulated under environmental laws like the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8] Land disposal of these wastes is often restricted, necessitating specific treatment methods.[8]
-
Cost and Safety: Mixing halogenated waste with non-halogenated solvent waste streams contaminates the entire volume. This forces the entire container to be managed as the more hazardous and costly halogenated waste stream.[9][10]
The Causality of Segregation: The bromine atom on the pyrazine ring places this compound in the halogenated category. During high-temperature incineration—the preferred disposal method for many organic wastes—halogens can form acidic gases (like hydrogen bromide) that require specialized scrubbers and equipment. Non-halogenated waste incinerators are not equipped to handle these byproducts, making cross-contamination a serious compliance and operational issue.
Step-by-Step Disposal Protocol
This protocol applies to the pure solid compound and any materials grossly contaminated with it, such as weighing papers, pipette tips, and contaminated PPE.
3.1. Container Selection and Labeling
-
Designate a Container: Use a dedicated hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[6][11] The container must be in good condition and possess a secure, tightly sealing lid to prevent leaks or vapor release.[10][12]
-
Proper Labeling: As soon as the first item of waste is added, the container must be labeled.[10] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Toxic," "Irritant").[10]
-
3.2. Waste Collection
-
Solid Waste: Carefully place the solid waste into the designated container. If sweeping is necessary, use a dedicated brush and dustpan to minimize dust generation.[4][11]
-
Contaminated Materials: All disposables that have come into direct contact with the compound, including gloves, weighing boats, and absorbent pads from small spills, must be placed in the same container.[11]
-
Avoid Compaction: Do not manually compact the waste, as this can create dust and increase the risk of exposure.
3.3. On-Site Storage
-
Secure the Lid: Keep the waste container tightly closed at all times except when actively adding waste.[10][12]
-
Designated Storage Area: Store the sealed container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials like strong oxidizing agents, acids, and bases.[6][11]
-
Secondary Containment: The container should be kept in a secondary containment bin to manage any potential leaks.[10]
Caption: Disposal workflow for this compound.
Spill Management Procedures
Accidental spills must be managed promptly and safely.
-
Small Spills:
-
Ensure proper PPE is worn, including respiratory protection if dust is present.[6]
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material and place it into the designated hazardous waste container.[6]
-
Clean the spill area with an appropriate solvent and decontaminating solution, placing all cleaning materials into the waste container.
-
-
Large Spills:
Final Disposal Logistics
The ultimate responsibility for hazardous waste lies with the generator ("cradle to grave").[9]
-
Professional Disposal: The final disposal of this compound must be conducted by a licensed and certified environmental waste management contractor.
-
Regulatory Adherence: Ensure that the entire process, from collection to final transport and disposal, adheres strictly to all local, state, and federal regulations.[11] Never dispose of this chemical in the regular trash or pour it down the drain.[6][9]
By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is managed with the highest standards of safety, efficiency, and environmental responsibility.
References
-
List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Available at: [Link]
-
Halogenated Solvents Safety Guideline. Washington State University, Environmental Health & Safety. Available at: [Link]
-
Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at: [Link]
-
Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. Available at: [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. epa.gov [epa.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 6-bromo-5-methylpyrazine-2-carboxylate
Hazard Profile: Understanding the "Why" Behind the Protection
Methyl 6-bromo-5-methylpyrazine-2-carboxylate belongs to a class of halogenated heterocyclic compounds. While its specific toxicology has not been fully investigated, data from close analogs like Methyl 5-bromopyrazine-2-carboxylate and other brominated pyridines suggest a consistent hazard profile that dictates our safety protocols.[3][4] The primary risks are associated with irritation and potential harm upon contact or inhalation.
The core principle of our PPE strategy is to establish a complete barrier between you and the chemical, preventing all routes of exposure. The bromine and pyrazine functional groups necessitate caution, as compounds with these features can cause skin, eye, and respiratory irritation.[4][5]
Table 1: Anticipated Hazard Classification and Rationale
| Hazard Class | GHS Statement (Anticipated) | Causality & Experimental Implications |
|---|---|---|
| Skin Corrosion/Irritation | H315: Causes skin irritation.[4] | Halogenated organic compounds can defat the skin and cause irritation upon contact. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent direct contact. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[4] | The compound, as a solid powder or in solution, can cause significant irritation or damage if it comes into contact with the eyes. Chemical splash goggles are the minimum requirement; a face shield is recommended when handling larger quantities or during splash-risk procedures.[6][7] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[4] | Fine powders can be easily inhaled, and solutions may release vapors, leading to irritation of the respiratory tract. All handling of this compound must be performed in a certified chemical fume hood to control airborne exposure.[1][8] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[9] | While less common in a lab setting, accidental ingestion via contaminated hands is a risk. This underscores the importance of strict hygiene practices, such as washing hands thoroughly after handling and never consuming food or drink in the laboratory.[10] |
Mission-Specific PPE Protocols
The selection of PPE is not static; it must adapt to the specific task and the associated risks of exposure. The following table outlines the minimum required PPE for distinct operational scenarios.
Table 2: PPE Requirements by Laboratory Task
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Routine Handling (Weighing solids, preparing solutions <100 mL) | Chemical splash goggles conforming to EN166 or OSHA 1910.133 standards.[11] | Nitrile gloves (double-gloving recommended). Inspect for tears before use.[6] | Flame-resistant lab coat, fully buttoned. | Required: Work must be conducted within a certified chemical fume hood.[1][8] |
| High-Risk Operations (Reactions at elevated temperatures, handling >100 mL, potential for splash) | Chemical splash goggles and a full-face shield.[6][12] | Chemical-resistant gloves (e.g., Viton® or Silver Shield® over nitrile) with sufficient breakthrough time. Consult manufacturer compatibility charts.[1][6] | Chemical-resistant apron over a flame-resistant lab coat. Closed-toe shoes are mandatory.[12] | Required: Work must be conducted within a certified chemical fume hood.[1] |
| Minor Spill Cleanup (<1g solid or <10 mL solution inside a fume hood) | Chemical splash goggles and a full-face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a lab coat. | Required: Work must be conducted within a certified chemical fume hood. If vapors may escape the hood, an air-purifying respirator (APR) with organic vapor cartridges may be necessary.[13] |
| Waste Disposal (Transporting sealed waste containers) | Safety glasses with side shields.[9] | Nitrile gloves. | Lab coat. | Not required if waste containers are properly sealed and the exterior is decontaminated. |
Standard Operating Procedures: A Self-Validating System
Adherence to procedure is as critical as the equipment itself. These protocols are designed to ensure safety is an integrated part of the workflow.
PPE Selection and Pre-Use Inspection Workflow
This diagram outlines the logical flow for ensuring your PPE is appropriate and functional before every use.
Caption: PPE selection and inspection workflow.
Step-by-Step Protocol: PPE Donning and Doffing
Objective: To put on and remove PPE without cross-contaminating your skin or clothing.
A. Donning Sequence (Putting On):
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Inner Gloves: Don your first pair of nitrile gloves.
-
Outer Gloves (if required): If double-gloving, pull the second pair over the first, ensuring the cuff of the outer glove goes over the cuff of your lab coat sleeve.
-
Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.
B. Doffing Sequence (Taking Off): This sequence is critical to prevent exposure.
-
Outer Gloves (if used): Remove the outer, most contaminated gloves. Use a proper removal technique to avoid touching the outside of the glove with your bare hand.[9]
-
Face Shield/Goggles: Remove face protection from the back to the front.
-
Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated outside is folded inward. Place it in a designated bin for laundry or disposal.
-
Inner Gloves: Remove the final pair of gloves, again using a technique where you do not touch the outer surface with your bare hands.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Spill and Disposal Management
Immediate Spill Response Plan
-
Alert: Alert personnel in the immediate area.
-
Contain: If safe to do so, use an inert absorbent material (e.g., diatomaceous earth, sand) to surround and cover the spill.[8] Do not use combustible materials like paper towels.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Clean: Wearing the appropriate spill-response PPE, carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste.[3]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Disposal of Contaminated PPE and Chemical Waste
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and absorbent pads, must be collected in a clearly labeled, sealed hazardous waste container.[9]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous liquid waste container. Do not pour this chemical down the drain.[4]
-
Disposal Pathway: All waste containers must be disposed of through your institution's approved waste disposal program. Never mix incompatible waste streams.
By integrating this expert-driven approach to PPE and operational planning, you can effectively mitigate the risks associated with handling this compound, ensuring a safer and more productive research environment.
References
- Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Fisher Scientific. (2021-12-25). SAFETY DATA SHEET for 2-Bromo-5-methylpyridine.
- Princeton University Environmental Health & Safety. Section 6C: Protective Equipment.
- Thermo Fisher Scientific. (2010-05-07). SAFETY DATA SHEET for Methyl bromoacetate.
- Sigma-Aldrich. (2025-09-15). SAFETY DATA SHEET for 2-Methylpyrazine.
- Fisher Scientific. SAFETY DATA SHEET for Methyl 6-bromo-2-naphthoate.
- ChemScene. (2025-07-31). Safety Data Sheet for 6-Bromo-2-methylquinoline.
- U.S. Environmental Protection Agency (EPA). (2025-09-12). Personal Protective Equipment.
- Sigma-Aldrich. (2023-11-03). SAFETY DATA SHEET for 2-Bromo-6-(bromomethyl)pyridine.
- Storemasta. (2025-07-02). Examples of PPE for Various Dangerous Goods Classes.
- Allan Chemical Corporation. (2025-10-23). How to Choose PPE for Chemical Work.
- National Center for Biotechnology Information. PubChem Compound Summary for Methyl 5-bromopyrazine-2-carboxylate.
- CymitQuimica. This compound.
- Luo, X. P., et al. (2024-12-16). Pyrazine derivative synthesis in a continuous-flow system. PubMed Central.
- Fisher Scientific. (2010-11-24). SAFETY DATA SHEET for Pyrazine.
- American Chemical Society. (2019). Prudent Practices in the Laboratory.
- Axxence Aromatic GmbH. (2024-10-08). Safety Data Sheet for NATURAL PYRAZINES 18.
- Safe Work Australia. GHS Hazardous Chemical Information List.
- European Food Safety Authority (EFSA). (2017-02-03). Safety and efficacy of pyrazine derivatives. EFSA Journal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Methyl 5-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 27282430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. chemscene.com [chemscene.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. axxence.de [axxence.de]
- 11. fishersci.com [fishersci.com]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



